Octanoyl bromide
Description
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Properties
CAS No. |
6166-47-8 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
octanoyl bromide |
InChI |
InChI=1S/C8H15BrO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |
InChI Key |
VNVXHHXFIDRQDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Octanoyl Bromide
Abstract
Octanoyl bromide (C₈H₁₅BrO) is a highly reactive acyl bromide that serves as a critical intermediate in organic synthesis, particularly in the introduction of the octanoyl moiety in pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility is fundamentally governed by its physical properties, which dictate reaction conditions, purification strategies, and handling procedures. This guide provides a comprehensive analysis of the core physical characteristics of this compound, offering both established data and predictive insights based on the behavior of analogous structures. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this reagent.
Chemical Identity and Core Characteristics
A foundational understanding begins with the unambiguous identification of the compound and its primary characteristics.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| Synonyms | Capryloyl bromide, Caprylyl bromide | [1][3] |
| CAS Number | 6166-47-8 | [1][3] |
| Molecular Formula | C₈H₁₅BrO | [2][3] |
| Molecular Weight | 207.11 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid with a pungent odor. | [1][2] |
The structure features an eight-carbon alkyl chain connected to a carbonyl bromide group. This combination of a long, nonpolar alkyl tail and a highly polar, electrophilic acyl bromide head confers its distinct physical and chemical properties.[2]
Key Physical Properties
Quantitative physical data is essential for process design, from reaction setup to distillation and storage. While experimentally determined values for this compound are not widely published, reliable estimates and comparisons to analogous compounds provide a strong predictive framework.
| Property | Value (with Context) | Source |
| Boiling Point | ~205–210 °C (estimated, at atmospheric pressure) | [2] |
| Density | ~1.25 g/cm³ (approximate) | [2] |
| Melting Point | Not experimentally determined in available literature. | [4] |
| LogP | 3.26840 (calculated) | [1] |
Causality and Field Insights:
-
Boiling Point: The estimated boiling point is significantly higher than that of the corresponding alkyl halide, 1-bromooctane (198-202 °C).[5][6] This elevation is due to the increased molecular weight and, more importantly, the strong dipole-dipole interactions introduced by the polar carbonyl group (C=O). For high-purity applications, distillation under reduced pressure is recommended to prevent thermal decomposition, a common issue with reactive acyl halides.
-
Density: The density is greater than water, which is typical for brominated organic compounds of this size. The value is higher than that of 1-bromooctane (~1.11 g/cm³), an increase attributable to the presence of the oxygen atom and more compact packing facilitated by polar interactions.[6]
-
Melting Point: The melting point of 1-bromooctane is -55 °C.[5][6] It is reasonable to infer that this compound is also a liquid well below 0 °C, though the polar carbonyl group may slightly raise its melting point relative to its alkyl bromide counterpart.
Solubility and Reactivity Profile
The solubility of a reagent dictates the choice of solvent for a reaction, which in turn can influence reaction rates and outcomes.
| Solvent Class | Representative Solvents | Solubility Profile | Causality & Notes |
| Aprotic, Nonpolar | Hexanes, Toluene | Miscible | The long C₈ alkyl chain ensures favorable van der Waals interactions. |
| Aprotic, Polar | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The polar carbonyl group allows for strong dipole-dipole interactions with these solvents. These are common solvents for acylation reactions.[2] |
| Protic, Polar | Water, Alcohols (Methanol, Ethanol) | Reactive | Reacts vigorously and exothermically with protic solvents. With water, it hydrolyzes to octanoic acid and hydrogen bromide. With alcohols, it forms the corresponding octanoate ester. These solvents are unsuitable for reactions unless they are the intended nucleophile. |
Trustworthiness through Self-Validation: The high reactivity of this compound is its defining chemical feature. This reactivity is a direct consequence of the electron-withdrawing nature of both the oxygen and bromine atoms, which makes the carbonyl carbon highly electrophilic and the bromide a good leaving group. Any experimental plan involving this reagent must rigorously exclude moisture and other protic impurities to ensure the integrity of the starting material and prevent unwanted side reactions.
Spectroscopic Signature Analysis
For quality control and reaction monitoring, understanding the spectroscopic fingerprint of this compound is paramount. While a dedicated public spectral database for this specific compound is sparse, its signature can be accurately predicted from established principles.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbonyl stretch.
| Frequency (cm⁻¹) | Vibration | Intensity | Significance |
| ~1800 cm⁻¹ | C=O stretch (Acyl Bromide) | Strong, Sharp | This is the most characteristic peak. Its high frequency, compared to ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹), is due to the inductive electron withdrawal by the bromine atom, which strengthens and shortens the C=O bond.[7] |
| 2960-2850 cm⁻¹ | C-H stretch (alkyl) | Strong | Confirms the presence of the octyl chain. |
| 1465-1450 cm⁻¹ | C-H bend (methylene) | Medium | Further evidence of the alkyl backbone. |
| 690-515 cm⁻¹ | C-Br stretch | Medium-Strong | This peak falls within the fingerprint region and confirms the presence of the carbon-bromine bond.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear map of the alkyl chain.
| Chemical Shift (δ, ppm) | Assignment | Multiplicity (Predicted) | Integration | Rationale |
| ~2.5 - 2.9 | -CH₂-C(=O)Br | Triplet (t) | 2H | The methylene group alpha to the carbonyl is significantly deshielded by the electron-withdrawing carbonyl group. |
| ~1.7 | -CH₂-CH₂-C(=O)Br | Quintet | 2H | Standard alkyl methylene group. |
| ~1.2 - 1.4 | -(CH₂)₄- | Multiplet (m) | 8H | Overlapping signals from the central methylene groups of the long alkyl chain. |
| ~0.9 | -CH₃ | Triplet (t) | 3H | Terminal methyl group, least deshielded. |
¹³C NMR: The carbon spectrum confirms the carbon skeleton and the presence of the carbonyl group.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 175 | -C(=O)Br | The carbonyl carbon is highly deshielded, appearing far downfield. Its chemical shift is characteristic of acyl halides.[9] |
| ~40 - 50 | -CH₂-C(=O)Br | The alpha-carbon is deshielded by the adjacent carbonyl. |
| ~22 - 32 | -(CH₂)₅- | Signals for the bulk of the alkyl chain carbons. |
| ~14 | -CH₃ | The terminal methyl carbon is the most shielded. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will cause predictable fragmentation, providing structural confirmation.
-
Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion at m/z 206 and 208 of nearly equal intensity (~1:1 ratio). This is the definitive signature of a compound containing a single bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]
-
Primary Fragmentation: The most common fragmentations involve the loss of the bromine atom or cleavage alpha to the carbonyl group.
| m/z Value | Fragment | Fragmentation Pathway |
| 127 | [C₈H₁₅O]⁺ | Loss of •Br radical . This forms the stable octanoyl acylium ion, [CH₃(CH₂)₆C≡O]⁺, which is often a prominent peak. |
| 99 | [C₇H₁₅]⁺ | Loss of •C(=O)Br radical. |
| M-28 (178/180) | [C₇H₁₅Br]⁺• | Loss of CO from the molecular ion (after rearrangement). |
The logical relationship between the structure and its mass spectral fragmentation is illustrated below.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Experimental Protocols for Physical Property Determination
The following protocols are designed as self-validating systems for use by trained professionals. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol: Determination of Boiling Point at Reduced Pressure
Rationale: Given the high estimated atmospheric boiling point and potential for thermal degradation, determination under reduced pressure is the authoritative method. This prevents decomposition and provides data to construct a pressure-temperature nomograph.
Methodology:
-
System Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while warm under a dry nitrogen or argon atmosphere to prevent ingress of moisture.
-
Sample Charging: Charge the distillation flask with 5-10 mL of this compound via syringe. Add a small, new magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap (e.g., dry ice/acetone). Slowly and carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg), measured with a calibrated manometer.
-
Heating: Begin stirring and gently heat the distillation pot using a heating mantle with a sand bath for even temperature distribution.
-
Data Collection: Record the temperature of the vapor that condenses on the thermometer bulb when the first drop of distillate is collected in the receiving flask. This temperature, along with the stable pressure reading, constitutes one data point (e.g., T₁ at P₁).
-
Validation: The system is self-validating if the distillation is smooth and the collected distillate is clear and colorless, indicating no significant decomposition has occurred. The boiling point should remain stable throughout the collection of the main fraction.
Caption: Workflow for reduced-pressure boiling point determination.
Protocol: Determination of Density
Rationale: Using a pycnometer or a digital density meter provides a highly accurate density measurement. The protocol described here uses a pycnometer, a standard and reliable glassware-based method.
Methodology:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL). Record its empty mass (m₁).
-
Water Calibration: Fill the pycnometer with deionized water and allow it to equilibrate in a water bath at a precise temperature (e.g., 20.0 °C). Record the mass of the pycnometer filled with water (m₂). Use this to confirm the exact volume of the pycnometer (V = (m₂ - m₁) / ρ_water at 20°C).
-
Sample Measurement: Dry the pycnometer thoroughly. In a fume hood, fill it with this compound, taking care to avoid introducing air bubbles.
-
Equilibration & Weighing: Place the filled pycnometer in the same constant-temperature water bath (20.0 °C) to allow the liquid to reach thermal equilibrium. Carefully wipe any excess liquid from the outside and record its mass (m₃).
-
Calculation: The density (ρ) of this compound is calculated as: ρ = (m₃ - m₁) / V.
-
Validation: The measurement should be repeated at least three times to ensure reproducibility. The standard deviation of the measurements should be low, confirming the precision of the result.
Safety and Handling
This compound is a reactive and corrosive compound.[1]
-
Handling: Always handle in a well-ventilated chemical fume hood. Avoid contact with skin and eyes by wearing appropriate PPE. Prevent inhalation of its pungent vapors.[1]
-
Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., alcohols, amines, strong bases). The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.
-
Reactivity: Reacts violently with water and other protic nucleophiles. Exercise extreme caution when quenching reactions containing residual this compound.
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An In-Depth Technical Guide to Octanoyl Bromide: Properties, Synthesis, and Applications in Drug Development
Introduction: The Role of Octanoyl Bromide in Modern Synthesis
This compound (C₈H₁₅BrO) is a highly reactive acyl bromide that serves as a cornerstone reagent in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] With a molecular weight of 207.11 g/mol , its structure features an eight-carbon alkyl chain attached to an exceptionally electrophilic carbonyl bromide group.[1][3] This configuration makes it an ideal agent for introducing the octanoyl moiety into a wide range of molecules.
This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, synthesis methodologies, and critical applications. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical intermediate. We will explore the causality behind its reactivity, detail its use in advanced applications like bioconjugation, and provide a validated experimental protocol for its use in acylation reactions.
Physicochemical and Structural Properties
The utility of this compound stems from its distinct chemical and physical characteristics. Its high reactivity towards nucleophiles is a direct consequence of the bromine atom's electron-withdrawing nature, which renders the carbonyl carbon highly susceptible to attack.[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BrO | [1][3][4] |
| Molecular Weight | 207.11 g/mol | [1][3] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 6166-47-8 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent | [2] |
| Boiling Point | ~205–210°C (estimated) | [1] |
| Density | ~1.25 g/cm³ (approximate) | [1] |
| Solubility | Miscible with common organic solvents (e.g., ether, dichloromethane) | [1] |
| Canonical SMILES | CCCCCCCC(=O)Br | [3] |
| InChI Key | VNVXHHXFIDRQDE-UHFFFAOYSA-N | [1][3] |
Molecular Structure Visualization
Caption: 2D representation of the this compound molecule.
Synthesis and Manufacturing Considerations
The standard laboratory synthesis of this compound involves the bromination of octanoic acid. This transformation is most commonly achieved using phosphorus tribromide (PBr₃) or thionyl bromide.[1][2]
Reaction: CH₃(CH₂)₆COOH + PBr₃ → CH₃(CH₂)₆COBr + H₃PO₃[1]
Expert Insight: This reaction is highly exothermic and requires strict temperature control, typically between 0–5°C.[1] The rationale for this is twofold: first, to manage the reaction rate and prevent dangerous thermal runaways; second, to minimize the formation of side products such as the corresponding acid anhydride. The phosphorus-based byproduct, phosphorous acid (H₃PO₃), is removed during aqueous workup.
For industrial-scale production, methods analogous to n-octyl bromide synthesis may be employed, which utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency and yield.[1][5][6]
Core Applications in Research and Drug Development
This compound's high reactivity makes it a valuable tool for chemical modification and synthesis across various scientific domains.
Acylation and Functional Group Modification
The primary application of this compound is as a potent acylating agent. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce the eight-carbon octanoyl group.[1][2] This modification is frequently used in peptide chemistry to increase the hydrophobicity of a molecule, which can enhance its bioavailability and cell membrane permeability.[1]
Pharmaceutical Intermediates
The octanoyl functional group is a structural motif found in various pharmaceutical agents. This compound serves as a key intermediate in the synthesis of antiviral and antifungal compounds.[1] For instance, the acylation of sugar molecules with this compound can improve their ability to cross cellular membranes, a critical factor in effective drug delivery.[1] The strategic introduction of bromine into molecular structures is a recognized strategy in drug design to enhance therapeutic activity and modulate metabolic pathways.[7][8]
Bioconjugation and Vaccine Development
In the field of biotechnology, this compound is used for the lipidation of proteins and other biomolecules. A recent study highlighted its utility in acylating lysine residues on proteins to create vaccine adjuvants. This modification was shown to improve antigen presentation in murine models, demonstrating its potential in developing next-generation immunotherapies.[1]
Polymer Science
The reactivity of this compound also extends to polymer chemistry. It can act as an initiator in polymerization reactions, reacting with diols or diamines to facilitate chain elongation. This allows for the synthesis of polyesters and polyamides with precisely tailored mechanical and thermal properties.[1]
Experimental Protocol: Synthesis of N-phenyloctanamide
This protocol details a representative acylation reaction using this compound to synthesize an amide. This procedure is a self-validating system, incorporating purification and outlining characterization steps to ensure the integrity of the final product.
Objective: To synthesize N-phenyloctanamide from aniline and this compound.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Caption: Workflow for the synthesis of N-phenyloctanamide.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Causality: Triethylamine acts as a base to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, preventing it from protonating the aniline and rendering it non-nucleophilic.
-
-
Addition of Acylating Agent: Add this compound (1.1 eq), dissolved in a small amount of anhydrous DCM, to the flask dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure N-phenyloctanamide.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Safety and Handling Protocols
This compound is a reactive and corrosive chemical that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[9] It is harmful if inhaled or absorbed through the skin and is sensitive to moisture, reacting to release corrosive HBr gas.[2]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[9]
-
Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal. Do not use water.
Conclusion
This compound is a fundamentally important reagent whose value is defined by the high electrophilicity of its carbonyl carbon. With a molecular formula of C₈H₁₅BrO and a molecular weight of 207.11 g/mol , it provides a reliable and efficient means of introducing the octanoyl functional group.[1][3] Its applications are extensive, ranging from the synthesis of pharmaceutical intermediates and the modification of biomolecules for drug delivery to the creation of advanced polymers. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its synthetic potential.
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An In-depth Technical Guide to Octanoyl Bromide for Scientific Applications
Introduction
Octanoyl bromide is a highly reactive acyl bromide that serves as a pivotal reagent in organic synthesis. Its structure, featuring an eight-carbon alkyl chain attached to a carbonyl bromide, makes it an effective acylating agent for introducing the octanoyl group into a wide range of molecules.[1] This guide provides an in-depth analysis of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is fundamental for scientific accuracy and safety. This compound is known by several names and is assigned specific identifiers for unambiguous recognition in databases and regulatory documents.
-
IUPAC Name : The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2]
-
Synonyms : In literature and commercial listings, it may also be referred to as caprylyl bromide or capryloyl bromide.[3] Other less common synonyms include bromooctanoic acid and octanoic acid bromide.[4]
-
CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 6166-47-8 .[1][2][4] This unique identifier is crucial for database searches and procurement.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in synthesis. It is a colorless to pale yellow liquid with a pungent odor.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BrO | [1][2][4] |
| Molecular Weight | 207.11 g/mol | [1][2] |
| Boiling Point | ~205–210°C (estimated) | [1] |
| Density | ~1.25 g/cm³ (approximate) | [1] |
| Solubility | Miscible with organic solvents (e.g., dichloromethane, ether). | [1] |
| Canonical SMILES | CCCCCCCC(=O)Br | [2] |
| InChI Key | VNVXHHXFIDRQDE-UHFFFAOYSA-N | [1][2] |
Synthesis and Chemical Reactivity
Laboratory-Scale Synthesis
This compound is conventionally synthesized by treating octanoic acid with a brominating agent.[1] The most common reagents for this transformation are phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[4]
Reaction Scheme: CH₃(CH₂)₆COOH + PBr₃ → CH₃(CH₂)₆COBr + H₃PO₃[1]
Causality and Experimental Insight: The choice of brominating agent is critical. PBr₃ is effective, but the reaction is exothermic and requires careful temperature control (typically 0–5°C) to prevent the formation of side products.[1] The reaction proceeds via the activation of the carboxylic acid by PBr₃, forming a good leaving group which is then displaced by the bromide ion. The reaction must be performed under anhydrous conditions, as this compound is sensitive to moisture and will readily hydrolyze back to octanoic acid.[4]
Core Reactivity: Acylation
The primary utility of this compound stems from its high reactivity as an acylating agent . The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the bromine atoms. The bromide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
This reactivity allows for the efficient introduction of the octanoyl (C8) chain onto nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[1][4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The diagram below illustrates the general mechanism for the acylation of a generic nucleophile (Nu-H) with this compound.
Caption: General mechanism of nucleophilic acyl substitution using this compound.
Applications in Research and Development
This compound's ability to introduce a lipophilic eight-carbon chain is valuable in modifying the properties of molecules, particularly in pharmaceutical and materials science research.
-
Pharmaceutical Intermediates : It is a key building block for synthesizing various pharmaceuticals.[4] By acylating sugars, for example, their membrane permeability can be enhanced, which is a critical factor in drug delivery.[1] Derivatives of this compound are used as intermediates for antiviral and antifungal agents.[1]
-
Peptide and Protein Modification : In peptide chemistry, this compound is used to acylate amino acid side chains (e.g., lysine residues).[1] This modification increases the hydrophobicity of the peptide, which can influence its bioavailability, cell penetration, and interaction with biological membranes.[1]
-
Polymer Science : The compound can act as an initiator or a monomer in polymerization reactions. It reacts with diols or diamines to facilitate chain elongation, leading to the synthesis of polyesters and polyamides with specific, tailored mechanical properties.[1]
-
Agrochemicals : It serves as a starting material for the synthesis of various agrochemicals.[4]
Experimental Protocol: General Procedure for Acylation of an Alcohol
This protocol provides a self-validating, step-by-step methodology for a typical laboratory-scale esterification reaction using this compound.
Objective : To synthesize an octyl ester from a primary alcohol.
Materials :
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Anhydrous dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Workflow Diagram:
Caption: Experimental workflow for the acylation of an alcohol.
Step-by-Step Procedure :
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous DCM.
-
Expert Insight: The base is crucial to neutralize the hydrogen bromide (HBr) byproduct formed during the reaction. HBr is acidic and can cause unwanted side reactions or degradation of acid-sensitive products. Anhydrous conditions are essential to prevent hydrolysis of the this compound.[4]
-
-
Addition of Reagent : Cool the solution to 0°C using an ice bath. Add this compound (1.1 eq.) dropwise over 10-15 minutes.
-
Expert Insight: Slow, dropwise addition at low temperature controls the exothermic reaction, minimizing the formation of impurities.
-
-
Reaction Monitoring : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Aqueous Work-up : Once the reaction is complete, carefully quench it by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted this compound.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing and Drying : Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like MgSO₄.
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazards : It is corrosive and a lachrymator (causes tears). It can cause severe skin and eye irritation.[5] Due to its reactivity with water, it can be harmful if inhaled or absorbed through the skin.[4]
-
Handling : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as oxidizing agents.[6]
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An In-Depth Technical Guide to Caprylyl Bromide vs. Octanoyl Bromide: A Comparative Analysis of an Alkyl Halide and an Acyl Halide
Executive Summary
In the landscape of organic synthesis and pharmaceutical development, precision in chemical nomenclature is paramount. The terms "caprylyl bromide" and "octanoyl bromide" are frequently a source of confusion. While "this compound" specifically refers to the acyl bromide derived from octanoic acid, "caprylyl bromide" is an ambiguous common name. It is often used synonymously with this compound but can also be confused with "capryl bromide," the common name for 1-bromooctane, a structurally distinct alkyl bromide.
This technical guide dispels this ambiguity by providing a rigorous comparative analysis of the two distinct chemical entities that researchers are typically seeking: This compound (the Acyl Bromide) and 1-Bromooctane (the Alkyl Bromide) . For professionals in drug development, understanding the profound differences in their reactivity, synthesis, and application is critical for strategic molecular design. This document serves as an essential reference for selecting the appropriate C8-bromo reagent to achieve specific synthetic outcomes, from lipidation of biomolecules to the construction of carbon skeletons.
Foundational Chemistry: Structure and Physicochemical Properties
The fundamental difference between this compound and 1-bromooctane lies in the hybridization of the carbon atom bonded to the bromine. In this compound, this is an sp²-hybridized carbonyl carbon, making it an acyl halide. In 1-bromooctane, it is an sp³-hybridized alkyl carbon, making it an alkyl halide. This single structural variance dictates their divergent chemical behaviors and physical properties.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-Bromooctane (n-Octyl Bromide) |
| IUPAC Name | This compound[1] | 1-Bromooctane[2] |
| Synonyms | Caprylyl bromide, Capryloyl bromide[1][3] | n-Octyl bromide, Capryl bromide[2] |
| CAS Number | 6166-47-8[1][4] | 111-83-1[2] |
| Molecular Formula | C₈H₁₅BrO[1] | C₈H₁₇Br[2] |
| Molecular Weight | 207.11 g/mol [1] | 193.13 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[4][5] | Colorless liquid |
| Boiling Point | ~205–210 °C (est.)[5] | 198–201 °C |
| Melting Point | N/A | -55 °C |
| Density | ~1.25 g/cm³[5] | 1.118 g/mL at 25 °C |
| Solubility | Miscible with organic solvents; reacts with water[4][5] | Insoluble in water, miscible with ethanol, ether |
| Key IR Peak (cm⁻¹) | ~1800 (C=O stretch) | No significant peak in this region |
| ¹H NMR (α-protons) | Triplet, ~2.9 ppm (-CH₂-COBr) | Triplet, ~3.4 ppm (-CH₂-Br) |
| ¹³C NMR (C-Br) | ~170 ppm (C=O) | ~34 ppm (CH₂-Br) |
The most telling analytical distinction is the presence of the carbonyl group in this compound, which gives rise to a strong IR absorption band around 1800 cm⁻¹ and a highly deshielded carbonyl carbon signal near 170 ppm in the ¹³C NMR spectrum. 1-Bromooctane lacks these features entirely.
Synthesis and Experimental Protocols
The synthesis of each compound begins from a different eight-carbon precursor, reflecting their functional differences. This compound is prepared from an acid, while 1-bromooctane is prepared from an alcohol.
Synthesis of this compound from Octanoic Acid
The conversion of a carboxylic acid to an acyl bromide is typically achieved using a strong brominating agent that can activate the carboxyl group. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[4][5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber), add octanoic acid (1.0 eq).
-
Reaction: Cool the flask in an ice bath (0–5 °C). Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic and must be controlled.[5]
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
-
Workup & Purification: The product is purified by fractional distillation under reduced pressure. The volatile byproduct, phosphorous acid, remains in the flask. The setup must be scrupulously dry as this compound readily hydrolyzes.
Synthesis of 1-Bromooctane from 1-Octanol
The synthesis of a primary alkyl bromide from its corresponding alcohol is a classic nucleophilic substitution reaction. A common industrial and laboratory method involves refluxing the alcohol with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid. The use of a phase-transfer catalyst can enhance reaction efficiency.[5][6][7]
-
Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, combine 1-octanol (1.0 eq), 48% aqueous HBr (excess), and a catalytic amount of tetrabutylammonium bromide (TBAB).[6]
-
Reaction: Add concentrated sulfuric acid dropwise while cooling the flask. Heat the mixture to reflux and maintain for 3-4 hours.[6][7]
-
Workup: Cool the mixture and transfer to a separatory funnel. The organic layer (top) contains the product. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally brine.
-
Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter and purify by distillation. The fraction boiling at 198-201 °C is collected as pure 1-bromooctane.
Comparative Reactivity and Mechanistic Pathways
The reactivity of these two molecules is fundamentally different and defines their synthetic utility.
This compound: The Electrophilic Acylating Agent
As an acyl halide, this compound is a powerful electrophile. Its chemistry is dominated by nucleophilic acyl substitution . The carbonyl carbon is highly electron-deficient due to the inductive effects of both the carbonyl oxygen and the bromine atom. Furthermore, bromide is an excellent leaving group.
The reaction proceeds via a tetrahedral intermediate. Nucleophiles readily attack the carbonyl carbon, leading to the substitution of the bromide. This mechanism is central to its role as an acylating agent , transferring the octanoyl group to various nucleophiles.
Common Transformations:
-
Esterification: Reacts rapidly with alcohols to form octanoate esters.
-
Amidation: Reacts with primary or secondary amines to form octanamides.[4]
-
Hydrolysis: Reacts readily with water to revert to octanoic acid, making it highly moisture-sensitive.[4]
1-Bromooctane: The Alkylating Agent
As a primary alkyl halide, 1-bromooctane's reactivity is governed by nucleophilic aliphatic substitution (primarily Sₙ2) and, to a lesser extent, elimination (E2) reactions. In the Sₙ2 pathway, a nucleophile attacks the carbon atom bearing the bromine from the backside, displacing the bromide ion in a single, concerted step.
This mechanism makes 1-bromooctane an effective alkylating agent , used to introduce an eight-carbon alkyl chain.
Common Transformations:
-
Ether Synthesis (Williamson): Reacts with alkoxides to form ethers.
-
Amine Alkylation: Reacts with ammonia or amines to form octylamines.
-
Nitrile Synthesis: Reacts with cyanide ions to form nonanenitrile.
-
Grignard Reagent Formation: Reacts with magnesium metal to form octylmagnesium bromide, a potent nucleophile.
Applications in Drug Development and Life Sciences
The choice between this compound and 1-bromooctane is dictated entirely by the desired molecular functionality. Introducing bromine into a potential drug can increase therapeutic activity and beneficially affect metabolism.[8][9]
-
This compound is the reagent of choice for lipidation . By acylating a hydroxyl or amino group on a parent drug molecule, it attaches an eight-carbon fatty acid chain via an ester or amide linkage. This strategy is widely used to:
-
Enhance Membrane Permeability: Increasing the lipophilicity of a drug can improve its ability to cross cell membranes, a critical factor in drug delivery and bioavailability.[5]
-
Develop Prodrugs: An ester or amide linkage can be designed to be cleaved by endogenous enzymes, releasing the active drug at the target site.
-
Modify Peptides and Proteins: Acylating amino acid side chains (e.g., lysine) can alter the pharmacokinetic properties of therapeutic peptides.[5] It has also been used in bioconjugation techniques for vaccine adjuvants.[5]
-
-
1-Bromooctane is used to introduce a stable C8 alkyl chain . The resulting C-O, C-N, or C-C bond is generally not metabolically labile. This reagent is essential for:
-
Building Molecular Scaffolds: It serves as a fundamental building block for synthesizing more complex molecules where a simple, non-polar octyl group is required for steric bulk or to occupy a hydrophobic pocket in a biological target.[10]
-
Synthesis of Quaternary Ammonium Surfactants: Alkylation of tertiary amines with 1-bromooctane yields quaternary ammonium salts, a class of compounds often exhibiting antimicrobial properties.
-
Creating Ether-Linked Prodrugs: While less common than ester linkages, stable ether bonds can be formed to modify a drug's solubility and metabolic profile.
-
Safety, Handling, and Analytical Distinction
Both reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 2: Comparative Safety and Handling
| Parameter | This compound | 1-Bromooctane |
| Primary Hazard | Corrosive, highly reactive with water/moisture | Irritant |
| Hazard Statements | Causes severe skin burns and eye damage.[11] | Irritating to eyes, respiratory system, and skin. |
| Storage | Store under inert gas in a cool, dry place. Tightly sealed container.[11] | Store in a cool, dry, ventilated warehouse. |
| Incompatibilities | Water, strong bases, alcohols, amines, strong oxidizing agents.[11] | Strong oxidizing agents, strong bases. |
| PPE | Chemical-resistant gloves, splash goggles, face shield, lab coat.[11] | Chemical-resistant gloves, splash goggles, lab coat. |
The most critical handling difference is this compound's extreme sensitivity to moisture. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to octanoic acid, which would quench the reaction.
Conclusion: A Tale of Two Reagents
While the names "caprylyl bromide" and "this compound" may cause confusion, the underlying chemistry of the molecules they represent—an acyl bromide and an alkyl bromide—is distinctly different.
-
This compound is a highly reactive acylating agent used to introduce a C8 fatty acid chain via a cleavable ester or amide linkage. It is the tool for modifying lipophilicity and creating prodrugs.
-
1-Bromooctane is a moderately reactive alkylating agent used to install a stable C8 alkyl chain via robust C-O, C-N, or C-C bonds. It is the tool for building permanent molecular frameworks.
For the research scientist and drug development professional, recognizing this fundamental dichotomy is essential. The success of a synthetic strategy hinges on selecting the correct reagent not by its ambiguous common name, but by the specific chemical transformation it is designed to perform.
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Mastering the Moiety: A Technical Guide to the Safe Handling and Storage of Octanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoyl bromide (C₈H₁₅BrO) is a highly valuable acylating agent in organic synthesis, prized for its ability to introduce an eight-carbon acyl group into a variety of molecules.[1] This functionality is crucial in the development of pharmaceuticals, agrochemicals, and other specialty chemicals where modification of hydrophobicity and bioavailability is desired.[1] However, its utility is matched by its reactivity. As an acyl bromide, it belongs to a class of compounds that are inherently corrosive, moisture-sensitive, and demand rigorous handling and storage protocols to ensure laboratory safety and experimental integrity.[2][3]
This guide serves as an in-depth technical resource for professionals who work with this compound. Moving beyond a simple checklist, this document elucidates the chemical principles that underpin the recommended procedures, providing a framework for not just following protocols, but understanding them. By fostering this deeper comprehension, we aim to empower researchers to manage the risks associated with this potent reagent effectively and confidently.
Section 1: Chemical & Physical Properties
Understanding the fundamental properties of this compound is the cornerstone of its safe handling. These characteristics dictate its behavior and inform the necessary precautions.
| Property | Value | Source |
| CAS Number | 6166-47-8 | [1] |
| Molecular Formula | C₈H₁₅BrO | [1] |
| Molecular Weight | 207.11 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Reactivity | Highly reactive with nucleophiles, sensitive to moisture.[1] Reacts violently with water.[3] | [1][3] |
| Incompatibilities | Water, alcohols, strong bases, strong oxidizing agents.[3][5] | [3][5] |
| Decomposition Products | Upon reaction with water, produces hydrobromic acid and octanoic acid.[2] On combustion, can release carbon monoxide, carbon dioxide, and hydrogen bromide.[6] | [2][6] |
Section 2: Hazard Identification & Risk Assessment
The primary hazards associated with this compound stem from its high reactivity, particularly with water (hydrolysis). This reaction is vigorous and produces hydrobromic acid (HBr) and octanoic acid, both of which are corrosive.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[7] The liberated HBr is a strong, corrosive acid.
-
Water Reactivity: Reacts violently with water, steam, and moisture to release corrosive acid and heat.[3][8] This reaction can cause a dangerous pressure buildup in sealed containers.
-
Inhalation Toxicity: Vapors are lachrymatory (induce tearing) and can cause severe irritation to the respiratory tract.[3][9]
Risk Assessment Workflow
A systematic risk assessment is mandatory before any procedure involving this compound. This process ensures that all potential hazards are identified and mitigated through appropriate controls.
Caption: Figure 1. Logical flow for assessing and mitigating risks before handling this compound.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to protection is essential, starting with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be performed inside a properly functioning chemical fume hood.[10] This is non-negotiable. The fume hood contains vapors, protecting the user from inhalation, and the sash acts as a physical barrier against splashes.
-
Inert Atmosphere: For transfers and reactions, using an inert atmosphere (e.g., nitrogen or argon) via a Schlenk line or in a glove box is best practice.[9] This prevents hydrolysis from atmospheric moisture, preserving the reagent's integrity and preventing the release of HBr gas.
-
Ventilation: The laboratory must be well-ventilated to dissipate any fugitive emissions.[11] Ensure safety showers and eyewash stations are readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to resist acyl bromides.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] Due to the high risk of splashes from this corrosive liquid, a full-face shield worn over safety goggles is strongly recommended.[11]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may provide splash protection for incidental contact, but for extended handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[7]
-
Body Protection: A flame-resistant lab coat is required. An additional chemical-resistant apron (PVC or equivalent) should be worn over the lab coat to protect against splashes.[7] Do not wear clothing made of synthetic fibers like polyester, which can melt onto the skin in a fire.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[11]
Section 4: Handling Protocols
Adherence to a strict, methodical handling protocol is critical for safety.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area within the fume hood for the procedure. Remove all unnecessary equipment and chemicals, especially water and other incompatible materials.[8]
-
Don PPE: Put on all required PPE before bringing the reagent into the fume hood.
-
Inerting: If transferring the liquid, ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.
-
Transfer: Use a syringe or cannula for transfers under an inert atmosphere. Never pour this compound in the open air. If using a syringe, ensure it is dry and has been purged with inert gas.
-
Reaction Setup: Perform all additions slowly and in a controlled manner to a cooled reaction vessel to manage any exothermic processes.
-
Post-Use: Immediately and securely seal the main reagent container after use.
-
Decontamination: Decontaminate any contaminated equipment (e.g., syringes, needles) by following the quenching protocol in Section 7 before removing them from the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[2]
Section 5: Storage Guidelines
Improper storage of this compound is a primary cause of reagent degradation and safety incidents. The core principles are to keep it dry, cool, and isolated from incompatible materials.
-
Moisture Prevention: Store in a tightly sealed container, preferably with a PTFE-lined cap to prevent moisture ingress.[11] The use of a secondary container is highly recommended.
-
Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11] Follow any specific temperature guidelines provided by the supplier.
-
Inert Gas Blanket: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can significantly extend the shelf life of the reagent by preventing hydrolysis from headspace moisture.
-
Segregation: Store this compound in a dedicated cabinet for corrosive and water-reactive materials. It must be segregated from:
Storage Decision Tree
Caption: Figure 2. A logical pathway for ensuring the correct storage of this compound upon receipt.
Section 6: Spill & Emergency Procedures
Immediate and correct response to an exposure or spill is critical to minimizing harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][12] Seek immediate medical attention.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Do not delay. A safety shower must be used for large-area contact.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[7][13] Use an eyewash station. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[11] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
Spill Cleanup Protocol
For any spill outside of a fume hood, or for any large spill, evacuate the area and contact emergency personnel.
For small spills inside a chemical fume hood:
-
Alert Personnel: Notify others in the lab of the spill.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[8] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels.
-
Neutralization: Once absorbed, slowly and cautiously add a neutralizing agent like sodium bicarbonate (soda ash) to the absorbent material.
-
Collection: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth, then decontaminate with a basic solution (like sodium bicarbonate solution), followed by a water rinse.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.
Section 7: Waste Management & Quenching Protocol
Residual or excess this compound must be neutralized (quenched) before it can be disposed of as hazardous waste. This process intentionally reacts the acyl bromide with a less reactive nucleophile under controlled conditions.
WARNING: This procedure is exothermic and will release HBr gas. It must be performed in a chemical fume hood with appropriate PPE.
Step-by-Step Quenching Protocol:
-
Preparation: Place the flask containing the residual this compound (which may be in an inert solvent) in an ice/water bath to control the temperature. Ensure vigorous stirring.
-
Initial Quench: Slowly, dropwise, add a less reactive alcohol such as isopropanol or tert-butanol to the cooled solution. This will react to form an ester, which is less reactive than the acyl bromide.
-
Secondary Quench: After the initial exothermic reaction subsides, continue to cool the mixture and slowly add methanol. Methanol is more reactive but will ensure any remaining acyl bromide is consumed.
-
Final Hydrolysis: Once the reaction with methanol is complete and the solution has cooled, very slowly add water to hydrolyze any remaining reactive species.
-
Neutralization: Check the pH of the resulting solution. It will be highly acidic. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is neutral (pH ~7). Be cautious, as this will generate CO₂ gas if bicarbonate is used.
-
Disposal: The final, neutralized aqueous solution can now be transferred to an appropriate hazardous waste container for disposal according to institutional regulations.
Section 8: References
-
Chemstock. (n.d.). ACETYL BROMIDE GHS Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Sysem Chem. (n.d.). N-Octyl Bromide MSDS/SDS. Retrieved from [Link]
-
LookChem. (2017). Cas 6166-47-8, this compound. Retrieved from [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. Retrieved from [Link]
-
Loba Chemie. (n.d.). ACETYL BROMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
National Library of Medicine. (2025). Poisoning first aid. MedlinePlus. Retrieved from [Link]
-
Haz-Map. (n.d.). n-Octyl bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Octanoyl Chloride MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). ACETYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]
-
Organic Syntheses. (2010). Procedure for the preparation of racemic amine and acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bromoxynil octanoate. PubChem. Retrieved from [Link]
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National Library of Medicine. (2025). Poisoning first aid. MedlinePlus. Retrieved from [Link]
-
ResearchGate. (2016). How to quench propargyl bromide?. Retrieved from [Link]
-
Supporting Information. (n.d.). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of Octanoyl Bromide with Water
Executive Summary
Octanoyl bromide, a member of the acyl bromide class, is a highly reactive intermediate pivotal in various organic syntheses, including the development of novel pharmaceutical agents. Its utility is intrinsically linked to the pronounced electrophilicity of its carbonyl carbon, which also renders it highly susceptible to nucleophilic attack by water. This hydrolysis reaction, while seemingly straightforward, presents significant challenges in synthetic workflows where anhydrous conditions are not perfectly maintained. This guide provides a comprehensive technical examination of the reactivity of this compound with water, detailing the underlying reaction mechanism, kinetics, and influencing factors. Furthermore, it offers field-proven experimental protocols for studying this reaction, emphasizing the causality behind methodological choices to ensure robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals who utilize acyl halides and require a deeper, practical understanding of their hydrolytic stability.
The Chemical Nature of Acyl Bromides: A Primer on Reactivity
Acyl halides are derivatives of carboxylic acids where the hydroxyl group has been replaced by a halogen.[1][2] Their high reactivity is a cornerstone of their synthetic utility. This reactivity is governed by the electronic environment of the carbonyl group. In this compound, the carbonyl carbon is bonded to two highly electronegative atoms: oxygen and bromine. These atoms inductively withdraw electron density, rendering the carbonyl carbon significantly electron-deficient (δ+) and thus a prime target for nucleophiles.[3]
The reactivity of acyl chlorides and bromides far exceeds that of other carboxylic acid derivatives like amides or esters.[4] This is attributable to two primary factors: the powerful inductive effect of the halogen and the quality of the halide as a leaving group.[4] Unlike the nitrogen in an amide, the larger 3p orbitals of chlorine (and 4p for bromine) do not effectively delocalize their lone pairs into the carbonyl π-system.[4] This lack of resonance stabilization, combined with the stability of the resulting bromide anion, makes the halide an excellent leaving group, thereby facilitating nucleophilic acyl substitution reactions.
The Hydrolysis of this compound: Mechanism and Energetics
The reaction of this compound with water is a rapid and exothermic process, often proceeding violently if not controlled.[5] It is a classic example of a nucleophilic addition-elimination reaction.[6] The overall transformation is the substitution of the bromide with a hydroxyl group, yielding octanoic acid and hydrogen bromide.[1][7]
Chemical Equation: CH₃(CH₂)₆COBr + H₂O → CH₃(CH₂)₆COOH + HBr
The mechanism proceeds in distinct steps:
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of this compound.[7] This addition step breaks the C=O π-bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms as a lone pair from the negatively charged oxygen atom moves back down. Concurrently, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.[5][8]
-
Deprotonation: The resulting intermediate is a protonated carboxylic acid. A nearby water molecule (or the previously eliminated bromide ion) acts as a base, abstracting a proton from the oxonium ion to yield the final, neutral octanoic acid product and a hydronium ion (or HBr).[5][7]
Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
Experimental Protocol for a Kinetic Study of this compound Hydrolysis
As a Senior Application Scientist, designing a self-validating protocol is paramount. The following methodology provides a robust framework for quantifying the rate of hydrolysis. The core principle is to monitor the disappearance of the reactant (this compound) or the appearance of a product (octanoic acid) over time using a suitable analytical technique.
Objective
To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a mixed aqueous-organic solvent system at a constant temperature. Water will be in large excess to simplify the kinetics.
Materials and Reagents
-
This compound (C₈H₁₅BrO): Purity >98%[10]
-
Acetonitrile (HPLC Grade): Co-solvent for solubility.
-
Deionized Water (18.2 MΩ·cm)
-
Octanoic Acid: Analytical standard
-
Sodium Bicarbonate: Quenching agent
-
Jacketed Glass Reactor with Overhead Stirrer and Temperature Probe
-
Thermostatic Circulator (Water Bath)
-
Autosampler Vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Safety Precautions
-
This compound is volatile and lachrymatory, reacting with moisture on the surface of the eye to produce irritating acids.[1] It is also corrosive and causes skin and eye irritation.[11]
-
Hydrogen bromide (HBr) gas is produced during the reaction, which is acidic and corrosive.[5]
-
Mandatory Controls: All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.[12]
Step-by-Step Methodology
-
System Preparation:
-
Set up the jacketed glass reactor and connect it to the thermostatic circulator. Set the temperature to 25.0 °C and allow the system to equilibrate.
-
Prepare a solvent mixture (e.g., 50:50 v/v acetonitrile:water) and add it to the reactor. Begin stirring at a constant rate (e.g., 300 RPM) to ensure thermal and compositional homogeneity.
-
Causality: Using a co-solvent like acetonitrile is necessary because long-chain acyl bromides have poor solubility in pure water. The jacketed reactor provides precise temperature control, which is critical as reaction rates are highly temperature-dependent.
-
-
Reaction Initiation:
-
Accurately weigh a small amount of this compound in a gas-tight syringe.
-
Inject the this compound into the stirring solvent mixture and simultaneously start a stopwatch. This is t=0.
-
Causality: Direct injection into the vortex ensures rapid dispersion and minimizes localized concentration effects, providing a well-defined start time for the kinetic measurements.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 30, 60, 90, 120, 180, 300 seconds), withdraw a fixed volume (e.g., 1.0 mL) of the reaction mixture.
-
Immediately dispense the aliquot into an autosampler vial containing a quenching solution (e.g., a cold solution of sodium bicarbonate in the mobile phase).
-
Causality: Quenching is the most critical step for accuracy. The base (sodium bicarbonate) instantly neutralizes the HBr and rapidly consumes any remaining this compound, effectively stopping the reaction at that specific time point. This ensures the composition of the sample analyzed by HPLC accurately reflects the composition of the reaction mixture at the moment of sampling.
-
-
Analytical Method:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Monitor the elution of octanoic acid at an appropriate wavelength (e.g., 210 nm).
-
Prepare calibration standards of octanoic acid to quantify its concentration in the samples.
-
Causality: HPLC is an ideal technique as it allows for the separation and quantification of the product (octanoic acid) from the remaining reactants and solvent. Monitoring the product appearance is often more reliable than monitoring the disappearance of the highly reactive starting material.[9]
-
Sources
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- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
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Spectroscopic Profile of Octanoyl Bromide: A Predictive Technical Guide for Researchers
An Introduction to the Elusive Spectrum of Octanoyl Bromide
This compound (C₈H₁₅BrO) is a reactive acyl bromide used in organic synthesis for the introduction of the octanoyl group. Despite its utility, a comprehensive, publicly available set of experimental spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is notably scarce. This guide addresses this gap by providing a detailed, predictive analysis of the spectroscopic characteristics of this compound. By leveraging established principles of spectroscopy and drawing comparisons with the well-documented analogues, octanoyl chloride and 1-bromooctane, we can construct a reliable and scientifically-grounded spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may be working with or synthesizing this compound.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectra of octanoyl chloride and 1-bromooctane.[1][2][3][4]
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for acquiring NMR spectra of a reactive species like this compound would be as follows:
-
Sample Preparation: A small quantity of freshly prepared or purified this compound (approximately 5-20 mg) is dissolved in about 0.6 mL of a dry, deuterated solvent (e.g., chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The use of a dry solvent is critical to prevent hydrolysis of the acyl bromide.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard pulse programs are used for both ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30') experiments. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectroscopy: A Predictive Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons at different positions along the octanoyl chain. The most significant feature will be the downfield shift of the α-protons (adjacent to the carbonyl group) due to the electron-withdrawing effect of the acyl bromide moiety.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-α (C2-H₂) | ~3.1 - 3.3 | Triplet (t) | 2H | The α-protons in octanoyl chloride appear at ~2.9 ppm. Bromine is less electronegative than chlorine, which would typically cause a slight upfield shift. However, the "heavy atom effect" of bromine can sometimes lead to a slight downfield shift. A reasonable prediction is a slightly more downfield position compared to the chloride analog. |
| H-β (C3-H₂) | ~1.7 - 1.9 | Quintet (quint) | 2H | These protons are adjacent to the electron-withdrawing group and will be shifted downfield relative to the other methylene groups, similar to the signal at ~1.7 ppm in octanoyl chloride. |
| H-γ to H-ζ (C4-C7-H₂) | ~1.2 - 1.5 | Multiplet (m) | 8H | These methylene protons are further from the carbonyl group and will appear as a broad, overlapping multiplet, characteristic of a long alkyl chain. |
| H-η (C8-H₃) | ~0.9 | Triplet (t) | 3H | The terminal methyl group is least affected by the acyl bromide and will appear at a typical alkyl chemical shift, similar to both octanoyl chloride and 1-bromooctane. |
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum will provide complementary information, with the carbonyl carbon being the most deshielded.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-1 (C=O) | ~170 - 175 | The carbonyl carbon of octanoyl chloride is observed around 173 ppm. The electronegativity difference between Br and Cl is not expected to drastically shift this value. |
| C-2 (α-CH₂) | ~45 - 50 | In octanoyl chloride, this carbon is at ~46 ppm. The change from chlorine to bromine is expected to have a noticeable effect, likely a slight upfield shift due to bromine's lower electronegativity compared to chlorine. |
| C-3 (β-CH₂) | ~25 - 30 | This carbon in octanoyl chloride appears around 25 ppm. The influence of the halogen is diminished at this position. |
| C-4 to C-6 | ~28 - 32 | These carbons of the alkyl chain will have chemical shifts similar to those in other long-chain alkanes. |
| C-7 | ~22 - 23 | The penultimate carbon of the chain. |
| C-8 | ~14 | The terminal methyl carbon, consistent with a long alkyl chain. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. For this compound, the most prominent feature will be the carbonyl (C=O) stretch.
Experimental Protocol: Acquiring IR Spectra
-
Attenuated Total Reflectance (ATR): A drop of liquid this compound is placed directly onto the crystal surface (e.g., diamond or zinc selenide) of an ATR accessory. This is the most common and convenient method for liquid samples.
-
Transmission (Neat): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
IR Spectrum: A Predictive Analysis
The key diagnostic absorption bands for this compound are predicted as follows:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |
| C=O Stretch | ~1780 - 1800 | Strong | The C=O stretch in acyl halides is at a higher frequency than in other carbonyl compounds due to the inductive effect of the halogen. Acyl chlorides absorb around 1800 cm⁻¹. Acyl bromides typically absorb at a slightly lower frequency than their chloride counterparts. The NIST WebBook shows the IR spectrum for octanoyl chloride with a strong peak around 1800 cm⁻¹.[5] |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong | These are the characteristic C-H stretching vibrations of the octyl chain. |
| CH₂ Bend | ~1465 | Medium | Scissoring vibration of the methylene groups. |
| C-Br Stretch | ~500 - 600 | Medium-Strong | The position of the C-Br stretch can be variable but is expected in this lower frequency region. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a common method.
Experimental Protocol: Acquiring EI-MS Spectra
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Mass Spectrum: A Predictive Analysis
The mass spectrum of this compound will be characterized by the presence of two molecular ion peaks due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), which are in an almost 1:1 ratio.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Predicted Major Fragments:
| m/z | Relative Intensity | Proposed Fragment | Rationale for Prediction |
| 206/208 | Low to Medium | [CH₃(CH₂)₆COBr]⁺˙ (Molecular Ion) | The presence of two peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is the hallmark of a bromine-containing compound. The molecular ion may be of low abundance due to facile fragmentation. |
| 127 | High | [CH₃(CH₂)₆CO]⁺ (Octanoyl acylium ion) | Loss of the bromine radical is a very favorable fragmentation pathway, leading to a stable acylium ion. This is expected to be a very prominent, if not the base, peak. |
| 107/109 | Medium | [COBr]⁺ | Alpha-cleavage with loss of the C₇H₁₅ alkyl radical. The isotopic pattern of bromine will be preserved. |
| 43 | High | [C₃H₇]⁺ | A common fragment from the cleavage of the alkyl chain. |
Conclusion: A Scientifically Grounded Predictive Profile
While direct experimental data for this compound remains elusive in public databases, a robust and reliable spectroscopic profile can be constructed through careful analysis of its structural analogues, octanoyl chloride and 1-bromooctane. This guide provides researchers with a strong predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound. The provided protocols and interpretations are grounded in established spectroscopic principles and are intended to aid in the identification and characterization of this important synthetic reagent. It is the author's hope that this in-depth guide will serve as a valuable tool for the scientific community, enabling more efficient and informed research and development.
References
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National Institute of Standards and Technology. (n.d.). 1-Bromooctane. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
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PubChem. (n.d.). 1-Bromooctane. Retrieved from PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). Octanoyl chloride. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
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PubChem. (n.d.). Octanoyl chloride. Retrieved from PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
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A Theoretical Deep Dive into Octanoyl Bromide: Structure, Spectroscopy, and Reactivity
This technical guide provides a comprehensive theoretical examination of octanoyl bromide, a reactive acyl bromide of significant interest in organic synthesis and drug development. For researchers, scientists, and professionals in drug development, understanding the fundamental molecular properties of such reagents is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. While direct extensive theoretical studies on this compound are not widely published, this guide synthesizes insights from computational studies on analogous acyl halides and alkyl bromides to present a robust theoretical profile. We will delve into its electronic structure, vibrational spectroscopy, and reactivity, underpinned by the principles of computational chemistry.
The Significance of Theoretical Scrutiny in Acyl Bromide Chemistry
This compound serves as a crucial building block in organic synthesis, primarily for the introduction of the octanoyl group into various molecules.[1] Its high reactivity, stemming from the electrophilic carbonyl carbon and the good leaving group ability of the bromide ion, makes it a potent acylating agent.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide an invaluable lens through which we can understand and predict the behavior of such molecules at an atomic level. These computational approaches allow for the elucidation of molecular geometries, electronic properties, and reaction mechanisms that can be challenging to probe experimentally.[3][4]
Computational Methodologies: The Quantum Mechanical Toolkit
The insights presented in this guide are grounded in well-established computational methodologies that have proven effective for halogenated organic compounds. The primary tool for such investigations is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.
A typical computational protocol for investigating this compound would involve:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule. This is crucial as the geometry dictates many of its physical and chemical properties.
-
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra.
-
Electronic Structure Analysis: Investigation of molecular orbitals (HOMO, LUMO), electrostatic potential, and charge distribution to understand reactivity.
Commonly employed DFT functionals for such studies include B3LYP, which is a hybrid functional known for its reliability in predicting molecular properties.[3][4] The choice of basis set is also critical; a basis set like 6-311++G(d,p) is often used as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for anions and systems with lone pairs.[3][5]
Experimental Protocol: A Theoretical Workflow for Analyzing this compound
Below is a step-by-step methodology for a computational investigation of this compound using DFT.
-
Molecular Structure Construction: Build the initial 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a conformational search to identify the likely low-energy conformers, given the flexibility of the octyl chain.
-
Geometry Optimization: For the lowest energy conformer, perform a full geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry to obtain the vibrational frequencies and to confirm the nature of the stationary point.
-
Analysis of Results:
-
Extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles).
-
Visualize the calculated vibrational modes and compare the predicted IR and Raman spectra with experimental data if available.
-
Analyze the electronic properties, including the HOMO-LUMO gap and the molecular electrostatic potential map, to predict sites of reactivity.
-
Caption: A typical DFT workflow for the theoretical analysis of this compound.
Molecular Structure and Electronic Properties: An In-Silico Portrait
The geometry and electronic distribution of this compound are central to its reactivity. Based on studies of similar alkyl and acyl halides, we can predict key structural and electronic features.[6][7][8][9]
The carbon-bromine bond in alkyl halides is polarized due to the higher electronegativity of bromine, rendering the carbon atom electrophilic.[6][9] In this compound, this effect is amplified by the adjacent carbonyl group, which is also strongly electron-withdrawing. This makes the carbonyl carbon highly susceptible to nucleophilic attack.
Table 1: Predicted Geometric Parameters for the Acyl Bromide Group in this compound
| Parameter | Predicted Value | Rationale |
| C=O Bond Length | ~1.18 Å | Typical for an acyl halide, slightly shorter than in ketones due to the electron-withdrawing effect of bromine. |
| C-Br Bond Length | ~1.98 Å | Based on crystallographic and computational data for similar bromo-compounds, this bond is slightly elongated due to the anomeric effect.[10] |
| C-C Bond Length | ~1.51 Å | Standard single bond length between an sp2 carbonyl carbon and an sp3 alkyl carbon. |
| O=C-Br Bond Angle | ~125° | The repulsion between the bulky bromine atom and the carbonyl oxygen opens this angle slightly from the ideal 120°. |
| O=C-C Bond Angle | ~123° | Typical for a carbonyl group attached to an alkyl chain. |
The Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from the lone pairs of the bromine and oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) will likely be a π* orbital localized on the C=O bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
Spectroscopic Properties: Vibrational Signatures
Theoretical frequency calculations are instrumental in assigning experimental vibrational spectra.[3][4][5] For this compound, the most characteristic vibrations will be associated with the acyl bromide functional group.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | 1780 - 1820 | Strong in IR |
| C-Br Stretch | 500 - 650 | Medium in IR and Raman |
| C-C Stretch (adjacent to C=O) | 1000 - 1200 | Variable |
| CH₂ Rocking/Twisting | 700 - 1300 | Medium to Weak |
| CH₂ Stretching | 2850 - 2960 | Strong in IR and Raman |
The C=O stretching frequency in acyl bromides is significantly higher than in ketones or esters due to the inductive electron withdrawal by the bromine atom. This makes infrared spectroscopy a powerful tool for monitoring reactions involving this compound. Computational studies on acetyl bromide have shown a strong ν(C=O) stretching peak, which provides a good reference for what to expect for this compound.[11]
Reactivity and Reaction Mechanisms: The Heart of its Synthetic Utility
The primary reaction of this compound is nucleophilic acyl substitution.[2][12][13][14] This class of reactions proceeds via a two-step addition-elimination mechanism.[13]
Mechanism of Nucleophilic Acyl Substitution:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. This step is typically the rate-determining step.[13]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the bromide ion, which is an excellent leaving group.
The high reactivity of acyl bromides compared to other carboxylic acid derivatives, such as esters or amides, is due to the excellent leaving group ability of the bromide ion.[1][2]
Caption: The general mechanism of nucleophilic acyl substitution for this compound.
Theoretical studies on similar systems, such as the reaction of acetyl bromide, can provide quantitative insights into the reaction barriers.[11] For instance, DFT calculations can be used to model the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. This information is invaluable for understanding reaction kinetics and for catalyst design.
Conclusion
This technical guide has provided a detailed theoretical overview of this compound, drawing upon computational studies of analogous molecules to elucidate its structure, spectroscopic properties, and reactivity. The application of theoretical methods, particularly DFT, offers a powerful approach to understanding the fundamental chemical principles that govern the behavior of this important synthetic reagent. For researchers in drug development and organic synthesis, these theoretical insights can guide experimental design, leading to more efficient and predictable chemical transformations.
References
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A. A. El-Emam, M. A. El-Gaber, S. M. El-Sheikh, and M. A. El-Miligy. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 74-83 (2014). [Link]
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J. Dahl, et al. Survey of the aryl bromides, alkyl bromides, olefins, and acyl... ResearchGate, (2018). [Link]
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J. R. McCormick, B. J. Teplyakov, and J. G. Ekerdt. Formation of surface-bound acyl groups by reaction of acyl halides on ge(100). The Journal of Physical Chemistry B, 110(13), 6686-6693 (2006). [Link]
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M. T. Pisarski, B. Gil, and W. P. Pisarski. and α-l-xylopyranosyl bromides in enantiomorphic space groups. MOST Wiedzy, (2025). [Link]
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BYJU'S. Nucleophilic Acyl Substitution. BYJU'S. [Link]
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J. Ashenhurst. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry, (2011). [Link]
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OpenOChem Learn. Structure and Reactivity of Alkyl Halides. OpenOChem Learn. [Link]
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An In-depth Technical Guide to the Discovery and History of Octanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoyl bromide (C₈H₁₅BrO), a reactive acyl bromide, serves as a versatile reagent in organic synthesis, enabling the introduction of the octanoyl moiety into a wide array of molecules. This guide provides a comprehensive overview of the historical context of its synthesis, its physicochemical properties, detailed synthetic protocols, and its diverse applications, particularly in the realm of drug discovery and materials science. While the precise initial discovery remains historically nuanced, the development of synthetic methods for acyl halides in the 19th and early 20th centuries paved the way for the preparation and utilization of this compound. Its high reactivity, stemming from the electrophilic nature of the carbonyl carbon, makes it a valuable tool for acylation reactions. This guide will delve into the causality behind experimental choices in its synthesis and application, offering field-proven insights for researchers.
Introduction: The Emergence of Acyl Halides in Organic Synthesis
The history of this compound is intrinsically linked to the broader development of acyl halide chemistry. Acyl halides, as a class of compounds, became indispensable reagents in organic synthesis due to their heightened reactivity compared to their parent carboxylic acids. This reactivity allows for the facile formation of esters, amides, and other carbonyl derivatives, which are foundational transformations in the construction of complex organic molecules.[1]
While a singular "discovery" of this compound is not prominently documented in the historical chemical literature, its synthesis and use are a direct consequence of the pioneering work on the preparation of acyl halides. The early methods for converting carboxylic acids to their more reactive acyl chloride and bromide counterparts were developed by notable chemists of the 19th and early 20th centuries. These foundational reactions, often employing reagents like phosphorus halides, laid the groundwork for the synthesis of a vast range of acyl halides, including this compound.[2]
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a pungent odor.[3][4] It is highly reactive and sensitive to moisture, readily hydrolyzing to octanoic acid and hydrobromic acid.[1] Due to this reactivity, it must be handled with care in a moisture-free environment.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅BrO | [3][5] |
| Molecular Weight | 207.11 g/mol | [5][6] |
| CAS Number | 6166-47-8 | [3][6] |
| Boiling Point | ~205–210 °C (estimated) | [5] |
| Density | ~1.25 g/cm³ (approximate) | [5] |
| Solubility | Miscible with organic solvents (e.g., dichloromethane, ether) | [5] |
Synthesis of this compound: From Carboxylic Acid to Acyl Halide
The synthesis of this compound from octanoic acid is a standard transformation in organic chemistry. The choice of brominating agent and reaction conditions is crucial for achieving high yields and purity. The underlying principle of these syntheses is the conversion of the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the bromide ion.
Synthesis using Phosphorus Tribromide (PBr₃)
One of the most common and effective methods for the preparation of acyl bromides is the reaction of the corresponding carboxylic acid with phosphorus tribromide.[2][5] This reaction is typically exothermic and requires careful temperature control to minimize the formation of byproducts.[5]
Reaction Scheme: CH₃(CH₂)₆COOH + PBr₃ → CH₃(CH₂)₆COBr + H₃PO₃[5]
dot graph "Synthesis_of_Octanoyl_Bromide_with_PBr3" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Synthesis of this compound using PBr₃"
Step-by-Step Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HBr gas) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with octanoic acid (1.0 equivalent).
-
Addition of PBr₃: Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred octanoic acid at 0 °C (ice bath).[5] The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is cooled to room temperature. The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.[7][8]
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of the highly reactive phosphorus tribromide and the resulting this compound with atmospheric moisture.
-
Slow Addition at Low Temperature: The slow, dropwise addition of PBr₃ at 0 °C is essential to manage the exothermic nature of the reaction and prevent the formation of side products.[5]
-
Reflux: Heating the reaction to reflux ensures that the reaction goes to completion, maximizing the yield of the desired product.
-
Vacuum Distillation: Purification by vacuum distillation is necessary to separate the this compound from the non-volatile phosphorous acid byproduct and any unreacted starting material. The reduced pressure allows the distillation to occur at a lower temperature, preventing thermal decomposition of the product.[9]
Synthesis using Thionyl Bromide (SOBr₂)
Thionyl bromide can also be employed for the synthesis of acyl bromides.[4] However, thionyl bromide is less stable and the reaction can be less efficient than with thionyl chloride for the corresponding acyl chlorides.[10]
Reaction Scheme: CH₃(CH₂)₆COOH + SOBr₂ → CH₃(CH₂)₆COBr + SO₂ + HBr
dot graph "Synthesis_of_Octanoyl_Bromide_with_SOBr2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Synthesis of this compound using SOBr₂"
Step-by-Step Experimental Protocol:
-
Reaction Setup: A similar setup to the PBr₃ method is used, ensuring all glassware is thoroughly dried.
-
Reagent Charging: Octanoic acid (1.0 equivalent) is placed in the reaction flask.
-
Addition of SOBr₂: Thionyl bromide (1.1-1.5 equivalents) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: The mixture is gently warmed to 40-50 °C and stirred until the evolution of SO₂ and HBr gases ceases.
-
Work-up and Purification: Excess thionyl bromide is removed by distillation at atmospheric pressure. The remaining crude this compound is then purified by vacuum distillation.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~2.5-3.0 (t, 2H, -CH₂COBr), ~1.7 (quint, 2H, -CH₂CH₂COBr), ~1.2-1.4 (m, 8H, -(CH₂)₄-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ ~170-175 (C=O), ~40-45 (-CH₂COBr), ~30-35 (-CH₂CH₂COBr), ~20-30 (other CH₂), ~14 (-CH₃) |
| IR (Infrared) | ~1780-1815 cm⁻¹ (strong, C=O stretch), ~2850-2960 cm⁻¹ (strong, C-H stretch) |
| Mass Spec (MS) | M⁺ peaks at m/z 206 and 208 (due to ⁷⁹Br and ⁸¹Br isotopes), fragmentation peak at m/z 127 (M-Br) |
Applications in Organic Synthesis and Drug Development
The high reactivity of this compound makes it a valuable reagent for introducing the lipophilic octanoyl group into various molecules, thereby modulating their physical and biological properties.
dot graph "Applications_of_Octanoyl_Bromide" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Key Application Areas of this compound"
Peptide and Protein Modification
In peptide chemistry, this compound is utilized to introduce octanoyl groups onto the side chains of amino acids, such as the ε-amino group of lysine.[5] This lipidation can enhance the hydrophobicity of the peptide, which can in turn improve its bioavailability and cell membrane permeability.[5] For instance, N-octanoyl derivatives have been used to enhance the thermostability of dopamine analogs.[5]
Polymer Science
This compound can act as an initiator or a monomer in polymerization reactions.[5] Its reaction with diols or diamines can lead to the formation of polyesters and polyamides, respectively.[5] The incorporation of the octanoyl group can influence the mechanical properties of the resulting polymers.[5]
Pharmaceutical Intermediates
Derivatives of this compound serve as important intermediates in the synthesis of various pharmaceutical agents.[4][5] For example, acylated sugars synthesized using this compound have shown enhanced membrane permeability, a crucial factor in drug delivery.[5] There is also evidence of its use as an intermediate in the synthesis of antiviral and antifungal agents.[5]
Safety, Handling, and Disposal
This compound is a hazardous chemical that must be handled with appropriate safety precautions. As a reactive acyl bromide, it is corrosive and will cause severe burns upon contact with skin and eyes. Inhalation of its vapors can cause severe respiratory tract irritation.
General Safety Precautions:
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases. The container should be tightly sealed to prevent exposure to moisture.
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound, a derivative of octanoic acid, stands as a testament to the enabling power of fundamental organic reactions. While its specific discovery is not marked by a singular event, its existence is a logical and practical outcome of the development of acyl halide chemistry. Its utility in modern organic synthesis, from the modification of biomolecules to the synthesis of novel polymers and pharmaceutical intermediates, underscores the enduring importance of this class of reactive compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical knowledge required by researchers in the chemical and pharmaceutical sciences. A thorough understanding of its reactivity and handling requirements is paramount to its safe and effective use in the laboratory.
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N-Octyl Bromide MSDS/SDS | Supplier & Distributor. (n.d.). Sysem Chem. Retrieved January 8, 2026, from [Link]
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Octane, 1-bromo-2-methyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]
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A Technical Guide to the Commercial Sourcing and Application of Octanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoyl bromide (C₈H₁₅BrO) is a highly reactive acyl bromide that serves as a pivotal intermediate in organic synthesis.[1][2][3] Its utility lies in the electrophilic nature of the carbonyl carbon, making it an excellent agent for introducing an eight-carbon octanoyl chain onto various nucleophiles. This functionalization is particularly relevant in the fields of pharmaceutical and agrochemical development, where modifying a molecule's lipophilicity can profoundly impact its bioavailability, membrane permeability, and overall efficacy.[1]
This guide provides an in-depth technical overview for professionals in research and drug development on the procurement, quality assessment, safe handling, and application of commercial this compound. Moving beyond a simple supplier list, this document offers field-proven insights into navigating the chemical supply chain, validating reagent quality, and implementing robust synthetic protocols.
Part 1: The Commercial Supplier Landscape for this compound
Sourcing high-purity this compound is the foundational step for reproducible and successful research. The commercial landscape is populated by a range of suppliers, from large global distributors to specialized niche manufacturers. Understanding their respective strengths is key to making an informed procurement decision.
Navigating Supplier Tiers
Tier 1: Major Global Distributors These suppliers are characterized by their extensive logistics networks, broad product portfolios, and comprehensive documentation. They are often the first choice for standard purity grades and readily available stock.
-
MilliporeSigma (Sigma-Aldrich): A subsidiary of Merck KGaA, it is one of the most recognized suppliers in the research community. While their online catalog prominently features related compounds like 1-Bromooctane (n-octyl bromide) and various brominated organics, direct listings for this compound may vary by region and time.[4] Researchers should inquire about availability through their custom synthesis services if not directly listed.
-
Thermo Fisher Scientific (Alfa Aesar): This brand offers a vast range of chemicals for research and development. Similar to its competitors, its catalog is rich with aryl bromides, alkyl bromides, and related acyl halides, positioning them as a capable supplier for this compound, even if a custom request is required.[5][6][7]
-
TCI (Tokyo Chemical Industry): TCI is a global manufacturer known for its high-quality reagents. They offer a wide array of brominated compounds and acyl chlorides, such as n-Octanoyl Chloride, indicating a strong capability in related halogenation and acylation chemistry.[8]
Tier 2: Specialty and Niche Suppliers These companies often provide greater flexibility, including bulk quantities, custom specifications, or unique analogs.
-
Oakwood Chemical: Based in the USA, Oakwood Chemical specializes in fine organic intermediates and offers custom synthesis services.[9][10] They maintain a catalog of diverse building blocks, including various acid chlorides and brominated compounds, making them a strong candidate for sourcing this compound.[11][12][13]
Supplier Comparison
For researchers requiring this compound or closely related alternatives, the following table provides a comparative overview. Note that direct catalog listings for this compound can fluctuate; the presence of the corresponding acyl chloride or alkyl bromide is a strong indicator of the supplier's synthetic capabilities.
| Supplier | Example Related Compound(s) | Typical Purity | Key Considerations |
| MilliporeSigma (Sigma-Aldrich) | 1-Bromooctane (CAS 111-83-1)[4] | ≥99% | Extensive quality documentation; inquire for custom this compound synthesis. |
| Thermo Fisher Scientific (Alfa Aesar) | Tetra-n-octylammonium bromide[5] | 98+% | Broad portfolio; strong sourcing for pharmaceutical intermediates.[6] |
| TCI America | n-Octanoyl Chloride (CAS 111-64-8)[8] | >99.0% (GC) | High-purity reagents; excellent for applications sensitive to impurities. |
| Oakwood Chemical | Octanoyl chloride (CAS 111-64-8)[11] | Not specified | Strong focus on custom synthesis; ideal for non-standard quantities or specs.[10][13] |
Part 2: Technical Specifications and In-House Quality Control
Ensuring the quality of a highly reactive reagent like this compound is critical for the validity of experimental results. While suppliers provide a Certificate of Analysis (CoA), independent verification provides an additional layer of confidence.
Decoding the Certificate of Analysis (CoA)
A CoA is a self-validating document that attests to a product's adherence to specifications. When evaluating a CoA for this compound, focus on:
-
Assay: The purity percentage, typically determined by Gas Chromatography (GC) or titration. For most applications, a purity of >98% is recommended.
-
Identity Confirmation: Methods like FT-IR or NMR should be referenced to confirm the compound's structure.
-
Moisture Content: Acyl bromides are highly sensitive to moisture. The CoA should indicate a low water content, often measured by Karl Fischer titration.
-
Residual Starting Material: Check for the presence of octanoic acid, which can arise from incomplete synthesis or degradation.
In-House Quality Control Protocol
Upon receiving a new batch of this compound, a simple, two-step verification process can prevent downstream issues.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of the key acyl bromide functional group.
-
Methodology:
-
Under an inert atmosphere (e.g., in a nitrogen-filled glovebox), carefully prepare a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum.
-
-
Expected Result: Look for a very strong, characteristic carbonyl (C=O) stretching peak in the range of 1785-1815 cm⁻¹ . The C-Br stretch will appear in the fingerprint region, typically between 650-550 cm⁻¹. The absence of a broad peak around 2500-3300 cm⁻¹ confirms the absence of significant carboxylic acid impurity.
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the structure of the alkyl chain and assess purity.
-
Methodology:
-
In an inert atmosphere, prepare a sample by dissolving a small amount of this compound in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
-
Expected Spectral Features:
-
A triplet at approximately 2.5-2.9 ppm corresponding to the α-protons (-CH₂-COBr).
-
A multiplet around 1.6-1.8 ppm for the β-protons (-CH₂-CH₂COBr).
-
A large, broad multiplet between 1.2-1.4 ppm representing the bulk of the methylene protons.
-
A triplet around 0.9 ppm for the terminal methyl group (-CH₃).
-
The absence of a broad singlet above 10 ppm indicates the absence of octanoic acid impurity.
-
QC Workflow Diagram
Caption: Workflow for incoming quality control of this compound.
Part 3: Safe Handling, Storage, and Disposal
The high reactivity of this compound necessitates stringent safety protocols. It is corrosive, a lachrymator (induces tearing), and reacts violently with water and other nucleophiles.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Required PPE includes:
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate).
-
A flame-resistant lab coat.
-
-
Storage: Store containers tightly sealed under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials like alcohols, amines, and strong bases. Refrigeration is recommended to minimize degradation.
-
Disposal: Unused or waste this compound must be quenched before disposal. Slowly and carefully add the material to a stirred, ice-cold solution of sodium bicarbonate or another suitable weak base. The quenched solution can then be disposed of according to institutional and local hazardous waste regulations. Never dispose of active acyl bromide directly.
Degradation Response Diagram
Caption: Decision tree for handling a suspect container of this compound.
Part 4: Application in a Synthetic Context
This compound is a workhorse reagent for acylation. The following case study illustrates its use in a standard N-acylation reaction to form an amide, a common transformation in drug development.[14][15][16][17]
Case Study: N-acylation of Benzylamine
This protocol describes the synthesis of N-benzyloctanamide from benzylamine and this compound.
Experimental Protocol:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 0.2 M).
-
Add Substrates: Add benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) to the flask. Stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium bromide) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting benzylamine is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyloctanamide.
Reaction Mechanism Diagram
Caption: Mechanism of nucleophilic acyl substitution for amide formation.
Conclusion
This compound is a valuable and highly reactive reagent for introducing lipophilic alkyl chains in synthetic chemistry. Success in its application hinges on a comprehensive understanding of the supplier landscape, rigorous quality control, and unwavering adherence to safety protocols. By treating reagent procurement with the same scientific rigor as the subsequent experimental work, researchers can ensure the integrity and reproducibility of their results, ultimately accelerating the pace of discovery and development.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of N-Substituted Octanamides via Octanoyl Bromide Acylation
Introduction: The Importance of the Amide Bond
The amide functional group is a cornerstone of modern chemistry and biology, most notably forming the peptide bonds that link amino acids into proteins. Its remarkable stability and structural role make it a ubiquitous feature in pharmaceuticals, polymers, and advanced materials. The synthesis of amides is, therefore, one of the most fundamental and frequently performed transformations in drug development and organic synthesis.[]
Among the various methods for amide bond formation, the reaction of an amine with an activated carboxylic acid derivative, such as an acyl halide, remains one of the most robust and widely used strategies.[][2] This application note provides a detailed protocol and mechanistic rationale for the synthesis of N-substituted amides using octanoyl bromide as the acylating agent. This compound, an 8-carbon acyl bromide, serves as an excellent model substrate for introducing a lipophilic alkyl chain into a target molecule, a common strategy in medicinal chemistry to modulate properties like cell membrane permeability.
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction's execution, safety considerations, and purification.
Reaction Principle and Mechanistic Insight
The synthesis of an amide from this compound and a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction.[3][4] The high reactivity of this compound is driven by the electron-withdrawing nature of both the carbonyl oxygen and the bromine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile, such as an amine.
Causality of Reagent Choices:
-
Acyl Bromide: An acyl bromide is chosen over the corresponding carboxylic acid because it is a highly "activated" electrophile. The bromide ion is an excellent leaving group, facilitating the reaction under mild conditions.[5]
-
Amine: The amine serves as the nucleophile, using its lone pair of electrons on the nitrogen atom to attack the electrophilic carbonyl carbon.[6] Both primary and secondary amines are suitable for this reaction.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is a critical component. Its purpose is to act as a scavenger for the hydrogen bromide (HBr) that is generated as a byproduct.[2][7] Without this base, the HBr would protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, which would halt the reaction.[6] Using two equivalents of the reactant amine can also serve this purpose, but this is often undesirable if the amine is valuable.
The Reaction Mechanism:
The process follows a two-step addition-elimination pathway:
-
Nucleophilic Addition: The nitrogen atom of the amine attacks the carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[6]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the bromide ion—being a good leaving group—is ejected. Finally, the added base removes the proton from the nitrogen atom to yield the neutral amide product and the protonated base (e.g., triethylammonium bromide).[6]
Caption: Reaction mechanism for amide synthesis.
Experimental Protocol & Workflow
This protocol details the synthesis of N-benzyl-octanamide as a representative example. The quantities can be scaled as needed.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| Benzylamine | 107.15 | 1.0 | 10.0 | 1.07 g (1.09 mL) |
| This compound | 193.09 | 1.05 | 10.5 | 2.03 g (1.45 mL) |
| Triethylamine (TEA) | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) |
| Dichloromethane (DCM) | 84.93 | - | - | ~50 mL |
| 1 M HCl (aq) | 36.46 | - | - | ~20 mL |
| Sat. NaHCO₃ (aq) | 84.01 | - | - | ~20 mL |
| Brine (Sat. NaCl) | 58.44 | - | - | ~20 mL |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Step-by-Step Methodology
Caption: Experimental workflow for amide synthesis.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equiv) and anhydrous dichloromethane (DCM, to achieve a concentration of ~0.2 M).
-
Add triethylamine (1.2 equiv) to the solution.
-
-
Addition of Acyl Bromide:
-
Cool the flask in an ice-water bath to 0 °C. This is crucial to control the initial exothermic reaction.[]
-
Slowly add this compound (1.05 equiv) dropwise to the stirred solution over 5-10 minutes. A white precipitate of triethylammonium bromide will likely form.[8]
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Quenching and Work-up:
-
Once complete, quench the reaction by adding deionized water (~20 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (20 mL) to remove excess triethylamine and any unreacted benzylamine.
-
Saturated aqueous NaHCO₃ (20 mL) to neutralize any remaining acid.
-
Brine (20 mL) to remove residual water.
-
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain the pure N-benzyl-octanamide.
-
Safety and Handling Precautions
Working with this compound requires strict adherence to safety protocols due to its hazardous nature.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]
-
Reactivity Hazards: this compound is highly reactive with water and other nucleophiles. It will hydrolyze to form corrosive hydrogen bromide (HBr) gas upon contact with moisture in the air.[11] Ensure all glassware is thoroughly dried before use.
-
Health Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage. Avoid all contact with skin and eyes.
-
Inhalation: Vapors are harmful and can cause respiratory tract irritation.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
-
-
Waste Disposal: Quench any residual this compound carefully by slowly adding it to a stirred solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive (hydrolyzed) this compound.2. Insufficient base.3. Amine is not nucleophilic (e.g., protonated). | 1. Use fresh or newly opened this compound. Ensure anhydrous conditions.2. Ensure at least 1 equivalent of base is used relative to the amine.3. Confirm the amine is in its free-base form before starting. |
| Multiple Products Observed | 1. Diacylation (if amine has multiple reactive sites).2. Side reactions from impurities. | 1. Use controlled stoichiometry and slow addition at low temperatures.2. Purify starting materials before the reaction. |
| Difficult Purification | 1. Product is co-eluting with starting material.2. Triethylammonium bromide salt is carried through work-up. | 1. Optimize TLC/column chromatography solvent system.2. Ensure the aqueous washes (especially 1 M HCl) are performed thoroughly to remove the salt. |
References
- Safety Data Sheet. (n.d.). C/D/N Isotopes.
- Safety Data Sheet for 1-Bromooctane. (2023). TCI Chemicals.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Material Safety Data Sheet for 1-Bromooctane. (n.d.). Krishna Solvechem Ltd.
- Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.
- Amide Synthesis. (n.d.). Fisher Scientific.
- The Preparation of Amides. (n.d.). Chemguide.
- Safety Data Sheet. (n.d.). Koril.
- Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. (n.d.). Benchchem.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- Amide Synthesis. (n.d.). Fisher Scientific.
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Application Note & Protocol: Esterification of Alcohols with Octanoyl Bromide
Abstract: This document provides a comprehensive guide for the synthesis of octanoate esters via the esterification of primary and secondary alcohols with octanoyl bromide. The protocol details a robust and efficient method based on nucleophilic acyl substitution, a cornerstone reaction in synthetic organic chemistry. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Significance of Ester Synthesis
Esterification is a fundamental transformation in organic chemistry, enabling the synthesis of a vast array of molecules with applications ranging from pharmaceuticals and agrochemicals to flavors and fragrances.[1] The reaction of an acyl halide, such as this compound, with an alcohol is a particularly effective method for ester formation due to the high reactivity of the acyl halide.[1][2] This approach offers several advantages over traditional Fischer esterification, including milder reaction conditions and irreversibility, which often leads to higher yields.[3][4]
This protocol will focus on the use of this compound, a derivative of the eight-carbon fatty acid, octanoic acid. The resulting octanoate esters are valuable intermediates and products in various fields. The procedure described herein is broadly applicable to a range of primary and secondary alcohols.
Reaction Principle and Mechanism
The esterification of an alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism.[1] This is a two-step addition-elimination process that is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine.[5]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial attack forms a transient tetrahedral intermediate.[1][5]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of a bromide ion, which is an excellent leaving group.[1]
-
Deprotonation: A base, such as pyridine, removes the proton from the oxonium ion intermediate to yield the neutral ester product and the pyridinium bromide salt.[5] The base is crucial as it neutralizes the hydrogen bromide (HBr) byproduct, preventing it from protonating the starting alcohol (which would deactivate it) or catalyzing unwanted side reactions.[5][6]
The overall reaction is as follows:
R-OH (Alcohol) + CH₃(CH₂)₆COBr (this compound) --(Base)--> CH₃(CH₂)₆COOR (Octanoate Ester) + HBr
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the esterification of an alcohol with this compound.
Experimental Protocol
This protocol is a general procedure and may require optimization based on the specific alcohol being used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Alcohol (Primary or Secondary) | Anhydrous | e.g., Sigma-Aldrich | Must be dry; water will react with this compound.[4] |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich | Handle in a fume hood due to its corrosive and lachrymatory nature. |
| Pyridine or Triethylamine | Anhydrous | e.g., Sigma-Aldrich | Serves as a base to neutralize HBr.[5] |
| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | Reaction solvent. Must be dry.[7] |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For aqueous work-up to neutralize excess acid.[1] |
| Saturated Sodium Chloride (Brine) | ACS Grade | - | For aqueous work-up to aid in phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the synthesis.
Caption: General experimental workflow for octanoate ester synthesis.
-
Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of nitrogen or argon. An inert atmosphere is crucial to prevent this compound from reacting with atmospheric moisture.[4]
-
Reagent Addition: To the flask, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM). Begin stirring and then add pyridine or triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is important to control the initial exothermic reaction upon addition of the acyl bromide.[1]
-
This compound Addition: Dilute the this compound (1.1 eq) with a small amount of anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirring reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by flash column chromatography on silica gel or by distillation, depending on the physical properties of the product.[1]
Safety Precautions
-
This compound: Highly corrosive, a lachrymator, and reacts violently with water. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors. Handle in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated area or fume hood.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the addition of this compound.[1]
Characterization of the Product
The identity and purity of the synthesized octanoate ester should be confirmed using spectroscopic methods.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.[10] For a successful esterification, the IR spectrum of the product should show:
-
The appearance of a strong C=O (ester carbonyl) stretching band around 1735-1750 cm⁻¹ .
-
The disappearance of the broad O-H stretching band from the starting alcohol (typically around 3200-3600 cm⁻¹ ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the detailed structure of the final product.[11]
-
¹H NMR: Expect to see characteristic signals for the octanoyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups). The protons on the carbon adjacent to the ester oxygen (from the alcohol moiety) will typically be shifted downfield compared to their position in the starting alcohol.
-
¹³C NMR: A signal for the ester carbonyl carbon should appear in the range of 170-180 ppm .
Conclusion
The reaction of alcohols with this compound provides a reliable and high-yielding pathway to octanoate esters. The use of a base like pyridine is critical for neutralizing the HBr byproduct and driving the reaction to completion. Careful adherence to anhydrous conditions and safety protocols is essential for a successful and safe synthesis. The identity and purity of the final product can be readily confirmed by standard spectroscopic techniques such as IR and NMR.
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Benchchem. An In-depth Technical Guide to the Reactivity of Octanoyl Chloride with Alcohols for Ester Formation.
- Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.
- JoVE. (2025). Video: Acid Halides to Esters: Alcoholysis.
- Chemguide. preparation of esters.
- ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
- Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.
- C/D/N Isotopes. Safety Data Sheet.
- Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
- University of Calgary. Ch20: Hydrolysis of Esters.
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Schotten-Baumann Reaction with Octanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Acylation with Octanoyl Bromide
The Schotten-Baumann reaction, a cornerstone of organic synthesis since its discovery by Carl Schotten and Eugen Baumann in the 1880s, provides a robust and versatile method for the formation of amides and esters.[1][2] This is achieved by reacting an acyl halide or anhydride with a primary or secondary amine, or an alcohol, in the presence of a base.[3][4] These "Schotten-Baumann conditions" typically involve a two-phase system, where an aqueous solution of a base neutralizes the acid byproduct, driving the reaction to completion, while the organic reactants and products remain in an immiscible organic solvent.[2] This application note provides a detailed guide to the practical application of the Schotten-Baumann reaction specifically for this compound, a long-chain aliphatic acyl bromide, for the synthesis of N-octyl-octanamide and octyl octanoate.
The Heart of the Reaction: Mechanism and Rationale
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, expelling the bromide leaving group and forming the new amide or ester linkage.[6]
The critical role of the base in this reaction is twofold:
-
Neutralization of Byproduct: The reaction generates hydrobromic acid (HBr) as a byproduct. The base, typically aqueous sodium hydroxide, neutralizes this acid.[7] This is crucial because the HBr would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
-
Driving Equilibrium: By neutralizing the acidic byproduct, the base effectively removes it from the reaction, shifting the equilibrium towards the formation of the amide or ester product.[8]
For the synthesis of esters from less acidic alcohols, the base also serves to deprotonate the alcohol, increasing its nucleophilicity.
Visualizing the Mechanism: Amide and Ester Formation
Below is a diagram illustrating the mechanistic pathway for both amide and ester formation using this compound.
Amide Formation Mechanism
Caption: Mechanism of amide formation from this compound.
Ester Formation Mechanism
Caption: Mechanism of ester formation from this compound.
Key Reaction Parameters and Considerations
Optimizing the Schotten-Baumann reaction with this compound requires careful consideration of several parameters to maximize yield and minimize side reactions, primarily the hydrolysis of the acyl bromide.
-
Choice of Base: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common and cost-effective bases. For sensitive substrates, milder bases like sodium carbonate or bicarbonate can be used.[3] Pyridine can also be employed, acting as both a base and a catalyst.[5]
-
Solvent System: A biphasic system is classic for this reaction, typically using a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.[2] This sequesters the this compound in the organic phase, minimizing its contact with water and thus reducing hydrolysis.[2] Other aprotic solvents like tetrahydrofuran (THF) or dioxane can also be used.
-
Temperature Control: The acylation reaction is often exothermic. Maintaining a low temperature (0-5 °C), especially during the addition of the acyl bromide, is crucial to control the reaction rate and suppress the competing hydrolysis reaction.
-
Stoichiometry: A slight excess of the acyl bromide (1.1-1.2 equivalents) is often used to ensure complete consumption of the amine or alcohol. An excess of the base (2-3 equivalents) is necessary to neutralize the generated HBr and maintain a basic pH.
-
Addition Rate: Slow, dropwise addition of the this compound to the reaction mixture is recommended. This helps to control the exotherm and allows the desired acylation to occur preferentially over hydrolysis.
Experimental Protocols
The following are model protocols for the synthesis of an amide and an ester using this compound. These should be adapted based on the specific properties of the nucleophile and the scale of the reaction.
Protocol 1: Synthesis of N-octyl-octanamide
This protocol details the reaction of this compound with octylamine.
Materials and Equipment:
-
This compound
-
Octylamine
-
Dichloromethane (DCM)
-
10% (w/v) aqueous Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Experimental Workflow:
Caption: Workflow for the synthesis of N-octyl-octanamide.
Step-by-Step Procedure:
-
Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve octylamine (1.0 eq.) in dichloromethane.
-
Reaction Setup: Cool the amine solution to 0-5 °C using an ice bath.
-
Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0-3.0 eq.) to the stirred amine solution.
-
Addition of Acyl Bromide: Dissolve this compound (1.1 eq.) in a minimal amount of dichloromethane and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude N-octyl-octanamide by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of Octyl Octanoate
This protocol details the reaction of this compound with 1-octanol.
Materials and Equipment:
-
This compound
-
1-Octanol
-
Dichloromethane (DCM)
-
10% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Preparation of Alcohol Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octanol (1.0 eq.) in dichloromethane.
-
Reaction Setup: Cool the alcohol solution to 0-5 °C using an ice bath.
-
Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0 eq.) to the stirred alcohol solution.
-
Addition of Acyl Bromide: Add this compound (1.2 eq.) dropwise to the stirred biphasic mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude octyl octanoate by vacuum distillation.
Quantitative Data Summary
The following table provides representative quantitative data for the model reactions described above. Note that actual yields may vary depending on the specific reaction conditions and purity of reagents.
| Parameter | N-octyl-octanamide Synthesis | Octyl Octanoate Synthesis |
| Nucleophile | Octylamine (1.0 eq.) | 1-Octanol (1.0 eq.) |
| Acylating Agent | This compound (1.1 eq.) | This compound (1.2 eq.) |
| Base | 10% aq. NaOH (2.0-3.0 eq.) | 10% aq. NaOH (2.0 eq.) |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0-5 °C then RT | 0-5 °C then RT |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | >85% | >80% |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Hydrolysis of this compound- Incomplete reaction- Inefficient mixing | - Ensure low temperature during addition- Increase reaction time or temperature after addition- Use vigorous stirring |
| Formation of Octanoic Acid | - Significant hydrolysis of this compound | - Add acyl bromide more slowly- Ensure efficient stirring of the biphasic mixture |
| Unreacted Starting Material | - Insufficient acylating agent- Deactivation of nucleophile | - Use a slight excess of this compound- Ensure sufficient base is present to maintain basic pH |
Conclusion
The Schotten-Baumann reaction is a highly effective and adaptable method for the synthesis of amides and esters from this compound. By carefully controlling key parameters such as temperature, stoichiometry, and the rate of addition, researchers can achieve high yields of the desired acylated products while minimizing unwanted side reactions. The protocols and guidelines presented in this application note serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling the efficient and reliable synthesis of long-chain amides and esters.
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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Application Notes and Protocols for Octanoyl Bromide in Pharmaceutical Synthesis
Introduction: The Strategic Role of Octanoylation in Drug Design
Octanoyl bromide (C₈H₁₅BrO) is a highly reactive acyl bromide that serves as a potent octanoylating agent in organic synthesis.[1][2] Its structure, featuring an eight-carbon alkyl chain attached to a carbonyl bromide, makes it an effective reagent for introducing lipophilicity into molecules.[1] This modification is a critical strategy in pharmaceutical development, as increasing a drug candidate's hydrophobicity can significantly enhance its membrane permeability, bioavailability, and metabolic stability.[3][4]
The process of octanoylation is not merely a synthetic convenience; it is a biomimetic strategy. A prominent example is the peptide hormone ghrelin, which requires the attachment of an octanoyl group to a specific serine residue to become biologically active and regulate appetite.[3][5][6] The enzyme responsible, ghrelin O-acyltransferase (GOAT), is a key target in metabolic disease research, highlighting the physiological relevance of this lipid modification.[5] Beyond peptides, octanoylation is crucial in the synthesis of N-acyl-homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing, making them targets for novel antibacterial therapies.[1][7][8]
This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, detailing the chemical principles behind its key reactions and providing robust, step-by-step protocols for its use.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO | [1][2] |
| Molecular Weight | 207.11 g/mol | [1][8] |
| IUPAC Name | This compound | [1][8] |
| CAS Number | 6166-47-8 | [1][8] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | ~205–210°C (estimated) | [1] |
| Density | ~1.25 g/cm³ (approximate) | [1] |
| Solubility | Miscible with common organic solvents (e.g., DCM, ether) | [1] |
| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive | [1][2] |
Core Synthetic Applications & Chemical Principles
This compound's high electrophilicity at the carbonyl carbon makes it an excellent reagent for acylating a variety of nucleophiles. The primary applications in pharmaceutical synthesis fall into three main categories: N-acylation, O-acylation, and Friedel-Crafts acylation.
N-Acylation: Forming Robust Amide Bonds
Causality of Experimental Choice: The reaction of this compound with primary or secondary amines is a direct and efficient method for forming stable N-octanoyl amides. This reaction is fundamental in synthesizing molecules like N-acyl-homoserine lactones (AHLs), which are key players in bacterial communication (quorum sensing).[1][7] By synthesizing AHL analogs, researchers can develop antagonists that disrupt bacterial signaling, offering a novel anti-virulence approach to combatting bacterial infections. The reaction typically requires a base to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.
O-Acylation: Modifying Peptides and Other Hydroxyl-Containing Molecules
Causality of Experimental Choice: The esterification of alcohols or phenols using this compound is a key transformation for modifying the properties of hydroxyl-containing pharmaceuticals. The most authoritative example is the synthesis of octanoylated ghrelin, where the acylation of the Serine-3 hydroxyl group is essential for its hormonal activity.[3][5] This modification dramatically increases the peptide's lipophilicity, enabling it to bind to its receptor, GHS-R1a.[5] In a laboratory setting, this can be achieved during solid-phase peptide synthesis (SPPS) or in solution. The protocol requires careful selection of protecting groups for other reactive functionalities on the peptide to ensure site-specific acylation.[2][3]
Friedel-Crafts Acylation: Building Aryl Ketone Scaffolds
Causality of Experimental Choice: The Friedel-Crafts acylation is a classic carbon-carbon bond-forming reaction that attaches an acyl group to an aromatic ring.[6][9][10] Using this compound in the presence of a strong Lewis acid catalyst (e.g., AlCl₃), an octanoyl group can be installed on an aromatic substrate. This creates aryl octyl ketones, which are versatile intermediates in medicinal chemistry.[10] These scaffolds can be further elaborated; for instance, the ketone can be reduced, and the alkyl chain can be functionalized, leading to diverse molecular architectures for drug discovery programs, including potential anti-inflammatory agents like ibuprofen analogs.[9][11]
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol is adapted from methodologies used for the synthesis of N-acyl-homoserine lactones.[1][7]
Materials:
-
Amine Substrate (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq) and the base (e.g., DIPEA, 3.0 eq) in anhydrous DCM.
-
Cooling: Cool the stirring solution to 0°C using an ice bath.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Ensure the temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-octanoyl amide.
Protocol 2: General Procedure for O-Acylation of a Hindered Alcohol
This protocol is based on principles applied in the solution-phase acylation of complex molecules like peptide fragments.[2][3]
Materials:
-
Alcohol Substrate (1.0 eq)
-
This compound (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alcohol substrate (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Base Addition: Add the base (e.g., TEA, 2.0 eq) and stir the solution at room temperature for 5 minutes.
-
Reagent Addition: Cool the mixture to 0°C and add this compound (1.5 eq) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC. For hindered alcohols, gentle heating (e.g., 40°C) may be required.
-
Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl to remove the base and DMAP.
-
Washing: Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by flash column chromatography.
Protocol 3: Friedel-Crafts Acylation of an Activated Aromatic Compound
This protocol provides a general method for synthesizing aryl octyl ketones.[9][10]
Materials:
-
Aromatic Substrate (e.g., Anisole) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice-cold water
-
Concentrated HCl
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Acylium Ion Formation: Cool the suspension to 0°C and add this compound (1.1 eq) dropwise. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add the aromatic substrate (1.0 eq), either neat or dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor for the cessation of HBr gas evolution and by TLC analysis.
-
Quenching: Very carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum complex.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aryl ketone by column chromatography or recrystallization.
Safety, Handling, and Storage
This compound is a reactive and corrosive chemical that must be handled with appropriate safety precautions.[2]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][12]
-
Reactivity: It is highly sensitive to moisture and will hydrolyze to form octanoic acid and corrosive hydrogen bromide (HBr) gas.[2] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (nitrogen or argon).
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as water, alcohols, and strong bases.[12]
Conclusion
This compound is a versatile and powerful reagent in the pharmaceutical scientist's toolkit. Its ability to strategically introduce an eight-carbon lipid chain enables the modulation of critical pharmacokinetic and pharmacodynamic properties of drug candidates. From the biomimetic acylation of peptides like ghrelin to the synthesis of novel antibacterial agents and versatile aryl ketone intermediates, this compound facilitates the creation of complex and biologically active molecules. The protocols provided herein offer a robust foundation for researchers to explore the vast potential of octanoylation in their drug discovery and development endeavors.
References
- Vertex AI Search Grounding API. (n.d.). This compound - 6166-47-8. Retrieved January 8, 2026.
- BenchChem. (2025). Application Notes: Acylation of Peptides with Octanoyl Chloride.
- LookChem. (n.d.). Cas 6166-47-8, this compound. Retrieved January 8, 2026.
- TCI Chemicals. (2023, March 4).
- Scimplify. (n.d.). Friedel Crafts Process & Custom Capabilities. Retrieved January 8, 2026.
- Barnard, A., et al. (2021). Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. Journal of Molecular Endocrinology, 67(1), R1-R16.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- ACS Omega. (2024, July 22). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum.
- Sigma-Aldrich. (n.d.).
- Makino, T., et al. (2005). Semisynthesis of human ghrelin: condensation of a Boc-protected recombinant peptide with a synthetic O-acylated fragment. Biopolymers, 80(2-3), 208-216.
- Zhao, Y., et al. (2021). Notum deacylates octanoylated ghrelin. Molecular Metabolism, 46, 101166.
- ResearchGate. (2025, August 6). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity.
- ResearchGate. (2012, September).
- J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitropol by Two Step Process. Retrieved January 8, 2026.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). N-Octanoyl- DL -homoserine lactone = 97.0 HPLC 106983-30-6. Retrieved January 8, 2026.
- Frontiers in Microbiology. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.
- MDPI. (n.d.). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved January 8, 2026.
- BenchChem. (2025).
- MedChemExpress. (n.d.). N-Octanoyl-L-homoserine lactone. Retrieved January 8, 2026.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process.
- Google Patents. (n.d.).
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved January 8, 2026.
- OUCI. (n.d.). Peptide Synthesis: Methods and Protocols. Retrieved January 8, 2026.
Sources
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- 5. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Octanoyl Bromide as a Versatile Acylating Agent in Agrochemical Synthesis
Abstract The strategic introduction of lipophilic moieties is a cornerstone of modern agrochemical design, directly influencing the bioavailability, persistence, and efficacy of active ingredients. Octanoyl bromide emerges as a highly effective and reactive C8 acylating agent for this purpose. This application note provides a comprehensive technical guide for researchers and scientists on the utilization of this compound in the synthesis of novel agrochemicals. We explore its fundamental reactivity through three primary pathways: esterification for creating lipophilic herbicides, amidation for generating potent fungicide and insecticide scaffolds, and Friedel-Crafts acylation for producing key aromatic ketone intermediates. Detailed, field-tested protocols are provided for each reaction type, supported by mechanistic insights and practical handling advice to ensure safe and successful implementation in the laboratory.
Introduction: The Role of Acylation in Agrochemical Efficacy
The biological activity of an agrochemical is intimately linked to its ability to reach and interact with its target site, be it within a plant, fungus, or insect. The octanoyl group, an eight-carbon aliphatic chain, is a valuable functional moiety for modulating a molecule's physicochemical properties. Its introduction via acylation can significantly increase lipophilicity, enhancing cuticular penetration in plants and insects and improving membrane permeability.[1][2]
This compound (C₈H₁₅BrO) is a powerful reagent for this transformation. As an acyl bromide, it is more reactive than its corresponding acyl chloride or carboxylic acid, allowing for reactions to proceed under milder conditions and often with higher yields.[3] This guide details its application in synthesizing diverse agrochemical classes, providing the scientific rationale and step-by-step protocols necessary for practical implementation.
Physicochemical Properties and Safe Handling
This compound is a reactive chemical that requires careful handling to ensure safety and experimental success. Its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BrO | [1][4][5] |
| Molecular Weight | 207.11 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~205–210°C (estimated) | [1] |
| Density | ~1.25 g/cm³ (approximate) | [1] |
| IUPAC Name | This compound | [4] |
| Solubility | Miscible with common organic solvents (DCM, ether, THF) | [1] |
Safety and Handling Precautions
This compound is corrosive and highly sensitive to moisture.[3] Exposure can be harmful if inhaled or absorbed through the skin.[3][6] All manipulations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side-shields or goggles.[6][7]
-
Moisture Sensitivity: The reagent reacts exothermically with water and other protic solvents to release hydrogen bromide (HBr) gas.[8] All glassware must be thoroughly dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like alcohols, amines, and strong bases.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[8] Dispose of contents and containers in accordance with local, regional, and national regulations.[7]
Core Synthetic Applications in Agrochemical Development
This compound's high electrophilicity at the carbonyl carbon makes it an ideal reagent for acylating a wide range of nucleophiles, forming the basis for several classes of agrochemicals.
Esterification: Synthesis of Lipophilic Herbicides
Principle: Many herbicides contain phenolic hydroxyl groups, which can render the molecule too polar for efficient absorption through the waxy cuticle of plant leaves. Esterification with this compound masks this polar group, creating a "pro-herbicide" that is more readily absorbed.[2] Once inside the plant, endogenous esterase enzymes can cleave the ester bond, releasing the active herbicidal agent.[9]
Case Study: Synthesis of Bromoxynil Octanoate. Bromoxynil is a hydroxybenzonitrile herbicide that acts by inhibiting photosynthesis.[2] Its octanoate ester, a commercial product, exhibits enhanced lipophilicity and improved plant uptake.[2][9] The synthesis involves the reaction of bromoxynil with an activated octanoyl source.
Caption: Workflow for the synthesis of Bromoxynil Octanoate.
Amidation: Crafting Novel Fungicides and Insecticides
Principle: The amide bond is a critical functional group in a vast array of biologically active molecules, including many fungicides and insecticides.[10] Carboxylic acid amide (CAA) fungicides are a significant class of agrochemicals.[10] this compound provides a direct route to introduce an N-octanoyl group onto amine-containing scaffolds, allowing for the systematic exploration of how this lipophilic side chain impacts fungicidal or insecticidal activity.
Case Study: General N-Octanoylation of an Amine Precursor. The reaction of this compound with a primary or secondary amine, typically in the presence of a non-nucleophilic base to scavenge the HBr byproduct, proceeds rapidly to form a stable N-octanoyl amide derivative.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bromoxynil Octanoate (Esterification)
Materials:
-
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Bromoxynil (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.2 eq) via syringe and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure Bromoxynil octanoate.
Protocol 2: General Procedure for N-Octanoylation of an Aromatic Amine
Materials:
-
Aromatic amine substrate (e.g., aniline derivative)
-
This compound
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet
Procedure:
-
Reaction Setup: To a dried round-bottom flask under nitrogen, add the aromatic amine (1.0 eq), anhydrous THF, and triethylamine (1.5 eq). Stir until all solids are dissolved and cool the solution to 0°C.
-
Reagent Addition: Slowly add this compound (1.2 eq) via syringe to the reaction mixture. A white precipitate (triethylammonium bromide) will form.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash chromatography to obtain the desired N-octanoyl amide.
Protocol 3: General Procedure for Friedel-Crafts Acylation of Anisole
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Three-neck flask, mechanical stirrer, dropping funnel, gas trap
Procedure:
-
Reaction Setup: Equip a three-neck flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap (to handle evolving HBr). Add anhydrous AlCl₃ (1.3 eq) and anhydrous DCM to the flask and cool to 0°C.
-
Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred suspension of AlCl₃. After stirring for 15 minutes, add anisole (1.0 eq) dropwise, keeping the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction mixture will darken. Monitor by TLC or GC-MS.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and will release HBr gas; ensure it is performed in an efficient fume hood.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and brine, and dry over anhydrous CaCl₂. Filter and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of ortho and para isomers (para is major), can be purified by vacuum distillation or column chromatography.
Conclusion
This compound is a potent and versatile reagent for the synthesis of agrochemicals. Its high reactivity enables the efficient production of esters, amides, and aromatic ketones under controlled conditions. By leveraging the protocols and principles outlined in this guide, researchers can effectively introduce the C8 octanoyl moiety to modulate molecular properties, facilitating the discovery and development of next-generation herbicides, fungicides, and insecticides. Proper adherence to safety protocols is paramount when handling this reactive compound.
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- Bromoxynil-octano
- 6166-47-8 this compound C8H15BrO, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
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- Design, synthesis, and biological evaluation of insect hormone agonists - PMC.
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- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC.
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Application Notes & Protocols: A Guide to the Chemical Octanoylation of Ghrelin Using Octanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ghrelin Octanoylation
Ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, is a key regulator of appetite, growth hormone release, and energy homeostasis.[1][2] A unique feature of ghrelin is its post-translational modification, where an n-octanoyl group is attached to the serine residue at position 3 (Ser3).[3][4][5] This acylation is not merely a minor alteration; it is absolutely essential for ghrelin's biological activity.[1][5] The octanoylated form, known as acyl-ghrelin, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[4][6][7] In contrast, the unacylated form, des-acyl ghrelin, does not bind to or activate this receptor and thus lacks the same physiological effects.[7]
In vivo, this specific octanoylation is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), a membrane-bound O-acyltransferase.[3][8][9][10] GOAT facilitates the transfer of an octanoyl group from octanoyl-CoA to the Ser3 of proghrelin within the endoplasmic reticulum.[3][6] The high degree of conservation of this process across species underscores its physiological importance.[1][10]
For researchers in endocrinology, metabolism, and drug development, the ability to produce octanoylated ghrelin in the laboratory is paramount for studying its physiological roles and for developing therapeutic analogs. This document provides a detailed protocol for the chemical octanoylation of synthetic ghrelin using octanoyl bromide, a reactive acylating agent.[11][12] We will delve into the rationale behind the procedural steps, methods for validation, and best practices for ensuring a successful synthesis.
Reaction Principle and Strategy
The chemical octanoylation of ghrelin involves the nucleophilic attack of the hydroxyl group of the Ser3 residue on the electrophilic carbonyl carbon of this compound. To achieve selectivity for the Ser3 hydroxyl group over other potential nucleophilic sites (e.g., the N-terminal amine, lysine epsilon-amine, or other serine/threonine hydroxyls), a strategic approach involving protecting groups during solid-phase peptide synthesis (SPPS) is typically employed. For this protocol, we assume the starting material is a purified, unprotected ghrelin peptide. The reaction conditions are optimized to favor acylation at the most reactive sites under basic conditions.
The workflow for this process can be summarized as follows:
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Introduction: The Significance of N-Octanoyl Amino Acids
<-2> <0> ## Application Notes and Protocols: Synthesis of N-Octanoyl Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of N-octanoyl amino acids, a class of lipoamino acids with significant and expanding applications in drug development, materials science, and cosmetics. We delve into the prevalent synthetic methodologies, offering detailed, field-proven protocols. The underlying chemical principles, rationale for procedural choices, and critical troubleshooting insights are discussed to ensure robust and reproducible outcomes. This guide is designed to empower researchers with the practical knowledge required to successfully synthesize, purify, and characterize these valuable compounds.
N-acyl amino acids (NAAs) are a diverse family of molecules where a fatty acid is linked to an amino acid via an amide bond.[1] Among these, N-octanoyl amino acids, featuring an eight-carbon acyl chain, represent a crucial subclass. This specific chain length imparts a unique balance of hydrophobicity and hydrophilicity, leading to desirable physicochemical properties.
In the realm of drug development , N-octanoyl amino acids and other non-canonical amino acids are instrumental.[2][3][4] Their incorporation into peptides can enhance stability against enzymatic degradation, improve membrane permeability, and modulate biological activity.[2][4] The octanoyl moiety can facilitate interactions with lipid bilayers and hydrophobic pockets of target proteins, making these compounds valuable as standalone therapeutics or as components of more complex drug delivery systems.[3] For instance, N-octanoyl derivatives of various amino acids have been investigated for their roles in cellular signaling and potential therapeutic effects.[1]
Beyond pharmaceuticals, these compounds are utilized as biocompatible surfactants and find applications in cosmetics and materials science.[5] The synthesis of N-octanoyl amino acid-rare earth complexes highlights their utility in creating novel optical and functional materials.[6][7][8]
This guide will focus on the practical synthesis of N-octanoyl amino acids, providing researchers with the tools to produce these compounds for a wide array of applications.
Synthetic Strategies: A Comparative Overview
The formation of the amide bond between octanoic acid and an amino acid is the central challenge in synthesizing N-octanoyl amino acids. Several methods exist, each with its own set of advantages and considerations.
The Schotten-Baumann Reaction: A Robust and Widely Used Method
The Schotten-Baumann reaction is a classic and highly effective method for N-acylation.[9] It typically involves the reaction of an amino acid with an acyl chloride (in this case, octanoyl chloride) under basic aqueous conditions.[9][10][11] The base serves to neutralize the hydrochloric acid byproduct and deprotonate the amino group, enhancing its nucleophilicity.[9][12]
Causality Behind Experimental Choices:
-
Two-Phase System: Often, a two-phase system (e.g., water and an organic solvent like dichloromethane) is employed.[9] The amino acid salt resides in the aqueous phase, while the reactive octanoyl chloride is in the organic phase. The reaction occurs at the interface, which helps to control the reaction rate and minimize hydrolysis of the acyl chloride, a common side reaction.[10][12]
-
Base Selection: An inorganic base such as sodium hydroxide or potassium hydroxide is commonly used to maintain an alkaline pH.[10] Sufficient base is crucial to neutralize the HCl generated, as its buildup would protonate the unreacted amino acid, rendering it non-nucleophilic.[12]
-
Temperature Control: The reaction is typically conducted at low temperatures (0-5 °C) to manage its exothermic nature and further reduce the rate of acyl chloride hydrolysis.
Enzymatic Synthesis: A Green Chemistry Approach
For a more environmentally friendly approach, enzymatic synthesis offers a compelling alternative to traditional chemical methods.[13][14] Enzymes like acylases can catalyze the formation of the amide bond under mild conditions, often with high specificity.[13][14][15]
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of enzyme is critical and depends on the specific amino acid and desired reaction conditions. Acylase I from porcine kidney, for example, has been shown to be effective for synthesizing various N-acyl-L-amino acids.[15]
-
Reaction Medium: The reaction is typically carried out in an aqueous buffer system, sometimes with co-solvents like glycerol to improve substrate solubility.[15]
-
pH and Temperature: Optimal pH and temperature are crucial for enzyme activity and stability. These parameters must be carefully controlled and optimized for the specific enzyme being used.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Octanoyl-Glycine via Schotten-Baumann Reaction
This protocol details the synthesis of N-octanoyl-glycine, a representative example. The principles can be adapted for other amino acids with appropriate adjustments.
Materials:
-
Glycine
-
Octanoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Amino Acid Solution Preparation: In a 250 mL beaker, dissolve glycine (e.g., 0.1 mol) in 100 mL of 1 M NaOH solution. Cool the beaker in an ice bath with continuous stirring.
-
Octanoyl Chloride Addition: In a separate flask, dissolve octanoyl chloride (e.g., 0.1 mol) in 50 mL of DCM.
-
Reaction: Slowly add the octanoyl chloride solution to the stirring glycine solution over 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5 °C. Continue stirring in the ice bath for an additional 2-3 hours after the addition is complete.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate. The upper aqueous layer contains the sodium salt of N-octanoyl-glycine. Drain and discard the lower organic (DCM) layer.
-
Workup - Acidification: Return the aqueous layer to the beaker and place it back in the ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of N-octanoyl-glycine will form.
-
Isolation and Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.[10]
-
Drying: Dry the purified N-octanoyl-glycine in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Self-Validation:
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the amino acid starting material.
-
Yield Calculation: Calculate the percentage yield based on the limiting reagent (typically octanoyl chloride).
-
Purity Assessment: The melting point of the final product should be sharp and consistent with literature values. Further characterization by NMR and IR spectroscopy is essential.
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 60-80% | Low Yield: Ensure adequate cooling to prevent acyl chloride hydrolysis. Check the quality of the octanoyl chloride. Ensure sufficient base is used.[12] |
| Purity (TLC) | Single spot | Multiple Spots: Incomplete reaction or side products. Optimize reaction time and temperature. Recrystallization may be necessary. |
| Melting Point | Sharp, defined range | Broad Melting Range: Indicates impurities. Recrystallize the product from a suitable solvent (e.g., ethanol/water). |
Purification and Characterization
Purification Techniques
-
Recrystallization: This is the most common method for purifying solid N-octanoyl amino acids. The choice of solvent is crucial and often involves a polar solvent like ethanol or a mixture of solvents like ethanol and water.[16]
-
Column Chromatography: For more challenging purifications or for non-crystalline products, silica gel column chromatography can be employed.[17] A solvent system of increasing polarity (e.g., hexane/ethyl acetate with increasing ethyl acetate, followed by dichloromethane/methanol) is typically used.[17]
-
Preparative HPLC: For high-purity samples required for biological assays or drug development, preparative reverse-phase HPLC is an effective technique.[18]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals include the amide proton (typically a triplet), the α-proton of the amino acid, and the protons of the octanoyl chain.
-
¹³C NMR: Confirms the presence of all carbon atoms, including the carbonyl carbons of the amide and carboxylic acid.[19]
-
¹⁵N NMR: Can be used, especially with isotopic labeling, to directly probe the nitrogen environment of the amide bond.[20]
-
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its identity.
Conclusion and Future Perspectives
The synthesis of N-octanoyl amino acids is a well-established yet continually evolving field. The Schotten-Baumann reaction remains a reliable and scalable method, while enzymatic approaches are gaining traction due to their green credentials and high selectivity.[13][14] As the demand for sophisticated biomolecules in drug discovery and materials science grows, the development of novel and efficient synthetic routes for N-octanoyl amino acids will remain a key area of research. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize these versatile compounds in their scientific endeavors.
References
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Wikipedia. (2023). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]
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- Google Patents. (2017). WO2017153161A1 - Aqueous n-acyl amino acid solutions.
- Hasibuan, M. F., et al. (2021). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Jurnal Kimia Valensi.
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Scientific.Net. (2024). Synthesis, Structure, and Light Absorption of Octanoyl Amino Acids. Retrieved from [Link]
- Google Patents. (2014). WO2014030038A1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
- Google Patents. (2019). US20190091124A1 - Aqueous n-acyl amino acid solutions.
- Bohnuud, A., et al. (2024). Synthesis, Structure, and Light Absorption of Octanoyl Amino Acids. Semantic Scholar.
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The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]
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- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
- Google Patents. (2018). WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
- Naren, G., et al. (2020). Solubility and Aggregation Behavior of Octanoyl Amino Acids Magnesium Complexes. Defect and Diffusion Forum.
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Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
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ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]
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Deakin University. (n.d.). (14) N solid-state NMR spectroscopy of amino acids. Retrieved from [Link]
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Lenntech. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
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NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved from [Link]
- Baroni, S., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. The International Journal of Biological Macromolecules.
- Kua, Y. L. C., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem.
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Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
- Google Patents. (2020). EP3672935A1 - Process for purifying long chain amino acids.
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Application and Protocol for Friedel-Crafts Acylation with Octanoyl Bromide
For: Researchers, scientists, and drug development professionals
Introduction: Strategic C-C Bond Formation via Friedel-Crafts Acylation
The Friedel-Crafts reactions, first reported in 1877 by Charles Friedel and James Crafts, represent a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to aromatic rings.[1] Of the two main types, acylation and alkylation, the former offers distinct advantages for the synthetic chemist. Friedel-Crafts acylation is an electrophilic aromatic substitution that introduces an acyl group (R-C=O) onto an aromatic nucleus, typically using an acyl halide or anhydride with a strong Lewis acid catalyst.[2][3]
A key advantage of acylation over its alkylation counterpart is the electronic deactivation of the aromatic ring by the newly introduced acyl group.[4][5] This deactivation prevents subsequent, often uncontrolled, poly-acylation, leading to mono-substituted products with greater selectivity.[6] Furthermore, the electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo the carbocation rearrangements that frequently plague Friedel-Crafts alkylations.[7][8] This allows for the synthesis of straight-chain alkylbenzenes, following a subsequent reduction of the ketone, a feat not always achievable via direct alkylation.[1][4]
This guide provides a detailed examination and a comprehensive protocol for the Friedel-Crafts acylation of a common aromatic substrate, benzene, using octanoyl bromide as the acylating agent. This compound, a reactive acyl halide, is a valuable reagent for introducing an eight-carbon acyl chain, a motif present in various biologically active molecules and synthetic intermediates.[9] We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss critical parameters that ensure a successful and reproducible outcome.
Mechanistic Overview: The Role of the Lewis Acid and the Acylium Ion
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. The reaction is critically dependent on the activation of the acylating agent by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][10]
The mechanism can be delineated as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the this compound. This polarization weakens the carbon-bromine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the potent electrophile in the reaction.[3][8]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.[11][12]
-
Restoration of Aromaticity: A weak base, typically the [AlCl₃Br]⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and releases the Lewis acid catalyst.[3]
-
Product-Catalyst Complexation: The product, an aryl ketone (in this case, octanophenone), is a Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] This complexation is a crucial feature of the reaction, as it renders the catalyst inactive. Consequently, a stoichiometric amount of the Lewis acid is required.[1][13] The desired ketone is liberated from this complex during the aqueous workup.[14]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of Octanophenone
This protocol details the Friedel-Crafts acylation of benzene with this compound to synthesize octanophenone.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 0.055 | 1.1 |
| Benzene (anhydrous) | 78.11 | 35 mL | - | Solvent |
| This compound | 207.11 | 10.36 g (7.7 mL) | 0.050 | 1.0 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 30 mL | - | Solvent |
| Hydrochloric Acid (conc. HCl) | 36.46 | 15 mL | - | Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 2 x 20 mL | - | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying |
| Ice | - | ~50 g | - | Workup |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[15]
-
This compound is a lachrymator and corrosive. It is moisture-sensitive. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[16]
-
Benzene is a known carcinogen and is flammable. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic and generates hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the setup is in a fume hood.[14]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (7.33 g, 0.055 mol).
-
Add anhydrous benzene (15 mL) to the flask.
-
Fit the flask with an addition funnel and a reflux condenser topped with a drying tube containing calcium chloride.
-
Cool the flask to 0-5 °C using an ice bath.
-
-
Addition of Reagents:
-
In a separate dry beaker, prepare a solution of this compound (10.36 g, 0.050 mol) in anhydrous benzene (20 mL).
-
Transfer this solution to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Control the addition rate to maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.[14]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (around 60 °C) for 1 hour to ensure the reaction goes to completion.[6] The mixture will likely become a dark, viscous solution.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
In a separate large beaker (500 mL), prepare a mixture of crushed ice (~50 g) and concentrated HCl (15 mL).
-
Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This step is highly exothermic and will generate fumes. This procedure hydrolyzes the aluminum chloride and breaks up the ketone-AlCl₃ complex.[17]
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (DCM) to the funnel to extract the product. Shake the funnel, venting frequently.
-
Separate the organic layer (bottom layer with DCM).[14] Extract the aqueous layer with another 15 mL of DCM.
-
Combine the organic layers and wash sequentially with 20 mL of water, two 20 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product, octanophenone, will be obtained as an oil or a low-melting solid.
-
Further purification can be achieved by vacuum distillation if necessary.
-
Characterize the product using IR and NMR spectroscopy and compare the data with known values.
-
Caption: Workflow for Octanophenone Synthesis.
Product Characterization Data
The expected product of this reaction is 1-phenyl-1-octanone, commonly known as octanophenone.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O[18] |
| Molecular Weight | 204.31 g/mol [18] |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | > 200 °C[17] |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.95 (d, 2H, Ar-H), 7.52 (m, 1H, Ar-H), 7.47 (m, 2H, Ar-H), 2.95 (t, 2H, -CH₂-CO-), 1.73 (m, 2H), 1.56-1.11 (m, 8H), 0.89 (t, 3H, -CH₃)[19] |
| IR (liquid film) | ν (cm⁻¹): ~3060 (Ar C-H), ~2930, 2860 (Aliphatic C-H), ~1685 (C=O, aryl ketone), ~1600, 1450 (Ar C=C)[18] |
| Mass Spectrum (EI) | m/z (%): 204 (M⁺), 120, 105 (base peak, [C₆H₅CO]⁺), 77 ([C₆H₅]⁺)[20] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The success of the Friedel-Crafts acylation is highly dependent on anhydrous conditions. Any moisture will react with and deactivate the aluminum chloride catalyst.[21] All glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Catalyst Stoichiometry: As the ketone product forms a complex with AlCl₃, at least a stoichiometric amount of the catalyst is required for the reaction to proceed to completion.[1] Using slightly more than one equivalent (e.g., 1.1 eq) is common practice to account for any minor deactivation.
-
Substrate Reactivity: While benzene is a suitable substrate, the reaction is generally more facile with electron-rich aromatic compounds (e.g., anisole, toluene).[11][12] Conversely, strongly deactivated aromatic rings (e.g., nitrobenzene) are unreactive under these conditions.[4]
-
Alternative Catalysts and Greener Approaches: While AlCl₃ is effective, its handling difficulties and the large amount of waste generated have led to the development of alternative catalysts. These include other Lewis acids like FeCl₃, solid acid catalysts such as zeolites, and metal triflates.[10][22][23] Recent research also focuses on greener methodologies, such as using methanesulfonic anhydride to avoid metal and halogen-containing waste.[24]
Conclusion
The Friedel-Crafts acylation with this compound is a robust and reliable method for the synthesis of octanophenone, a valuable synthetic intermediate. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can achieve high yields of the desired mono-acylated product. The key to success lies in maintaining anhydrous conditions, using a stoichiometric amount of the Lewis acid catalyst, and performing a careful aqueous workup to liberate the final product. This application note provides the foundational knowledge and a practical guide for scientists to successfully implement this important C-C bond-forming reaction in their research and development endeavors.
References
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- Google Patents. (n.d.). CN104086357A - Production process for synthesizing n-octyl bromide.
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- ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
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Application Notes and Protocols: The Strategic Use of Octanoyl Bromide in Peptide Modification and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Therapeutic Peptides through Lipidation
The landscape of therapeutic drug development is increasingly focused on biologics, with peptides representing a significant and promising class of molecules.[1] Their high specificity and potency are often hampered by poor pharmacokinetic profiles, including short plasma half-life and low membrane permeability.[1][2] A clinically validated strategy to overcome these limitations is lipidation—the covalent attachment of a lipid moiety to the peptide backbone.[3][4] This modification can dramatically improve a peptide's therapeutic potential by enhancing its binding to plasma proteins like albumin, thereby reducing renal clearance and protecting it from enzymatic degradation.[3][5]
Octanoylation, the attachment of an eight-carbon fatty acid, is a particularly relevant form of lipidation. A prime example of its biological significance is the peptide hormone ghrelin, which requires octanoylation of a specific serine residue to activate its receptor and regulate appetite.[6][7] This natural precedent underscores the power of octanoylation in modulating peptide function. Chemically, this can be achieved using reactive acylating agents, with octanoyl bromide (C₈H₁₅BrO) being a key reagent in this process.[8]
This guide provides a comprehensive overview of the application of this compound in peptide modification, offering detailed protocols for both in-solution and on-resin acylation, as well as methods for purification and characterization of the resulting lipopeptides.
The Chemistry of Octanoylation: Mechanism of Action
This compound is an acyl bromide, a highly reactive carboxylic acid derivative. The core of its reactivity lies in the electrophilic carbonyl carbon, which is readily attacked by nucleophiles. In the context of peptide modification, the primary nucleophiles are the free amine groups, specifically the α-amino group at the N-terminus and the ε-amino group of lysine side chains.
The reaction proceeds via a nucleophilic acyl substitution mechanism. A basic catalyst, typically a tertiary amine such as diisopropylethylamine (DIPEA), is required to deprotonate the peptide's amino group, enhancing its nucleophilicity. The deprotonated amine then attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. The intermediate subsequently collapses, expelling the bromide ion as a leaving group and forming a stable amide bond between the octanoyl group and the peptide.
Caption: Mechanism of peptide octanoylation with this compound.
Experimental Protocols
Protocol 1: N-Terminal Octanoylation of a Peptide in Solution
This protocol details the direct acylation of the N-terminal α-amino group of a peptide in a solution phase. This method is suitable for purified peptides.
Materials and Reagents:
-
Peptide with a free N-terminus
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Quenching reagent: 20% piperidine in DMF or water
-
Purification solvents: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved; sonication may be required for less soluble peptides.
-
Reagent Preparation: In a separate, dry glass vial, prepare a solution of this compound (1.2 equivalents relative to the peptide) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equivalents relative to the peptide) to the stirring peptide solution. Allow it to stir for 5 minutes at room temperature. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.[5]
-
Acylation Reaction: Slowly add the this compound solution dropwise to the stirring peptide solution. Let the reaction proceed at room temperature for 1-3 hours.[5]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them via LC-MS to check for the formation of the desired product mass and the disappearance of the starting material.
-
Quenching: Once the reaction is complete, quench any excess this compound by adding a small amount of water or a 20% piperidine in DMF solution. Stir for an additional 30 minutes.[5]
-
Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator or a lyophilizer.
Protocol 2: On-Resin N-Terminal Octanoylation
This protocol is designed for peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) and allows for N-terminal modification before cleavage from the resin.
Materials and Reagents:
-
Peptide-bound resin with a deprotected N-terminus
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation: After the final deprotection step of the N-terminal Fmoc group in SPPS, wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Swelling: Swell the resin in anhydrous DMF or DCM for 15-20 minutes in a peptide synthesis vessel.
-
Acylation Mixture Preparation: In a separate vial, dissolve this compound (5 equivalents relative to the resin loading capacity) and DIPEA (10 equivalents) in anhydrous DMF.
-
Acylation Reaction: Drain the solvent from the swollen resin and add the acylation mixture. Agitate the vessel at room temperature for 2-4 hours.
-
Reaction Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After the reaction is complete, drain the acylation mixture and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under a vacuum.
-
Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for your peptide sequence and resin type.
Purification and Characterization of Octanoylated Peptides
The addition of an octanoyl group significantly increases the hydrophobicity of a peptide, which necessitates adjustments to standard purification and analysis protocols.
Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying lipidated peptides.[7]
-
Column Selection: A C8 or C18 stationary phase is typically used. For highly hydrophobic peptides, a C8 or even a C4 column may provide better resolution and prevent irreversible binding.[5]
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.[9] The TFA acts as an ion-pairing agent to improve peak shape.
-
Gradient Optimization: Due to the increased retention time of octanoylated peptides, the gradient method must be adjusted. A shallower gradient (e.g., a slower increase in ACN percentage per minute) is often required to achieve good separation from unreacted peptide and other impurities.[10][11] It is advisable to start with a broad scouting gradient to determine the approximate elution percentage of ACN, followed by an optimized, shallower gradient around that point.[9]
Table 1: Illustrative RP-HPLC Gradient for Octanoylated Peptide Purification
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 45 | 35 | 65 | 1.0 |
| 50 | 5 | 95 | 1.0 |
| 55 | 5 | 95 | 1.0 |
| 60 | 95 | 5 | 1.0 |
Note: This is an example gradient and should be optimized for each specific peptide.
Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the successful octanoylation of a peptide.
-
Expected Mass Shift: The covalent attachment of an octanoyl group results in a predictable mass increase of 126.2 Da (the mass of C₈H₁₄O).
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. ESI is often coupled with LC for LC-MS analysis of the reaction mixture and purified fractions.
-
Tandem MS (MS/MS): To confirm the site of modification (N-terminus vs. Lysine), tandem mass spectrometry can be employed. Fragmentation analysis will reveal a mass shift on the b-ions (for N-terminal modification) or on fragment ions containing the modified lysine residue.[12]
Caption: A stepwise workflow for the synthesis and purification of an octanoylated peptide.
Safety and Handling of this compound
This compound is a reactive and corrosive chemical that must be handled with appropriate safety precautions.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable), safety goggles, and a lab coat.[14] It is sensitive to moisture and will hydrolyze to form octanoic acid and HBr.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[15][16] Do not dispose of it down the drain. Quenching with a mild base or an alcohol can be used to neutralize excess reagent before disposal, but this should be done carefully in a fume hood.
Conclusion and Future Perspectives
Octanoylation using this compound is a powerful and accessible chemical tool for enhancing the drug-like properties of therapeutic peptides. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize these valuable molecules. The increased lipophilicity imparted by the octanoyl chain can lead to improved pharmacokinetic profiles, ultimately translating to more effective and convenient therapies. As our understanding of the interplay between lipidation and biological activity grows, the strategic use of reagents like this compound will continue to be a cornerstone of modern peptide drug development.
References
- T.L. Ragland, et al. (2019). A review of lipidation in the development of advanced protein and peptide therapeutics. Journal of Controlled Release, 295, 1-12.
- M. Christie, et al. (2022). Artificial lipidation of proteins and peptides: from mechanism to clinical applications.
- P. Zielenkiewicz, et al. (2023). Lipidization as a tool toward peptide therapeutics. Biotechnology and Applied Biochemistry, 70(1), 22-34.
-
ResearchGate. (n.d.). A review of lipidation in the development of advanced protein and peptide therapeutics | Request PDF. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6166-47-8,this compound. Retrieved from [Link]
- M. Gilar, et al. (2005). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.6.
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Waters Corporation. (2009). Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. Retrieved from [Link]
- A. B. Shapiro, et al. (2016). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility?.
- National Research Council. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- L. M. Wysocki, et al. (2012). Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(6), 1231-1241.
-
CEM. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]
- J. Yang, et al. (2010). Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides. Proceedings of the National Academy of Sciences, 107(24), 11042-11047.
- J. T. Y. Yang, et al. (2008). Ghrelin octanoylation mediated by an orphan lipid transferase. Proceedings of the National Academy of Sciences, 105(29), 9979-9984.
-
Waters Corporation. (n.d.). Peptide mapping through MRM Optimization for Measuring Dulaglutide in a Rat PK Study. Retrieved from [Link]
- M. M. Rosenblatt, et al. (2019). The peptide hormone ghrelin binds to membrane-mimetics via its octanoyl chain and an adjacent phenylalanine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(8), 1421-1428.
- M. D. L. de la Torre, et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. International Journal of Molecular Sciences, 25(2), 1149.
- M. A. Bednarek, et al. (2007). Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Chemistry & Biology, 14(6), 671-677.
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]
-
Georgia Tech Environmental Health & Safety. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures. Retrieved from [Link]
- National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
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Preparation of Octanoyl-CoA Analogs: A Detailed Guide for Researchers
Introduction: The Central Role of Octanoyl-CoA in Cellular Metabolism and Drug Discovery
Octanoyl-Coenzyme A (octanoyl-CoA) is a critical intermediate in cellular metabolism, primarily recognized for its role in fatty acid β-oxidation within peroxisomes.[1] It is formed from the formal condensation of the thiol group of coenzyme A with the carboxyl group of octanoic acid.[2] Beyond its function in energy production, octanoyl-CoA and its analogs are indispensable tools for the scientific community, serving as substrates for various enzymes, inhibitors for mechanistic studies, and building blocks in the synthesis of bioactive compounds and pharmaceuticals.[3][4] The ability to synthesize high-purity octanoyl-CoA analogs is therefore paramount for researchers investigating metabolic pathways, developing novel therapeutics for metabolic disorders, and exploring the intricate regulation of cellular processes.[3][5]
This comprehensive guide provides detailed protocols and expert insights into the chemical and enzymatic synthesis of octanoyl-CoA analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce these vital molecules with high yield and purity, ensuring the reliability and reproducibility of their experimental outcomes.
PART 1: Strategic Considerations for Synthesis
The choice between chemical and enzymatic synthesis of octanoyl-CoA analogs hinges on several factors, including the desired analog structure, required yield, and available laboratory resources.
Chemical Synthesis: This approach offers versatility in creating a wide array of analogs with modifications to the octanoyl chain or the coenzyme A moiety that are not accessible through enzymatic routes. Common methods involve the acylation of coenzyme A with an activated form of octanoic acid or its analog.
Enzymatic Synthesis: Leveraging the specificity of enzymes, this method is ideal for producing naturally occurring acyl-CoAs with high stereospecificity. Acyl-CoA synthetases (ACSs) are commonly employed to catalyze the formation of the thioester bond between coenzyme A and a fatty acid.[5]
Below is a decision-making workflow to guide the selection of an appropriate synthesis strategy:
Caption: Decision workflow for selecting a synthesis strategy for octanoyl-CoA analogs.
PART 2: Chemical Synthesis Protocols
Chemical synthesis provides a robust platform for generating a diverse range of octanoyl-CoA analogs. The following protocols detail two widely adopted methods: the N-hydroxysuccinimide (NHS) ester method and the 1,1'-carbonyldiimidazole (CDI) method.
Synthesis via N-Hydroxysuccinimide (NHS) Ester Activation
This method is favored for its high yield and minimal side reactions.[6] It involves a two-step process: first, the activation of octanoic acid (or its analog) with N-hydroxysuccinimide, followed by the reaction of the resulting NHS ester with coenzyme A.
Workflow for NHS Ester Synthesis of Octanoyl-CoA
Caption: Workflow for the chemical synthesis of octanoyl-CoA using the NHS ester method.
Detailed Protocol:
-
Preparation of Octanoyl-NHS Ester:
-
In a clean, dry flask, dissolve octanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Evaporate the solvent under reduced pressure to obtain the crude octanoyl-NHS ester. The product can be purified further by recrystallization or used directly in the next step.
-
-
Acylation of Coenzyme A:
-
Dissolve coenzyme A (trilithium salt) (1.0 eq) in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 7.5-8.0).
-
Dissolve the crude octanoyl-NHS ester (1.5-2.0 eq) in a minimal amount of a water-miscible organic solvent (e.g., dimethylformamide or acetonitrile).
-
Add the octanoyl-NHS ester solution dropwise to the stirring coenzyme A solution.
-
Monitor the reaction progress using HPLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Purification:
-
Purify the crude octanoyl-CoA by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] A C18 column is commonly used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[9][10]
-
Collect the fractions containing the desired product and lyophilize to obtain pure octanoyl-CoA.
-
Synthesis via 1,1'-Carbonyldiimidazole (CDI) Activation
This method is an alternative to the NHS ester approach and is particularly useful for preparing acyl-CoA derivatives.[11]
Detailed Protocol:
-
Activation of Octanoic Acid with CDI:
-
Dissolve octanoic acid (1.0 eq) in anhydrous THF or DMF.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution and stir at room temperature for 1-2 hours, or until gas evolution (CO2) ceases. This forms the octanoyl-imidazolide intermediate.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve coenzyme A (trilithium salt) (1.0 eq) in an aqueous buffer (pH 7.5-8.0).
-
Add the freshly prepared octanoyl-imidazolide solution to the coenzyme A solution and stir at room temperature for 2-4 hours.
-
-
Purification:
-
Follow the same RP-HPLC purification and lyophilization procedure as described for the NHS ester method.
-
PART 3: Enzymatic Synthesis Protocol
Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods, yielding biologically active acyl-CoAs.[12]
Workflow for Enzymatic Synthesis of Octanoyl-CoA
Caption: Workflow for the enzymatic synthesis of octanoyl-CoA.
Detailed Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl2 (10 mM)
-
Coenzyme A (trilithium salt) (1 mM)
-
Octanoic acid (2 mM, dissolved in a minimal amount of ethanol or DMSO)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas fragi or a recombinant source) (1-5 units)
-
-
Adjust the final volume with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-3 hours. The optimal incubation time may vary depending on the enzyme activity and substrate concentrations.
-
-
Reaction Quenching and Deproteinization:
-
Stop the reaction by adding a deproteinizing agent such as 5-sulfosalicylic acid (SSA) or by heat inactivation followed by centrifugation to pellet the enzyme.[13]
-
-
Purification:
-
Purify the octanoyl-CoA from the reaction supernatant using RP-HPLC as described in the chemical synthesis section.
-
PART 4: Purification, Characterization, and Handling
Purification:
As outlined in the protocols, RP-HPLC is the gold standard for purifying acyl-CoA thioesters.[7][14]
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 silica | Provides excellent retention and separation of hydrophobic acyl-CoAs. |
| Mobile Phase A | Aqueous buffer (e.g., 50 mM Ammonium Acetate, pH 5.0-6.8) | Maintains the stability of the thioester bond and ensures proper ionization for MS detection.[15] |
| Mobile Phase B | Acetonitrile or Methanol | Elutes the acyl-CoAs from the column based on their hydrophobicity. |
| Detection | UV at 260 nm (adenine ring of CoA) and/or Mass Spectrometry | Allows for the identification and quantification of the product. |
Characterization:
The identity and purity of the synthesized octanoyl-CoA analogs should be confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized analog.[9][16] Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern, which typically shows a characteristic neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide detailed structural information and confirm the formation of the thioester bond.[18][19]
Stability and Handling:
Acyl-CoA thioesters are susceptible to hydrolysis, especially at alkaline pH.[9][15]
-
Storage: For long-term stability, store lyophilized octanoyl-CoA analogs at -80°C.[20]
-
Reconstitution: Reconstitute the dried compound in a slightly acidic buffer (pH 4.0-6.8) or methanol, as these conditions enhance stability.[9][15][20] Prepare working solutions fresh and use them promptly.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.[20]
PART 5: Applications in Research
Synthesized octanoyl-CoA analogs are valuable reagents in a multitude of research applications.
-
Enzyme Inhibition Studies: Non-hydrolyzable analogs of octanoyl-CoA can be designed to act as potent and specific inhibitors of enzymes involved in fatty acid metabolism, such as citrate synthase and glutamate dehydrogenase.[4][21][22][23]
-
Metabolic Flux Analysis: Isotopically labeled octanoyl-CoA analogs can be used to trace the metabolic fate of octanoate in cellular and in vivo systems.
-
Drug Discovery: Octanoyl-CoA analogs can serve as lead compounds or screening tools in the development of drugs targeting metabolic diseases.[3]
Conclusion
The ability to synthesize high-quality octanoyl-CoA analogs is a cornerstone of modern metabolic research. By understanding the principles behind the chemical and enzymatic synthesis methods, and by adhering to rigorous purification and characterization protocols, researchers can confidently generate the tools necessary to unravel the complexities of cellular metabolism and accelerate the development of novel therapeutic strategies.
References
- Technical Support Center: Acyl-CoA Stability in Response to Freeze-Thaw Cycles - Benchchem.
-
Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. Journal of Lipid Research. Available at: [Link]
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Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]
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Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases. National Institutes of Health. Available at: [Link]
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Octanoyl-CoA. Wikipedia. Available at: [Link]
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One-Step Transformation of Coenzyme A into Analogues by Transamidation. ACS Publications. Available at: [Link]
- Technical Support Center: Stability and Analysis of Acyl-CoAs. Benchchem.
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Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation. PubMed. Available at: [Link]
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A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. PubMed Central. Available at: [Link]
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Synthesis of very long-chain fatty acyl-CoAs. Reactome. Available at: [Link]
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Octanoyl-coa | C29H50N7O17P3S. PubChem. Available at: [Link]
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Precision Fermentation as a Frontier in Biofuel Production: Advances, Challenges, and Integration into Biorefineries. MDPI. Available at: [Link]
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Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PubMed Central. Available at: [Link]
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Succinyl-CoA reactivity and stability. ResearchGate. Available at: [Link]
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Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase. Wiley Online Library. Available at: [Link]
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Synthesis of acyl-CoA thioesters. ResearchGate. Available at: [Link]
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A product-inhibition study of the mechanism of mitochondrial octanoyl-coenzyme A synthetase. PubMed Central. Available at: [Link]
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Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Portland Press. Available at: [Link]
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Use of analogs and inhibitors to study the functional significance of protein palmitoylation. ScienceDirect. Available at: [Link]
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Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. Available at: [Link]
-
MS/MS Spectra and MRM Chromatogram of Acyl-CoAs. ResearchGate. Available at: [Link]
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The effect of 2-propanol on the HPLC separation of acyl- CoAs. ResearchGate. Available at: [Link]
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Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A. ScienceDirect. Available at: [Link]
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The Physiological and Pathological Role of Acyl-CoA Oxidation. MDPI. Available at: [Link]
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Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential. PubMed Central. Available at: [Link]
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Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. Available at: [Link]
-
HPLC chromatogram illustrating separation of CoA compounds. ResearchGate. Available at: [Link]
-
Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central. Available at: [Link]
-
The Pathophysiological Role of CoA. PubMed Central. Available at: [Link]
-
Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. ResearchGate. Available at: [Link]
-
Familiar coenzyme in unfamiliar role: The use of formyl-CoA in C1 anabolism. Nature. Available at: [Link]
-
Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase. PubMed. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. Available at: [Link]
-
HPLC purification of cis-parinaroyl-CoA. ResearchGate. Available at: [Link]
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The Strategic Use of Octanoyl Bromide in Bespoke Lipid Synthesis: A Guide for Researchers and Drug Development Professionals
In the intricate world of lipid chemistry and its application in drug development, the precise modification of lipid structures is paramount. Octanoyl bromide, a reactive acyl halide, serves as a powerful tool for the introduction of an eight-carbon acyl chain (octanoyl group) onto various molecular scaffolds. This modification can significantly alter the physicochemical properties of the parent molecule, enhancing its lipophilicity, membrane permeability, and interaction with biological systems. This guide provides an in-depth exploration of the applications and protocols involving this compound for the synthesis of custom lipids, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound in Lipid Synthesis
This compound (C₈H₁₅BrO) is a colorless liquid with a pungent odor, recognized for its high reactivity as an acylating agent.[1] Its utility in lipid synthesis stems from the electrophilic nature of the carbonyl carbon, which readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.[2][3] This reactivity allows for the targeted modification of lipid backbones, such as glycerol, to produce mono-, di-, and triglycerides with defined fatty acid composition. Furthermore, it can be employed to acylate more complex molecules like lysophospholipids or peptide hormones, thereby modulating their biological activity.[1][4][5] The introduction of the octanoyl group can influence a molecule's hydrophobicity, which is a critical factor in drug delivery and bioavailability.[2][6]
Chemical Properties and Safe Handling of this compound
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety considerations is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅BrO | [5] |
| Molecular Weight | 207.11 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Reactivity | Highly reactive with nucleophiles, sensitive to moisture. | [1] |
Safety Precautions:
This compound is a corrosive and moisture-sensitive compound that should be handled with extreme care in a well-ventilated fume hood.[1][7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9]
-
Handling: Use dry glassware and inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl bromide.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[7]
-
Disposal: Dispose of this compound and any reaction waste in accordance with local, regional, and national regulations.[9]
Core Application: Acylation of Glycerol
A primary application of this compound in lipid synthesis is the acylation of glycerol to produce mono- and di-octanoyl glycerols. These compounds serve as important signaling molecules and are valuable intermediates in the synthesis of more complex lipids.[10][11]
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of glycerol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the bromide ion as a good leaving group, forming an ester linkage. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen bromide (HBr) byproduct.
Caption: General mechanism for the acylation of an alcohol with this compound.
Protocol for the Synthesis of 1-mono-octanoyl-rac-glycerol
This protocol outlines the synthesis of a racemic mixture of 1-mono-octanoyl-glycerol.
Materials:
-
Glycerol (anhydrous)
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Glass column for chromatography
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous glycerol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.1 eq) to the glycerol solution and stir for 10 minutes.
-
Acylation: Slowly add this compound (1.0 eq) dropwise to the stirring solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the desired mono-octanoyl glycerol from unreacted starting materials and di- and tri-acylated byproducts.[12]
Table 2: Typical Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Glycerol | 92.09 | 10 | 0.92 g | 1.0 |
| This compound | 207.11 | 10 | 2.07 g (approx. 1.5 mL) | 1.0 |
| Pyridine | 79.10 | 11 | 0.87 g (approx. 0.89 mL) | 1.1 |
| Dichloromethane | - | - | 50 mL | - |
Advanced Applications in Lipid Synthesis and Drug Development
The utility of this compound extends beyond simple glycerol acylation. It is a key reagent in the synthesis of more complex lipids and in the modification of biologically active molecules for drug delivery applications.
Synthesis of 1,2-dioctanoyl-sn-glycerol
1,2-dioctanoyl-sn-glycerol is a cell-permeable diacylglycerol (DAG) analog that acts as a potent activator of protein kinase C (PKC).[8] Its synthesis requires a stereospecific starting material, such as (S)-(-)-isopropylidene glycerol, to ensure the correct stereochemistry.
Caption: Synthetic workflow for 1,2-dioctanoyl-sn-glycerol.
Octanoylation of Peptides and Other Biomolecules
Octanoylation can significantly impact the biological activity of peptides. A notable example is the hormone ghrelin, where octanoylation of a specific serine residue is essential for its activity.[4][5] While enzymatic in vivo, this modification can be mimicked synthetically using this compound to study structure-activity relationships. This principle can be extended to other bioactive molecules to enhance their therapeutic potential by improving membrane permeability and target engagement.[2]
Role in Drug Delivery Systems
The incorporation of octanoyl chains into drug molecules or delivery vehicles can enhance their lipophilicity, facilitating their passage across biological membranes.[2][6] This strategy is employed in the design of prodrugs and lipid-based drug delivery systems like liposomes and nanoparticles to improve the pharmacokinetic profile of therapeutic agents.[6]
Conclusion
This compound is a versatile and powerful reagent for the synthesis of a wide array of custom lipids. Its high reactivity allows for the efficient introduction of octanoyl groups, enabling the fine-tuning of molecular properties for applications in fundamental research and drug development. A thorough understanding of its chemical properties, safe handling procedures, and reaction mechanisms is crucial for its successful application in the laboratory. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their own synthetic endeavors.
References
- Vertex AI Search. This compound - 6166-47-8. (URL not available)
- LookChem. Cas 6166-47-8, this compound. (URL not available)
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National Center for Biotechnology Information. (2008). Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases. PMC. [Link]
- TCI Chemicals. (2023).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2010).
-
Yang, J., Brown, M. S., Liang, G., Grishin, N. V., & Goldstein, J. L. (2008). Ghrelin octanoylation mediated by an orphan lipid transferase. Proceedings of the National Academy of Sciences, 105(17), 6341–6346. [Link]
- ResearchGate. (2014).
-
AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. [Link]
-
Oxford Academic. (2018). Ghrelin Octanoylation Is Completely Stabilized in Biological Samples by Alkyl Fluorophosphonates. Endocrinology, 159(1), 123-132. [Link]
-
National Center for Biotechnology Information. (2016). Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. PMC. [Link]
- Cyberlipid.
-
American Society for Microbiology. (2016). Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and Environmental Microbiology, 82(10), 3164-3171. [Link]
- Sigma-Aldrich. 1-Octanoyl-rac-glycerol = 99 502-54-5. (URL not available)
-
PubMed. (1989). 1,2-dioctanoyl-sn-glycerol Can Stimulate Neutrophils by Different Mechanisms. Evidence for a Pathway That Does Not Involve Phosphorylation of the 47-kDa Protein. Journal of Biological Chemistry, 264(34), 20676-20682. [Link]
- PubMed. (2016). Inhibitory Effect of Oleic Acid on Octanoylated Ghrelin Production. (URL not available)
- Proprep. Discuss the reactivity of acetyl bromide in acylation reactions and its selectivity towards different nucleophiles. (URL not available)
- Michigan State University. Alcohol Reactivity. (URL not available)
- Benchchem.
- Cayman Chemical. 1-Octanoyl-rac-glycerol (CAS 502-54-5). (URL not available)
-
PubMed. (1995). Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Chemistry and Physics of Lipids, 77(2), 131-137. [Link]
- Sigma-Aldrich. 1 2 dioctanoyl sn glycerol. (URL not available)
- Sigma-Aldrich. 1,2-Dioctanoyl- sn- glycerol. (URL not available)
- Benchchem. Technical Support Center: Optimizing 1,2-Didecanoylglycerol Experiments. (URL not available)
-
PubMed. (1967). Column chromatographic purification of octanoyl-CoA. Analytical Biochemistry, 19(2), 294-299. [Link]
-
Oxford Academic. (2018). Ghrelin Octanoylation Is Completely Stabilized in Biological Samples by Alkyl Fluorophosphonates. Endocrinology, 159(1), 123-132. [Link]
- PubMed. (2018).
- Sigma-Aldrich. Drug Delivery. (URL not available)
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Octanoyl Bromide Acylation
Welcome to the technical support center for optimizing acylation reactions using octanoyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing an octanoyl group into various molecular scaffolds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Core Principles: Understanding the Reactivity of this compound
This compound (C₈H₁₅BrO) is a highly reactive acylating agent due to the electron-withdrawing nature of the bromine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2][3] Its primary applications involve the acylation of nucleophiles such as arenes, amines, alcohols, and thiols.[1][4] Understanding the two primary mechanisms is crucial for optimization.
-
Friedel-Crafts Acylation of Arenes: This classic electrophilic aromatic substitution involves a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) that coordinates to the bromine atom of this compound.[5][6] This facilitates the formation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of the aromatic ring to form the desired aryl ketone.[7]
-
Acylation of Alcohols and Amines: This reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic carbonyl carbon of this compound.[8][9] The reaction typically requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the hydrogen bromide (HBr) generated during the reaction, driving it to completion.[10]
Visualizing the Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation with this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
| Problem Category | Question & Answer |
| Low or No Yield | Q: My Friedel-Crafts acylation of an electron-rich arene is failing. What are the most likely causes? A: 1. Inactive Catalyst: Lewis acids like AlCl₃ are extremely moisture-sensitive. Ensure you are using freshly opened or properly stored catalyst under an inert atmosphere (N₂ or Ar).2. Deactivated Substrate: While your arene may be "electron-rich," strongly deactivating groups (e.g., -NO₂, -NR₃⁺, -CF₃) will prevent the reaction.[7]3. Insufficient Catalyst: Friedel-Crafts acylation requires at least one full equivalent of the Lewis acid catalyst because the product ketone coordinates strongly with it, rendering it inactive.[11]4. Low Temperature: While temperature control is crucial to prevent side reactions, excessively low temperatures can stall the reaction. Try allowing the reaction to slowly warm to room temperature after the initial addition. |
| Q: My N-acylation of a primary amine is sluggish and incomplete. What should I check? A: 1. Inadequate Base: A stoichiometric amount (or slight excess) of a non-nucleophilic base like DIPEA is critical to neutralize the HBr byproduct. Without it, the HBr will protonate the starting amine, rendering it non-nucleophilic.2. Solvent Choice: Ensure your solvent (e.g., DMF, DCM) is anhydrous.[10] Water will hydrolyze the this compound.3. Steric Hindrance: If your amine is sterically hindered, the reaction may require more forcing conditions, such as gentle heating (e.g., 40-50 °C) or a longer reaction time. | |
| Side Products | Q: I'm observing significant charring and multiple unidentified byproducts in my Friedel-Crafts reaction. What's happening? A: This typically points to the reaction conditions being too harsh. 1. Excessive Temperature: The initial addition of the acyl halide to the arene/catalyst mixture is often exothermic. Perform the addition at a low temperature (e.g., 0 °C) to control the reaction rate before allowing it to proceed at a higher temperature.[1]2. Catalyst is Too Strong: For very sensitive or highly activated substrates (like phenols or anilines), AlCl₃ can cause decomposition. Consider a milder Lewis acid such as FeCl₃ or ZnCl₂. |
| Selectivity Issues | Q: My Friedel-Crafts reaction on a substituted benzene is giving a poor mixture of ortho and para isomers. How can I improve regioselectivity? A: Regioselectivity is influenced by both steric and electronic factors, as well as reaction conditions.1. Solvent Effects: The choice of solvent can dramatically alter the product ratio. In non-polar solvents like dichloromethane or carbon disulfide, the kinetically favored ortho product may predominate. In polar solvents like nitrobenzene, the reaction can become more reversible, allowing for equilibration to the thermodynamically more stable para product.[11]2. Temperature: Lower temperatures often favor the para isomer due to higher steric hindrance for the ortho attack. |
Frequently Asked Questions (FAQs)
-
Q: How do I choose the right catalyst for my Friedel-Crafts acylation?
-
A: For most unactivated or moderately activated arenes (e.g., toluene, anisole), aluminum chloride (AlCl₃) is the standard and effective choice.[5][12] For more sensitive substrates prone to rearrangement or degradation, milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) are recommended. For electron-deficient arenes, traditional Friedel-Crafts acylation is often unsuccessful, and alternative methods like palladium-catalyzed cross-coupling should be considered.[13][14]
-
-
Q: What are the best practices for handling this compound and Lewis acid catalysts?
-
A: Both this compound and Lewis acids like AlCl₃ are highly sensitive to moisture. All glassware should be oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere of nitrogen or argon. Reagents should be transferred via syringe or cannula.
-
-
Q: What is a standard work-up procedure for a Friedel-Crafts reaction?
-
A: The reaction is typically quenched by slowly pouring the reaction mixture onto crushed ice, often containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining base. The product is then extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), washed with water, saturated sodium bicarbonate solution (to remove acid), and brine.[15] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Q: Can I use octanoyl chloride instead of this compound?
-
A: Yes, octanoyl chloride is a very common alternative. The reactivity of acyl halides generally follows the trend RCOF > RCOCl > RCOBr > RCOI for Friedel-Crafts reactions when paired with an appropriate Lewis acid.[6] Octanoyl chloride is often used for acylating peptides and may be more readily available.[10] The choice between them may depend on cost, availability, and specific substrate reactivity.
-
Data & Parameter Summary
Table 1: Catalyst Selection Guide for this compound Acylation
| Substrate Type | Recommended Catalyst | Typical Loading | Key Considerations |
| Electron-Rich Arenes (e.g., Anisole) | AlCl₃, FeCl₃ | 1.1 - 1.5 equivalents | Reaction is often fast; requires cooling to control exotherm. |
| Unactivated Arenes (e.g., Benzene) | AlCl₃ | 1.1 - 1.5 equivalents | May require gentle heating to proceed to completion. |
| Alcohols & Phenols | Pyridine, DMAP (catalytic) | 1.1 eq (Pyridine), 0.1 eq (DMAP) | Often done with octanoyl chloride or anhydride. Base acts as catalyst and acid scavenger.[8] |
| Amines & Anilines | DIPEA, TEA (base) | 1.1 - 1.5 equivalents | Reaction is usually fast at room temperature. The base is an HBr scavenger, not a catalyst.[10] |
| Heterocycles (e.g., Thiophene) | Milder Lewis Acids (e.g., SnCl₄) | 1.1 equivalents | Strong acids can cause polymerization or degradation of the ring. |
Table 2: Common Solvents for Friedel-Crafts Acylation
| Solvent | Polarity | Boiling Point (°C) | Use Case & Comments |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Excellent general-purpose solvent; inert and easy to remove.[12] |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | 84 | Useful for reactions requiring higher temperatures than DCM allows.[12] |
| Carbon Disulfide (CS₂) | Non-polar | 46 | Classic non-polar solvent; can favor kinetic (ortho) products. Highly flammable and toxic. |
| Nitrobenzene | Polar Aprotic | 211 | High boiling point. Can promote formation of thermodynamic (para) products but is difficult to remove.[11] |
| Excess Arene | Varies | Varies | Can be used as the solvent if the arene is inexpensive and liquid.[12] |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with your acylation reaction.
Caption: A logical workflow for troubleshooting acylation reactions.
Reference Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit the condenser with a nitrogen or argon inlet. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous dichloromethane (DCM, 40 mL) followed by aluminum chloride (AlCl₃, 1.5 g, 11.2 mmol, 1.1 eq). Cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: In a separate, dry flask, prepare a solution of anisole (1.1 g, 10.2 mmol, 1.0 eq) and this compound (2.3 g, 11.2 mmol, 1.1 eq) in 10 mL of anhydrous DCM.
-
Reaction: Add the anisole/octanoyl bromide solution dropwise to the stirred AlCl₃ suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding it to a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Acylation of Benzylamine with this compound
-
Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Add diisopropylethylamine (DIPEA, 2.1 mL, 12.0 mmol, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: In a separate vial, dissolve this compound (2.1 g, 10.1 mmol, 1.01 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15 minutes.
-
Reaction & Monitoring: Let the reaction proceed at room temperature for 1-2 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove excess base and amine. Then wash with water (30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography if necessary.
References
- Vertex AI Search. (n.d.). This compound - 6166-47-8.
- Google Patents. (2007).
- Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511.
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.).
- Science of Synthesis. (n.d.).
- ChemRxiv. (2020). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Organic Chemistry Portal. (n.d.).
- Proprep. (n.d.). Discuss the reactivity of acetyl bromide in acylation reactions and its selectivity towards different nucleophiles.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- YouTube. (2020).
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.). Application Notes: Acylation of Peptides with Octanoyl Chloride.
- National Center for Biotechnology Information. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry LibreTexts. (2021). 11.
- Reddit. (2021).
- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46.
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Technical Support Center: Navigating Acylation Reactions with Octanoyl Bromide
Welcome to the technical support center for octanoyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this compound in your experiments. My goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success of your synthetic endeavors.
Introduction to this compound
This compound (C₈H₁₅BrO) is a highly reactive acyl bromide commonly employed in organic synthesis for the introduction of the octanoyl group.[1][2] Its utility lies in the high electrophilicity of the carbonyl carbon, making it an excellent reagent for acylating a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1] However, this high reactivity also predisposes it to several common side reactions that can complicate product purification and reduce yields. This guide will provide a comprehensive overview of these challenges and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
The most prevalent side reaction is hydrolysis, where this compound reacts with water to form octanoic acid.[3] This is a significant issue as this compound is highly sensitive to moisture.[1] Another common set of side reactions occurs with amine nucleophiles, where over-acylation can lead to the formation of secondary and tertiary amides, and in some cases, even quaternary ammonium salts.[4][5]
Q2: How should I handle and store this compound to prevent degradation?
Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Use dry solvents and glassware to prevent hydrolysis. It should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong acids, bases, and oxidizing agents.[6]
Q3: My reaction with an amine is giving multiple products. What is happening?
When reacting this compound with a primary or secondary amine, the initially formed amide can be deprotonated by unreacted amine or an added base, and then react with another molecule of this compound, leading to di- or tri-acylated products. To minimize this, it is often recommended to use a slight excess of the amine or to add the this compound slowly to the amine solution to avoid a localized high concentration of the acylating agent.[4]
Q4: I am seeing a significant amount of octanoic acid in my crude product. How can I remove it?
Octanoic acid can be effectively removed during aqueous workup by washing the organic layer with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Hydrolysis of this compound: Reagent degraded before or during the reaction. 2. Inactive Nucleophile: The amine or alcohol is protonated and non-nucleophilic. 3. Steric Hindrance: The nucleophile is too bulky to attack the carbonyl carbon efficiently. 4. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 2. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize any acid and deprotonate the nucleophile.[8] 3. For hindered nucleophiles, consider using a catalyst like 4-dimethylaminopyridine (DMAP) and potentially higher reaction temperatures.[9] 4. If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Formation of Octanoic Acid as a Major Byproduct | 1. Moisture in Reaction: Presence of water in solvents, reagents, or from the atmosphere. 2. Aqueous Workup Issues: Incomplete separation of layers or insufficient basic washes. | 1. Use freshly distilled, anhydrous solvents. Ensure starting materials are dry. 2. During workup, perform multiple washes with a saturated NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic. |
| Over-acylation of Amines | 1. Incorrect Stoichiometry: Using an excess of this compound. 2. Rapid Addition of Acylating Agent: Creates localized high concentrations, favoring multiple acylations. | 1. Use a slight excess (1.1-1.2 equivalents) of the amine. 2. Add the this compound dropwise as a solution in an anhydrous solvent to the stirred amine solution at 0 °C.[8] |
| Formation of an Alkene (Elimination Product) | 1. Use of a Strong, Bulky Base: Bases like potassium tert-butoxide can promote E2 elimination, especially at elevated temperatures.[10][11] 2. Substrate Structure: Tertiary alcohols are more prone to elimination upon conversion to a good leaving group.[12][13] | 1. Use a non-nucleophilic, sterically unhindered base like pyridine or triethylamine for acylation. 2. For substrates prone to elimination, conduct the reaction at lower temperatures and use a milder base. |
| Reaction with Ethereal Solvents (e.g., THF, Diethyl Ether) | 1. Prolonged Reaction Times or High Temperatures: Acyl bromides can react with ethereal solvents, leading to ring-opening or cleavage.[7][8][14] | 1. Whenever possible, use non-reactive solvents like dichloromethane (DCM) or acetonitrile. If ethereal solvents are necessary, keep reaction times short and temperatures low. Monitor for the formation of haloester byproducts. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Primary Alcohol to an Ester
This protocol describes a standard method for the esterification of a primary alcohol using this compound and pyridine as a base to neutralize the HBr byproduct.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography if necessary.
Protocol 2: Schotten-Baumann Conditions for the Acylation of a Primary Amine
This protocol utilizes a two-phase system to minimize the hydrolysis of this compound while acylating an amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Dichloromethane (DCM)
-
2 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM in a round-bottom flask.
-
Add an equal volume of 2 M NaOH solution to create a biphasic mixture.
-
Cool the mixture to 0 °C with vigorous stirring.
-
Add this compound (1.05 eq) dropwise to the rapidly stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
After completion, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by recrystallization or flash column chromatography as needed.
Visualizing Reaction Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the desired acylation reaction and a common side reaction pathway.
Caption: Common side reaction: Hydrolysis of this compound.
Troubleshooting Workflow
When encountering issues in your reaction, a systematic approach can help identify and resolve the problem efficiently.
Caption: A stepwise workflow for troubleshooting low-yielding reactions.
References
- Cloke, J. B., & Pilgrim, F. J. (1939). The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. Journal of the American Chemical Society, 61(10), 2667–2669.
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]
-
LookChem. (n.d.). Cas 6166-47-8, this compound. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Quora. (2017). What are the modifications to improve the purity of ester? Retrieved from [Link]
- Zhang, Y., Yu, Y., & Lin, R. (1993). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides.
-
Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]
-
PubMed. (2004). New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis. Retrieved from [Link]
-
Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. Retrieved from [Link]
-
ResearchGate. (2006). Polymeric Scavenger Reagents in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Chemistry LibreTexts. (2023). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]
-
CureFFI.org. (2015). Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity. Retrieved from [Link]
-
ResearchGate. (2000). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 9.7 Reactions of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.7: Reactions of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). Bromoxynil octanoate. Retrieved from [Link]
-
OpenStax. (2023). 24.7 Reactions of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Fiveable. (n.d.). Reactions of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
PNAS. (2008). Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides. Retrieved from [Link]
-
PubMed Central. (2008). Ghrelin octanoylation mediated by an orphan lipid transferase. Retrieved from [Link]
-
PNAS. (2008). Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides. Retrieved from [Link]
-
PubMed Central. (2020). Notum deacylates octanoylated ghrelin. Retrieved from [Link]
-
Portland Press. (2019). Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling. Retrieved from [Link]
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how to minimize byproduct formation in octanoylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Octanoylation. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the introduction of an octanoyl group into molecules. As your virtual application scientist, I will walk you through the causality behind common byproduct formations and provide field-proven strategies to optimize your reactions for higher purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your octanoylation experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Issue 1: My product is contaminated with a higher molecular weight species, likely a di- or poly-octanoylated byproduct.
Q: I am trying to perform a mono-octanoylation on a substrate with multiple hydroxyl groups (a diol/polyol), but I'm consistently isolating a mixture containing significant amounts of the di-octanoylated product. How can I improve the selectivity for mono-octanoylation?
Probable Causes & Mechanistic Insight:
When a substrate contains multiple nucleophilic sites of similar reactivity, statistical mixtures of unreacted, mono-substituted, and poly-substituted products are common. The mono-octanoylated product, once formed, can compete with the starting material for the octanoyl chloride, leading to the di-substituted byproduct. This is especially prevalent when using a stoichiometric excess of the acylating agent or highly activating catalysts.
Solutions & Experimental Protocols:
To favor mono-acylation, the goal is to manipulate the reaction conditions to either differentiate the reactivity of the hydroxyl groups or to control the availability and reactivity of the acylating agent.
1. Stoichiometric Control & Slow Addition:
-
Rationale: Using a slight excess or even a sub-stoichiometric amount of octanoyl chloride relative to the diol ensures the acylating agent is the limiting reagent, statistically favoring mono-substitution. Slow addition of the acylating agent via a syringe pump maintains a low instantaneous concentration, further reducing the likelihood of the mono-acylated intermediate reacting a second time.
-
Protocol:
-
Dissolve the diol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the mixture to 0 °C.
-
In a separate syringe, prepare a solution of octanoyl chloride (0.9-1.0 eq) in the same anhydrous solvent.
-
Add the octanoyl chloride solution dropwise to the stirred diol solution over 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction once the starting material is consumed or the desired product concentration is maximized.
-
2. Adsorption onto a Solid Support:
-
Rationale: Adsorbing the symmetrical diol onto a solid support like silica gel can sterically hinder one of the hydroxyl groups, making it less accessible to the acylating agent and thus promoting mono-acylation.[1]
-
Protocol:
-
Dissolve the symmetrical diol in a suitable solvent (e.g., DCM).
-
Add silica gel (typically 2-3 times the weight of the diol) and remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Suspend the silica-adsorbed diol in a non-polar solvent like hexane.
-
Add acetyl chloride (as a model for octanoyl chloride, 1.0-1.2 eq) and reflux the suspension.[1]
-
Monitor the reaction. Upon completion, filter the silica gel and wash thoroughly with a more polar solvent (e.g., ethyl acetate) to recover the product.
-
3. Silver(I) Oxide Mediated Selective Acylation:
-
Rationale: Silver(I) oxide (Ag₂O) can coordinate with a diol, increasing the acidity of one hydroxyl group and facilitating selective alkylation or acylation.[2][3] This method has shown high selectivity for the monoprotection of symmetrical diols.[2]
-
Protocol:
-
To a solution of the symmetrical diol (1.0 eq) in an anhydrous solvent like DCM or toluene, add Ag₂O (1.5 eq).[2]
-
Stir the suspension at room temperature.
-
Slowly add the acylating agent (e.g., benzyl bromide as a model for an alkylating agent, 1.1 eq).[2] For octanoylation, octanoyl chloride would be used.
-
Monitor the reaction. The silver salts can be removed by filtration through Celite upon completion.
-
Diagram: Workflow for Selective Mono-Octanoylation
Caption: A controlled workflow is key to selective mono-octanoylation.
Issue 2: My substrate contains both an amine and an alcohol, and I'm getting a mixture of N- and O-octanoylated products.
Q: How can I achieve chemoselective octanoylation on either the nitrogen or the oxygen of an amino alcohol?
Probable Causes & Mechanistic Insight:
Amines are generally more nucleophilic than alcohols. However, their relative reactivity can be inverted by controlling the reaction pH. Under acidic conditions, the more basic amine group is protonated to form a non-nucleophilic ammonium salt, leaving the alcohol as the only available nucleophile for O-acylation. Conversely, under neutral or basic conditions, the amine is free and will typically react faster, leading to N-acylation.
Solutions & Experimental Protocols:
1. For Selective O-Octanoylation (Acidic Conditions):
-
Rationale: By converting the amine into its hydrochloride or trifluoroacetate salt, its nucleophilicity is masked, allowing the alcohol to react selectively.[4] This method is highly effective for the direct O-acylation of unprotected hydroxyamino acids and amino alcohols.[4]
-
Protocol:
-
Suspend the amino alcohol (1.0 eq) in a suitable solvent.
-
Add an acid such as HCl or trifluoroacetic acid (TFA) (at least 1.0 eq) to fully protonate the amine.
-
Add the acylating agent (octanoyl chloride or octanoic anhydride, 1.0-1.2 eq) to the suspension.
-
Stir the reaction at the appropriate temperature (often room temperature to mild heating) until the reaction is complete.
-
The product will be the O-octanoylated ammonium salt, which can be isolated or neutralized during workup to yield the free amine.
-
2. For Selective N-Octanoylation (Neutral/Basic Conditions):
-
Rationale: To favor N-acylation, the reaction should be run under conditions where the amine remains a free, potent nucleophile. Using a non-nucleophilic base or carefully controlling stoichiometry at low temperatures can prevent significant O-acylation.
-
Protocol:
-
Dissolve the amino alcohol (1.0 eq) in an aprotic solvent (e.g., DCM).
-
Cool the solution to -10 °C or 0 °C.
-
Slowly add octanoyl chloride (1.0 eq). The HCl byproduct will protonate another equivalent of the starting material.
-
Alternatively, add a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine, 1.1 eq) to scavenge HCl without competing in the reaction.
-
Monitor the reaction closely by TLC/LC-MS and quench before significant O-acylation occurs.
-
Diagram: pH Control for Chemoselectivity
Caption: Reaction pH dictates the site of octanoylation.
Issue 3: My reaction is sluggish, and I'm observing octanoic acid as a major byproduct.
Q: I'm using octanoyl chloride, but the reaction is slow, and my workup reveals a significant amount of octanoic acid. What is causing this, and how can I fix it?
Probable Causes & Mechanistic Insight:
This issue points to two interconnected problems: hydrolysis of the acylating agent and insufficient catalytic activity.
-
Hydrolysis: Octanoyl chloride is highly reactive and moisture-sensitive. Any trace water in the solvent, reagents, or glassware will hydrolyze it to octanoic acid and HCl.[5] This consumes the reagent and reduces the yield of the desired product.
-
Insufficient Activation/Catalysis: The reaction between an alcohol/amine and an acylating agent generates HCl.[6] If not neutralized, this HCl can protonate the nucleophile (especially amines), rendering it unreactive.[5] A simple base like pyridine or triethylamine is often used to scavenge this HCl.[6][7][8] However, for less reactive nucleophiles (like hindered alcohols), a more potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is required to accelerate the reaction.[9]
Solutions & Experimental Protocols:
1. Ensure Anhydrous Conditions:
-
Rationale: Rigorously excluding water is the first line of defense against hydrolysis.[5]
-
Protocol:
-
Use freshly distilled, anhydrous solvents.
-
Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use.
-
Ensure all reagents (substrate, base) are anhydrous.
-
Conduct the reaction under an inert atmosphere (N₂ or Argon).
-
2. Use an Appropriate Base/Catalyst System:
-
Rationale: The choice of base is critical. For simple acid scavenging, a tertiary amine like triethylamine (TEA) or pyridine is sufficient.[6] For accelerating the reaction, a catalytic amount of DMAP is highly effective. DMAP acts as a superior acyl transfer agent by forming a highly reactive N-octanoylpyridinium intermediate.[9][10]
-
Protocol (DMAP Catalysis):
-
To a solution of the alcohol (1.0 eq) in anhydrous DCM, add TEA or pyridine (1.5 eq) and DMAP (0.05–0.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add octanoyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion. The combination of a stoichiometric base (TEA/pyridine) to neutralize HCl and a catalytic amount of DMAP to accelerate acylation is a robust and widely used method.[11]
-
Table 1: Comparison of Common Bases/Catalysts in Octanoylation
| Reagent | Type | Primary Role | Best For | Potential Byproducts/Issues |
| Pyridine | Nucleophilic Base | Acid Scavenger, Mild Catalyst | Acylation of amines and reactive alcohols.[7][8] | Can be nucleophilic, less effective for hindered alcohols compared to DMAP. |
| Triethylamine (TEA) | Non-nucleophilic Base | Acid Scavenger | General purpose acid scavenger. | Can sometimes lead to side reactions if not pure. Less effective as a catalyst. |
| DIPEA | Hindered Base | Acid Scavenger | Preventing side reactions with base-sensitive substrates. | Strictly a base; provides no catalytic rate enhancement. |
| DMAP | Nucleophilic Catalyst | Acyl Transfer Catalyst | Acylation of hindered/unreactive alcohols.[9] | Used in catalytic amounts (1-10 mol%); requires a stoichiometric base. |
Diagram: DMAP Catalytic Cycle
Caption: DMAP accelerates acylation via a highly reactive intermediate.
Issue 4: I am observing racemization of a chiral center adjacent to the alcohol I am acylating.
Q: My starting material is an enantiomerically pure chiral alcohol, but the octanoylated product is partially or fully racemized. How can I prevent this loss of stereochemical integrity?
Probable Causes & Mechanistic Insight:
Racemization during the acylation of a chiral alcohol can occur if the reaction conditions facilitate the removal of a proton at the chiral center (the α-carbon). This is more common if the α-carbon proton is acidic (e.g., activated by an adjacent group). While less common than in peptide coupling, strong bases or high temperatures can promote the formation of a planar, achiral enolate intermediate, which upon protonation gives a racemic mixture.[12]
Solutions & Experimental Protocols:
The key to preventing racemization is to use mild conditions that avoid the formation of the achiral enolate.
1. Use Mild, Non-Nucleophilic Bases:
-
Rationale: Strong, hindered, non-nucleophilic bases are preferred. Bases like DIPEA or 2,6-lutidine are excellent at scavenging HCl without promoting deprotonation at the α-carbon. Avoid stronger bases like LDA or KHMDS unless specifically required for other reasons.
-
Recommendation: Substitute stronger or more nucleophilic bases (like TEA) with DIPEA.
2. Low-Temperature Conditions:
-
Rationale: Enolate formation is often thermodynamically disfavored. Running the reaction at low temperatures (e.g., 0 °C to -78 °C) minimizes the energy available for this unwanted side reaction.[13]
-
Protocol:
-
Dissolve the chiral alcohol (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to -20 °C or lower in a suitable cooling bath.
-
Slowly add a solution of octanoyl chloride (1.1 eq) in DCM.
-
Maintain the low temperature and stir the reaction, monitoring by TLC.
-
3. Use Milder Acylating Conditions (Steglich Esterification):
-
Rationale: For particularly sensitive substrates, using octanoic acid with a carbodiimide coupling agent (like DCC or EDC) and an additive is much milder than using octanoyl chloride. The Steglich esterification, using DCC and a catalytic amount of DMAP, proceeds under very mild, neutral conditions at room temperature.[14][15] Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can further suppress racemization by forming active esters that are less prone to cyclizing into racemization-prone intermediates.[12]
-
Protocol (Steglich-type):
-
Dissolve the chiral alcohol (1.0 eq), octanoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in one portion.
-
Stir the reaction, allowing it to slowly warm to room temperature.
-
The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.
-
Frequently Asked Questions (FAQs)
Q1: Which octanoylating agent is best: octanoyl chloride, octanoic anhydride, or octanoic acid with a coupling agent? A1: The choice depends on the substrate's sensitivity and the required reactivity.
-
Octanoyl Chloride: Most reactive, fastest reactions. Ideal for robust substrates but prone to hydrolysis and can be harsh.[6][16] A base is required to neutralize the HCl byproduct.[6]
-
Octanoic Anhydride: Less reactive than the chloride, making it more selective and less sensitive to trace moisture. The byproduct is octanoic acid, which is less corrosive than HCl.[17] Often requires a catalyst like DMAP for efficient reaction.[9]
-
Octanoic Acid + Coupling Agent (e.g., DCC/EDC): The mildest method, ideal for acid- or base-sensitive substrates.[15] Generates a non-acidic byproduct (a urea), but can be slower and require more complex purification.
Q2: How does solvent choice impact byproduct formation? A2: The solvent should be inert and anhydrous. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are common. Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction, but the primary consideration is ensuring all reactants remain soluble and that the solvent is free of water.
Q3: How can I effectively monitor the reaction to prevent over-reaction and byproduct formation? A3: Thin Layer Chromatography (TLC) is the most common and effective method. Co-spot the reaction mixture with your starting material and, if available, the pure product. Quench the reaction when the starting material spot has been consumed but before significant byproduct spots appear. For more quantitative analysis, taking small aliquots for LC-MS or Gas Chromatography (GC) analysis is recommended.
References
- Allen. (n.d.). What is the role of pyridine in the acylation reaction of amines?
- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
- Brainly.in. (2023, April 1). What is the role of acetic acid or pyridine in acetylation?
- Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?
- BenchChem. (2025). An In-depth Technical Guide to Octanoyl Chloride: Properties and Experimental Protocols.
- ResearchGate. (2025, August 6). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Request PDF.
- Brainly.in. (2020, October 9). What is the role of pyridine in the acylation reaction of amines?
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of Octanoyl Chloride with Alcohols for Ester Formation.
- BenchChem. (2025). Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters from Acid Anhydrides.
- Chirality. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? PubMed.
- BenchChem. (2025). how to prevent hydrolysis of octanoyl chloride during aqueous reactions.
- Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38, 5945-5948.
- BenchChem. (2025). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling.
- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from University of Texas Rio Grande Valley ScholarWorks.
- PrepChem.com. (n.d.). Synthesis of octanoic acid anhydride.
- Organic Letters. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. PubMed.
- Wikipedia. (n.d.). Steglich esterification.
- BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
- Chemical Communications (RSC Publishing). (n.d.). Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride. Retrieved from Royal Society of Chemistry Publishing.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols.
- ResearchGate. (n.d.). Base-Promoted Amide Synthesis from Aliphatic Amines and Ynones as Acylation Agents through C–C Bond Cleavage. Request PDF.
- Chemical Science (RSC Publishing). (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. DOI:10.1039/D3SC01630G.
- Organic Letters - ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.
- The Journal of Organic Chemistry - ACS Publications. (2022, September 8). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
- ResearchGate. (2025, August 6). Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols. Request PDF.
- Educato. (n.d.). Anhydrides: Comprehensive Overview of Nomenclature, Synthesis, and Reactions.
- ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Request PDF.
- KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
- Master Organic Chemistry. (n.d.). Formation of anhydrides from acid halides and carboxylates.
- SiliCycle. (n.d.). SiliaBond for Acylation & Esterification Reactions.
- PMC - NIH. (2014, July 24). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules.
- ResearchGate. (2025, December 22).
- Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
- ResearchGate. (n.d.).
- PMC - PubMed Central. (n.d.). Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling.
- PMC. (n.d.). Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides.
- PMC - NIH. (n.d.). Ghrelin octanoylation mediated by an orphan lipid transferase.
- PMC - PubMed Central. (2025, August 30). Selective Deoxygenation of Biomass Polyols into Diols.
- PMC - NIH. (n.d.). Not So Bioorthogonal Chemistry.
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- 17. educato.com [educato.com]
Technical Support Center: Purification of Products from Octanoyl Bromide Reactions
Welcome to the Technical Support Center for the purification of reaction products involving octanoyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for purifying amides, esters, and other acylated compounds derived from this compound. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the integrity and purity of your final products.
Diagram: General Workflow for this compound Reactions and Purification
Caption: General workflow from reaction to purified product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of products from this compound reactions in a question-and-answer format.
Issue 1: Presence of Octanoic Acid as a Major Impurity
Q1: My purified product is contaminated with octanoic acid. What is the cause, and how can I effectively remove it?
A1: Cause and Prevention
The presence of octanoic acid is most commonly due to the hydrolysis of this compound, which is highly reactive towards water.[1] This can occur if there is residual moisture in your reaction setup, solvents, or reagents, or during the aqueous workup.
To minimize hydrolysis during the reaction:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Solution: Removal of Octanoic Acid
Octanoic acid can be effectively removed during the aqueous workup by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize the acidic octanoic acid, converting it into its water-soluble sodium salt, which will then partition into the aqueous phase.[1][3]
Step-by-Step Protocol for Basic Wash:
-
After quenching the reaction, transfer the mixture to a separatory funnel.
-
Add the organic solvent used for extraction (e.g., dichloromethane, ethyl acetate).
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Follow with a brine wash to remove residual water from the organic layer.[1]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]
| Washing Step | Purpose | Typical Volume |
| Saturated NaHCO₃ (aq) | Neutralize and remove octanoic acid and any acidic byproducts. | Equal to the organic layer volume. |
| Brine (Saturated NaCl (aq)) | Remove dissolved water and help break emulsions. | Equal to the organic layer volume. |
Issue 2: Unreacted Starting Material in the Final Product
Q2: I'm having trouble removing unreacted amine or alcohol from my product. What are the best strategies for this?
A2: Removal of Unreacted Nucleophiles
The presence of unreacted starting materials is a common issue, especially if an excess of the nucleophile was used. The purification strategy depends on the nature of the unreacted starting material.
For Unreacted Amines:
Unreacted primary or secondary amines can be removed by washing the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl).[1][4] The acid will protonate the basic amine, forming a water-soluble ammonium salt that will partition into the aqueous layer.
For Unreacted Alcohols:
Removing unreacted alcohols can be more challenging as they are often soluble in organic solvents.
-
Aqueous Washes: For lower molecular weight alcohols, repeated washing with water can help reduce their concentration in the organic layer.
-
Column Chromatography: This is often the most effective method for separating the desired product from the unreacted alcohol, especially if the alcohol has a similar polarity to the product.[3]
-
Distillation: If there is a significant difference in boiling points between your product and the unreacted alcohol, distillation (potentially under reduced pressure) can be an effective purification method.[5]
Step-by-Step Protocol for Acidic Wash (for amines):
-
In a separatory funnel containing your organic layer, add a 1 M HCl solution.
-
Shake the funnel and allow the layers to separate.
-
Drain the aqueous layer.
-
Follow with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid in the organic layer.[1]
-
Finally, wash with brine and dry the organic layer.[1]
Issue 3: Difficulty in Purifying Oily or Non-Crystalline Products
Q3: My product is an oil and I cannot get it to crystallize. What are my options for purification?
A3: Purification of Non-Crystalline Products
For oily or non-crystalline products, column chromatography is the most common and effective purification technique.[6]
Column Chromatography
This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).
Key Steps for Successful Column Chromatography:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation between your product and impurities. A good starting point for octanoyl amides and esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8]
-
Column Packing: Properly pack the column with silica gel to avoid cracks and channels, which can lead to poor separation.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel.
-
Elution: Run the column by adding the eluent and collecting fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity based on TLC analysis. |
| Product is stuck on the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Product elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent. |
Diagram: Decision Tree for Purification Strategy
Caption: Decision-making for purification methods.
Issue 4: Emulsion Formation During Aqueous Workup
Q4: I am consistently getting an emulsion during my liquid-liquid extraction. How can I break it?
A4: Breaking Emulsions
Emulsions are a common problem during the workup of reactions and can make layer separation difficult.
Strategies to Break Emulsions:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help break an emulsion by increasing the ionic strength of the aqueous layer, which reduces the solubility of the organic component in the aqueous phase.[9]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes help to break it.
-
Patience: Allowing the separatory funnel to stand for an extended period can lead to the separation of layers.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can force the layers to separate.
Experimental Protocols
Protocol 1: General Aqueous Workup for Octanoyl Amide Synthesis
This protocol assumes the reaction was carried out in an organic solvent like dichloromethane (DCM).
-
Quenching: Cool the reaction mixture to room temperature and slowly add water to quench any unreacted this compound.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Dilution: Dilute with the reaction solvent if necessary to ensure a manageable viscosity.
-
Acid Wash: Wash the organic layer with 1 M HCl to remove any unreacted amine and basic byproducts.[4]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove octanoic acid and residual HCl.[1]
-
Brine Wash: Wash the organic layer with brine to remove the majority of the dissolved water.[1]
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization of a Solid Octanoyl Derivative
Recrystallization is an effective technique for purifying solid products.[10][11]
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.[12] Common solvents for amides and esters include ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.[7][13]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[12]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Various Authors. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
-
Various Authors. (n.d.). Crystallization curves of different components analyzed by DSC. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization. Unknown Source.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]
-
Clark, J. (n.d.). Making Esters. Chemguide. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization - Single Solvent. Unknown Source.
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Retrieved from [Link]
-
Various Authors. (2016). How to purify esterefication product? ResearchGate. Retrieved from [Link]
- Kusaka, T., & Goldman, D. S. (1967). Column chromatographic purification of octanoyl-CoA. Analytical Biochemistry, 19(2), 294-299.
-
PubChem. (n.d.). Octanoyl chloride. PubChem. Retrieved from [Link]
- Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Unknown Source.
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Reddit. (2019). How to purify esters. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying esters. Google Patents.
-
American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
-
Various Authors. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Recovery of bromine from waste bromide brines. Google Patents.
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Professor Davis. (2017). A Short Liquid-Liquid Extraction Demonstration. YouTube. Retrieved from [Link]
-
Patent 0379982. (n.d.). Method of preparation of 8-hydroxyoctanoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solid–liquid extraction of iodide and bromide from aqueous media by a new water-insoluble phenoxycalix[9]pyrrole-epichlorohydrin polymer. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Bromoxynil octanoate. PubChem. Retrieved from [Link]
-
Various Authors. (n.d.). Solid-liquid extraction of iodide and bromide from aqueous media by a new water-insoluble phenoxycalix[9]pyrrole-epichlorohydrin polymer. ResearchGate. Retrieved from [Link]
-
Reddit. (2016). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Organic Syntheses. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
-
PubMed. (2008). The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of silica-based nanoparticle having surface-bound octanoyl-aminopropyl moieties and its applications for the capillary electrochromatography separation of charged and neutral compounds. PubMed. Retrieved from [Link]
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Technical Support Center: Handling the Moisture Sensitivity of Octanoyl Bromide
Welcome to the technical support center for octanoyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. As an acyl bromide, this compound is a highly valuable reagent for acylation reactions, but its reactivity also makes it susceptible to hydrolysis.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate challenges associated with its moisture sensitivity and ensure the success of your experiments.
I. Understanding the Challenge: The Reactivity of this compound
This compound (C₈H₁₅BrO) is a reactive acylating agent commonly used in the synthesis of esters, amides, and other acyl derivatives.[1] Its high reactivity stems from the electron-withdrawing bromine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] However, this same reactivity makes it highly sensitive to moisture. In the presence of water, this compound readily hydrolyzes to form octanoic acid and corrosive hydrogen bromide (HBr) gas.[2][4] This side reaction can significantly reduce the yield of your desired product and introduce impurities that complicate purification.
Mechanism of Hydrolysis
The hydrolysis of this compound is a nucleophilic acyl substitution reaction where water acts as the nucleophile.
Caption: Hydrolysis pathway of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
Q1: How should I properly store this compound to prevent degradation?
A1: Proper storage is the first line of defense against hydrolysis. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, bases, and alcohols. The container must be tightly sealed to prevent the ingress of atmospheric moisture.[4] For long-term storage, consider using a desiccator or a glove box with an inert atmosphere (e.g., nitrogen or argon).
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool environment. | Minimizes vaporization and potential side reactions. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) | Prevents contact with atmospheric moisture. |
| Container | Tightly sealed, original container | Prevents moisture ingress and contamination. |
| Location | Well-ventilated, dry area away from incompatible materials. | Ensures safety and prevents accidental reactions. |
Q2: What are the immediate signs of this compound degradation?
A2: Fresh this compound is typically a colorless to pale yellow liquid.[5] A noticeable sign of degradation is a change in color, often to a darker yellow or brown hue. The presence of a white precipitate (octanoic acid) or the evolution of a pungent, acidic odor (due to HBr gas) are also clear indicators of hydrolysis.[4]
Q3: Can I use this compound that shows signs of degradation?
A3: It is strongly advised against using degraded this compound. The presence of octanoic acid and HBr will interfere with your reaction, leading to lower yields and the formation of byproducts. Attempting to use degraded material will likely result in a complex mixture that is difficult to purify.
Q4: What personal protective equipment (PPE) is necessary when handling this compound?
A4: Due to its corrosive nature and reactivity, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2]
-
Body Protection: A lab coat and, if handling larger quantities, an impervious apron.[6] All handling should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[2]
III. Troubleshooting Guide for Experimental Workflows
This guide provides solutions to common problems encountered during acylation reactions with this compound.
Scenario 1: Low or No Yield of the Desired Acylated Product
Q: My reaction has resulted in a low yield of the acylated product, and I suspect hydrolysis of the this compound. How can I improve this?
A: Low yields are a frequent consequence of premature this compound hydrolysis. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The most critical factor is the exclusion of water.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.
-
-
Optimize Reaction Temperature: While some acylations proceed well at room temperature, consider cooling the reaction mixture (e.g., to 0°C) before the addition of this compound.[5] This can help to control the exothermic reaction and minimize side reactions.
-
Slow, Controlled Addition: Add the this compound to the reaction mixture dropwise. A slow addition rate can help to maintain a low instantaneous concentration of the acyl bromide, favoring the reaction with your nucleophile over hydrolysis.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.
Caption: Recommended workflow for acylation reactions.
Scenario 2: Product Contamination with Octanoic Acid
Q: My final product is contaminated with octanoic acid. How can I remove it and prevent its formation in the future?
A: The presence of octanoic acid is a direct result of this compound hydrolysis.[7]
Prevention:
-
Follow the troubleshooting steps outlined in Scenario 1 to minimize hydrolysis during the reaction.
Purification Strategy:
-
Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.[7] This will deprotonate the acidic octanoic acid, forming the corresponding carboxylate salt, which will be soluble in the aqueous phase and can be separated from the desired product in the organic layer.
Reaction: C₇H₁₅COOH + NaHCO₃ → C₇H₁₅COONa + H₂O + CO₂
-
Chromatography: If the basic wash is insufficient, column chromatography is an effective method for separating the non-polar acylated product from the more polar octanoic acid.
| Contaminant | Removal Method | Principle |
| Octanoic Acid | Aqueous base wash (e.g., NaHCO₃) | Converts the acid to its water-soluble salt. |
| Unreacted this compound | Aqueous quench (e.g., water or brine) | Hydrolyzes the remaining acyl bromide. |
Scenario 3: Reaction Stalls or Fails to Initiate
Q: I've added the this compound, but the reaction doesn't seem to be proceeding. What could be the issue?
A: If the reaction fails to initiate, several factors could be at play, some of which are indirectly related to the this compound's reactivity.
Troubleshooting Steps:
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive.
-
Amines: If your nucleophile is an amine, ensure it is not protonated. The reaction may require the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HBr produced during the reaction and maintain the neutrality of the amine.[8]
-
Alcohols: For less reactive alcohols, a stronger base may be needed to deprotonate the alcohol and form a more nucleophilic alkoxide.
-
-
Solvent Compatibility: The choice of solvent can significantly impact reaction rates. Ensure your solvent is appropriate for the reaction and can dissolve all reactants. Common solvents for acylation include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
Reagent Quality: Verify the purity and integrity of your this compound. If it has significantly degraded, it will not effectively participate in the desired reaction.
IV. Safety First: Handling Spills and Waste
Q: How should I handle a spill of this compound?
A: In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels. For larger spills, contain the spill and prevent it from entering drains.[10] Neutralize the residue with a suitable base, such as soda ash or lime.
Waste Disposal:
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. Due to its reactivity with water, do not mix this compound waste with aqueous waste streams.
This technical guide provides a comprehensive overview of the challenges associated with the moisture sensitivity of this compound and offers practical solutions to ensure successful experimental outcomes. By understanding the underlying chemistry and adhering to these best practices, researchers can effectively utilize this powerful reagent in their synthetic endeavors.
V. References
-
LookChem. This compound - 6166-47-8. [Link]
-
SAFETY DATA SHEET. [Link]
-
Production process for synthesizing n-octyl bromide - Eureka | Patsnap. [Link]
-
Krishna Solvechem Ltd. MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. [Link]
-
Loba Chemie. ACETYL BROMIDE FOR SYNTHESIS. [Link]
-
Chemstock. ACETYL BROMIDE. [Link]
-
Google Patents. CN104086357A - Production process for synthesizing n-octyl bromide.
-
National Institutes of Health. Acetyl bromide | CH3COBr | CID 10482 - PubChem. [Link]
-
Preparation method of high-purity bromoxynil octanoate - Eureka | Patsnap. [Link]
-
Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]
-
Reddit. Acylation of N-Aryl systems using acyl chlorides : r/Chempros. [Link]
-
Reactory. This compound | C8H15BrO. [Link]
-
Proprep. Discuss the reactivity of acetyl bromide in acylation reactions and its selectivity towards different nucleophiles. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
National Institutes of Health. This compound | C8H15BrO | CID 12652481 - PubChem. [Link]
-
National Institutes of Health. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem. [Link]
-
National Institutes of Health. Octane bromide monohydrate | C8H19BrO | CID 129818121 - PubChem. [Link]
-
World Health Organization. Inorganic bromide was evaluated in 1966 by JMPR, which recommended an ADI of 0–1 mg/kg body weight, based on a minimum pharmac -. [Link]
Sources
- 1. Cas 6166-47-8,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. proprep.com [proprep.com]
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- 6. content.oppictures.com [content.oppictures.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemstock.ae [chemstock.ae]
- 10. kscl.co.in [kscl.co.in]
Technical Support Center: Troubleshooting Low Yields in Octanoyl bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during reactions with octanoyl bromide, a highly reactive acyl bromide used in a variety of acylation reactions.[1][2] The question-and-answer format is designed to directly address specific experimental challenges to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction yield is significantly lower than expected, and I've isolated octanoic acid as a major byproduct.
Q1: What is causing the formation of octanoic acid and the resulting low yield in my this compound reaction?
A: The most common reason for low yields and the presence of octanoic acid is the hydrolysis of this compound.[3] Acyl bromides are highly reactive electrophiles that readily react with water, even atmospheric moisture, to form the corresponding carboxylic acid (in this case, octanoic acid) and hydrobromic acid (HBr).[3] This side reaction consumes your starting material, thus reducing the yield of your desired product.[3]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A: Minimizing exposure to water is critical. Here are several strategies to employ:
-
Strict Anhydrous Conditions:
-
Glassware: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[4]
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.[4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
Schotten-Baumann Reaction Conditions: This technique is particularly effective for acylating water-soluble nucleophiles like amines and alcohols. It involves a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (e.g., sodium hydroxide).[3]
-
Use of a Non-nucleophilic Base: If your nucleophile is an alcohol or amine, you can often use a non-nucleophilic organic base, such as pyridine or triethylamine, in an anhydrous organic solvent. This base will scavenge the HBr produced without competing with your primary nucleophile.
Q3: I'm already using anhydrous conditions, but my yields are still low. What else could be the problem?
A: If you have rigorously excluded water, consider the following possibilities:
-
Purity of this compound: Your starting this compound may have already partially hydrolyzed during storage. It is a colorless to pale yellow liquid; a significant yellow or brown coloration can indicate decomposition.[1][2] Consider purifying it by distillation before use.
-
Weak Nucleophile: If your nucleophile is weak, the rate of your desired reaction may be slow, allowing even trace amounts of water to compete effectively. To address this, you can try to increase the nucleophilicity of your substrate.[3] For example, you can deprotonate an alcohol with a non-nucleophilic base to form a more reactive alkoxide.
-
Steric Hindrance: If your nucleophile is sterically hindered, the reaction rate will be slower.[5] In such cases, you may need to use higher temperatures or longer reaction times, but be aware that this can also promote side reactions.
Issue 2: My reaction is not proceeding, or is extremely slow, even under anhydrous conditions.
Q4: I've mixed my reactants, but TLC analysis shows only starting materials. What could be wrong?
A: A stalled reaction can be due to several factors:
-
Inactive Nucleophile:
-
Protonation: If your nucleophile is an amine, it can be protonated by any acidic species present, rendering it non-nucleophilic.[3] Ensure your reaction conditions are not acidic, or add a non-nucleophilic base to neutralize any acid.
-
Insolubility: If your nucleophile is not soluble in the reaction solvent, it cannot effectively react with the this compound.[3] Consider a different solvent system or the use of a phase-transfer catalyst.
-
-
Low Reaction Temperature: Some reactions require thermal energy to overcome the activation energy barrier. If you are running the reaction at a low temperature, consider gradually increasing it while monitoring the reaction progress.[4]
-
Phase-Transfer Catalysis (PTC): For reactions in two-phase systems where the nucleophile is in the aqueous phase and the this compound is in the organic phase, the reaction can be very slow. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can transport the nucleophile into the organic phase to react with the this compound, significantly increasing the reaction rate.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Acylation using Schotten-Baumann Conditions
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve your nucleophile (e.g., an amine or alcohol, 1.0 equivalent) in an appropriate organic solvent (e.g., dichloromethane).
-
Aqueous Base: Add an equal volume of an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath.
-
Addition of this compound: While stirring vigorously, add this compound (1.0-1.2 equivalents) dropwise to the mixture via the addition funnel.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Separate the organic and aqueous layers. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Acylation using a Phase-Transfer Catalyst
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the nucleophile (1.0 equivalent) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 1-5 mol%) in a two-phase system of an organic solvent and water.
-
Addition of this compound: Stir the mixture vigorously at room temperature and add this compound (1.0-1.2 equivalents) dropwise.
-
Reaction: Continue to stir vigorously at room temperature for 2-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and separate the layers. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to remove any unreacted octanoic acid, followed by a wash with brine. Dry the organic layer, filter, and concentrate to yield the crude product.[3]
Data Presentation
| Parameter | Recommendation | Rationale |
| Equivalents of this compound | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures minimize side reactions, especially elimination.[4] |
| Solvent | Anhydrous, non-protic (e.g., DCM, THF, Et₂O) | Prevents hydrolysis of this compound. |
| Base (if applicable) | Non-nucleophilic (e.g., Pyridine, Et₃N) or aq. NaOH (Schotten-Baumann) | Neutralizes HBr byproduct without competing with the nucleophile. |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yields in this compound reactions.
References
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6166-47-8, this compound. Retrieved from [Link]
-
Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Are alkyl bromides susceptible to hydrolysis?. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 5. Retrieved from [Link]
-
West Virginia Academy of Science. (2017). Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. Retrieved from [Link]
Sources
Technical Support Center: Strategies for the Removal of Unreacted Octanoyl Bromide
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying their target molecules from reactions involving octanoyl bromide. The high reactivity that makes this compound a useful acylating agent also presents a significant challenge for its removal when it is used in excess or when a reaction does not go to completion. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your final product.
The Challenge of Residual this compound
This compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution.[1] This reactivity, however, means it can rapidly react with moisture, including atmospheric water, to form octanoic acid and hydrobromic acid (HBr). Both the unreacted starting material and its hydrolysis byproducts can complicate downstream processing and final product purity. Therefore, an effective purification strategy is paramount.
Troubleshooting and FAQs
This section addresses common issues and questions that arise during the purification of products from reactions involving this compound.
Q1: My primary purification attempt via aqueous workup resulted in an emulsion. What should I do?
A: Emulsion formation during aqueous workup is a common issue, often caused by the presence of amphiphilic molecules like the octanoate salt formed upon hydrolysis.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2]
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gently invert the funnel multiple times to mix the layers.
-
Filtration: If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.[3]
-
Q2: After quenching the reaction, my organic layer has a persistent yellow or brownish tint. What does this indicate?
A: A persistent color may indicate the presence of residual bromine-containing impurities. While this compound itself is typically colorless to pale yellow, impurities from its synthesis or degradation products can be colored.[1][4]
-
Recommended Actions:
-
Additional Washes: Wash the organic layer with a mild reducing agent solution, such as 5-10% aqueous sodium thiosulfate or sodium metabisulfite, until the color dissipates.[5][6][7] This is particularly effective if elemental bromine is the source of the color.
-
Activated Carbon: Treatment of the organic solution with a small amount of activated carbon followed by filtration can sometimes remove colored impurities.
-
Q3: I am concerned about the stability of my product to aqueous basic conditions. Are there non-aqueous methods to remove this compound?
A: Yes, several methods avoid aqueous bases.
-
Scavenger Resins: This is a highly effective non-aqueous method. Polymer-supported nucleophiles, such as aminomethylated polystyrene resins, can be added to the reaction mixture.[8][9][10] The resin covalently binds to the excess this compound, and the resin-bound byproduct is then simply removed by filtration.[10]
-
Distillation: If your product is significantly less volatile than this compound (boiling point ~205-210 °C), vacuum distillation can be an effective purification strategy.[1]
Q4: Can I use silica gel chromatography to remove this compound?
A: Yes, but with caution. This compound is reactive and can hydrolyze on the surface of silica gel if it contains water.
-
Best Practices:
-
Use Anhydrous Conditions: Ensure your silica gel is dry and use anhydrous solvents for your mobile phase.[11]
-
Pre-Column Quench: It is highly recommended to perform a preliminary quenching step (e.g., with a scavenger resin or a quick aqueous wash) to remove the bulk of the unreacted this compound before chromatography.[3] This will prevent streaking and potential on-column reactions.
-
Purification Method Selection
The choice of purification method depends on the stability of your product, the scale of your reaction, and the available equipment.
| Method | Principle of Removal | Advantages | Disadvantages |
| Aqueous Quench/Workup | Hydrolysis of this compound to water-soluble octanoic acid/octanoate. | Simple, inexpensive, and effective for large scales. | Risk of emulsion formation; not suitable for water-sensitive products.[12] |
| Scavenger Resins | Covalent binding of this compound to a solid support. | High selectivity, simple filtration workup, and avoids aqueous conditions.[10] | Higher cost of resins, may require optimization of reaction time. |
| Chromatography | Separation based on polarity differences. | High degree of purification possible.[13] | Requires anhydrous conditions, potential for on-column reactions, can be time-consuming.[11] |
| Distillation | Separation based on differences in boiling points. | Effective for volatile impurities and thermally stable products. | Requires product to be thermally stable and have a significantly different boiling point from this compound. |
Experimental Protocols
Protocol 1: Aqueous Quenching and Workup
This protocol is suitable for products that are stable to water and mild base.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the vessel to 0-5 °C in an ice-water bath to control any potential exotherm during quenching.
-
Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases. This neutralizes the HBr byproduct and hydrolyzes the this compound.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated aqueous NaCl (brine) (1x)[12]
-
-
Dry: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: Purification using a Scavenger Resin
This method is ideal for water-sensitive products or for a simplified, non-aqueous workup.
-
Select a Resin: Choose a resin with a nucleophilic functional group, such as an aminomethyl (AM) or tris(2-aminoethyl)amine (TAEA) functionalized polystyrene resin.[9][10]
-
Add Resin: Add the scavenger resin to the completed reaction mixture (typically 2-4 equivalents relative to the excess this compound).
-
Stir: Allow the mixture to stir at room temperature. The required time can range from 1 to 16 hours, depending on the resin and concentration. Monitor the disappearance of this compound by a suitable technique (e.g., TLC, GC-MS).
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.
Workflow Visualization
Below is a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Resins with Functional Groups as Scavengers. (n.d.). [Source not specified].
- SiliaBond Organic Scavengers. (n.d.). SiliCycle.
- Strategies in organic synthesis. (2004). Wipf Group, University of Pittsburgh.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Source not specified].
- This compound. (n.d.). [Source not specified].
- Organic Techniques - Purification. (2015). Edexcel A Level Chemistry Revision Notes.
- Acid Chloride/chloroformate purification? (2025). ResearchGate.
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. (n.d.). Benchchem.
- Drying agents for Acyl halides. (2023). Reddit.
- Metal Scavengers. (n.d.). Sigma-Aldrich.
- Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. (n.d.). Benchchem.
- "work-up procedure to remove unreacted NBS from bromination reaction". (n.d.). Benchchem.
- Column chromatographic purification of octanoyl-CoA. (1967). Analytical Biochemistry.
Sources
- 1. This compound (6166-47-8) for sale [vulcanchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glycopep.com [glycopep.com]
- 9. silicycle.com [silicycle.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. savemyexams.com [savemyexams.com]
- 13. Column chromatographic purification of octanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of Octanoyl Bromide in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of octanoyl bromide in various laboratory solvents. As a highly reactive acyl bromide, its successful application in synthesis hinges on a precise understanding of its chemical behavior in solution.[1][2] This document is designed to provide you with the expertise and field-proven insights necessary to anticipate and resolve challenges in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers are structured to help you diagnose the problem, understand the underlying chemical principles, and implement a robust solution.
Q1: My reaction yield is unexpectedly low, and I've confirmed all other reagents are pure. Could my this compound or solvent choice be the problem?
A1: Absolutely. Low yield is one of the most common indicators of this compound degradation. The issue often stems from either the quality of the starting acyl bromide or, more frequently, its reaction with an inappropriate solvent or contaminants.
-
Probable Cause 1: Hydrolysis. this compound is extremely sensitive to moisture.[1][3] Trace amounts of water in your solvent or on your glassware will rapidly hydrolyze it to inactive octanoic acid and corrosive hydrobromic acid (HBr).[3][4] This is the most frequent cause of failed or low-yielding reactions.
-
Probable Cause 2: Solvent Reactivity. If you are using a protic solvent (e.g., an alcohol like methanol or ethanol), the solvent itself will act as a nucleophile, attacking the this compound to form an ester (e.g., methyl octanoate or ethyl octanoate).[3][5] This side reaction consumes your reagent and introduces significant impurities.
-
Probable Cause 3: Degradation During Storage. An aged bottle of this compound or a previously prepared stock solution may have degraded due to inadvertent exposure to atmospheric moisture.
Solution Workflow:
To diagnose and solve this issue, follow this logical progression.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm observing the formation of octanoic acid as a major byproduct in my crude NMR/LC-MS. What's happening?
A2: The presence of octanoic acid is a definitive sign of hydrolysis. As mentioned above, this compound reacts readily with water. This reaction is often catalyzed by the HBr it produces, leading to an autocatalytic degradation cycle.
Causality: The electrophilic carbonyl carbon of this compound is attacked by the nucleophilic oxygen atom of a water molecule. This is followed by the departure of the bromide ion, an excellent leaving group, and deprotonation to yield octanoic acid and HBr.
Sources
Technical Support Center: Managing the Exothermicity of Octanoyl Bromide Reactions
Welcome to the technical support guide for handling octanoyl bromide reactions. As a highly reactive acylating agent, this compound is a valuable reagent in pharmaceutical and chemical synthesis. However, its high reactivity is intrinsically linked to significant exothermicity. Proper management of this heat evolution is not just a matter of optimizing yield and purity—it is a critical safety imperative. This guide provides field-proven insights and troubleshooting steps in a direct question-and-answer format to help you navigate the challenges of your experiments safely and effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm
Q1: Why are reactions involving this compound so exothermic?
A: The high exothermicity stems from the chemical nature of this compound as an acyl bromide. The carbon atom in the carbonyl group (C=O) is highly electrophilic, making it an excellent target for nucleophiles such as amines, alcohols, and even water. This reactivity is enhanced because the bromide ion is an excellent leaving group. When a nucleophile attacks this electrophilic carbon, a new, highly stable bond is formed, releasing a significant amount of energy as heat. The reaction, a nucleophilic acyl substitution, is thermodynamically very favorable and kinetically rapid, leading to a sharp and substantial release of heat.
Q2: What are the primary risks of an uncontrolled exotherm?
A: An uncontrolled exotherm can lead to a dangerous situation known as thermal runaway. The primary risks include:
-
Thermal Runaway: This is a cycle where an increase in temperature causes the reaction rate to increase, which in turn further accelerates heat generation. This can quickly overwhelm the cooling capacity of the reactor.[1]
-
Pressure Buildup: If the temperature exceeds the boiling point of the solvent or reagents, rapid vaporization can cause a dangerous increase in pressure within a closed system, potentially leading to vessel rupture.
-
Side Reactions and Decomposition: High temperatures can promote unwanted side reactions, such as elimination or rearrangement, leading to impurities and reduced yield. The desired product or starting materials may also decompose at elevated temperatures.
-
Release of Hazardous Fumes: Overheating can cause the release of corrosive and toxic vapors, such as hydrogen bromide gas.[2]
Q3: What key factors influence the rate of heat generation in my reaction?
A: Several variables dictate the rate of heat evolution. Understanding and controlling these is fundamental to managing the reaction:
-
Nucleophile Reactivity: The nature of the nucleophile is paramount. Primary amines, for instance, are highly nucleophilic and react very rapidly and exothermically with acyl bromides.[3][4] Alcohols are generally less reactive, resulting in a more moderate exotherm.
-
Rate of Addition: The speed at which you add this compound to your nucleophile (or vice versa) is the most critical controllable parameter. A slow, controlled addition allows the cooling system to dissipate the heat as it is generated.
-
Concentration: Higher concentrations of reactants lead to more frequent molecular collisions and a faster reaction rate, thus increasing the rate of heat output per unit of time.
-
Solvent Choice: The solvent's heat capacity and boiling point are important. A solvent with a higher heat capacity can absorb more energy for a given temperature rise. The solvent also affects reaction kinetics.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where concentrations of reactants are high, leading to a rapid exotherm in one part of the reactor.[1] If this poorly mixed volume suddenly disperses, it can trigger a violent, delayed exotherm.
-
Initial Temperature: Starting the reaction at a lower temperature (e.g., 0 °C or below) provides a larger buffer before the reaction mixture reaches a hazardous temperature.
Section 2: Troubleshooting Guide - Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiment. The key is to have a plan before you start.
Issue 1: The reaction temperature is rising too quickly and overshooting the set point.
Q: I just started the dropwise addition of this compound, and the internal temperature is already spiking past my target of 5 °C. What should I do and why is this happening?
A: Immediate Actions:
-
Stop the Addition Immediately: Cease adding the reagent to halt the fuel for the exotherm.
-
Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and that there is good thermal contact with the reaction flask. If using a chiller, verify it is running at full capacity.
-
Ensure Vigorous Mixing: Check that your stirring is adequate to dissipate heat from the walls of the flask and prevent hot spots.
Causality Analysis: This issue almost always points to the rate of heat generation exceeding the rate of heat removal. The most common causes are:
-
Addition Rate is Too High: You are adding the this compound faster than the reaction's heat can be dissipated by your cooling system.
-
Insufficient Cooling: Your cooling bath may not be cold enough, or the heat transfer is inefficient (e.g., flask is not sufficiently immersed, ice has melted).
-
Overly Concentrated Reagents: The reaction is simply too fast at the chosen concentration.
Long-Term Solutions:
-
Reduce the Addition Rate: This is the most effective solution. Use a syringe pump for precise, slow, and consistent addition.
-
Dilute the Reaction Mixture: Reducing the concentration will slow the reaction rate.
-
Lower the Starting Temperature: Begin your addition at a lower temperature (e.g., -10 °C or 0 °C) to create a larger safety margin.
Issue 2: A delayed or sudden exotherm occurs after a period of calm.
Q: The addition was proceeding smoothly with no significant temperature rise for 10 minutes, but then the temperature suddenly shot up uncontrollably. What could have caused this?
A: Immediate Actions: Follow the same steps as in Issue 1: Stop addition, maximize cooling, and ensure mixing.
Causality Analysis: A delayed exotherm is a particularly dangerous situation caused by the accumulation of unreacted reagents . This happens when the reaction is not initiating immediately upon addition, but the reagents are still being added. When the reaction finally initiates, the large accumulated quantity of reagents reacts all at once. Key causes include:
-
Poor Mixing: The most frequent culprit. The added reagent is not being effectively dispersed into the bulk solution, creating a concentrated layer. When this layer finally mixes, the reaction takes off.
-
Induction Period: Some reactions have a natural induction period, which may be caused by trace inhibitors on glassware or in reagents.
-
Low Temperature: While a low temperature is good for control, a temperature that is too low might slow the reaction to a near-standstill, allowing for accumulation.
Preventative Measures:
-
Ensure Excellent Agitation: Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar. Create a visible vortex.
-
"Initiation" Test: Add a very small amount (1-2%) of the this compound at the start and wait to see a small, controlled temperature rise (e.g., 1-2 °C). This confirms the reaction has initiated before you begin the bulk of the addition. If no exotherm is observed, troubleshoot the issue before proceeding.
Section 3: Protocols and Best Practices
Protocol 1: General Procedure for a Controlled Acylation with this compound
This protocol outlines a robust setup for reacting this compound with a primary amine, a classic example of a highly exothermic reaction.
-
Glassware and System Setup:
-
Equip a dry, three-necked round-bottom flask with a magnetic stir bar (or overhead stirrer), a digital thermometer to monitor the internal temperature, a nitrogen inlet, and a pressure-equalizing addition funnel or syringe pump.
-
Ensure all glassware is thoroughly dried to prevent reaction with water.[2][5]
-
-
Reagent Preparation:
-
Dissolve the amine and a non-nucleophilic base (e.g., triethylamine, to scavenge the HBr byproduct) in a suitable anhydrous solvent (see Table 1) in the reaction flask.
-
Load the this compound into the addition funnel or syringe pump, optionally diluting it with the same anhydrous solvent.
-
-
Reaction Cooldown:
-
Cool the flask containing the amine solution to the target starting temperature (e.g., 0 °C) using an ice-water bath.
-
-
Controlled Addition:
-
Begin slow, dropwise addition of the this compound solution.
-
Crucially, monitor the internal temperature. Maintain it within a narrow range (e.g., 0-5 °C). Adjust the addition rate to ensure the cooling system is never overwhelmed. If the temperature rises above this range, stop the addition until it cools back down.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to stir at the same temperature for a set period (e.g., 30-60 minutes) to ensure completion.
-
Safely quench the reaction by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride.[6] Perform this quench slowly as it can also be exothermic.
-
Data Presentation: Recommended Starting Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Good solvating properties for many organics. Relatively low freezing points. |
| Starting Temp. | 0 °C to -10 °C | Provides a significant thermal buffer to manage the initial exotherm. |
| Concentration | 0.1 M - 0.5 M | Balances reaction rate with solvent volume. Lower is safer for initial trials. |
| Addition Time | 30 min - 2 hours | Slower addition is always safer. Allows heat to dissipate as it's generated. |
Mandatory Visualization: Troubleshooting Workflow
Below is a logical workflow for responding to an unexpected temperature excursion during your reaction.
Caption: Decision flowchart for managing a temperature spike.
Section 4: Safety First
Q: What are the essential personal protective equipment (PPE) and safety precautions for handling this compound?
A: this compound is corrosive and reacts violently with water.[5] Always handle it with extreme care.
-
Engineering Controls: Always work inside a certified chemical fume hood to prevent inhalation of vapors. Have a safety shower and eyewash station readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields and a face shield.[7]
-
Hand Protection: Use chemical-resistant gloves (check glove compatibility charts for acyl halides).
-
Body Protection: Wear a flame-resistant lab coat.
-
-
Incompatible Materials: Keep this compound away from water, alcohols, amines (except as intended in the reaction), and strong oxidizing agents.[2][7] Store in a cool, dry, well-ventilated area in a tightly sealed container.[5]
Q: How do I safely quench and dispose of residual this compound?
A: Never add water directly to pure this compound, as the reaction can be violent.[2] To safely neutralize small amounts of residual reagent or clean glassware:
-
Cool the quenching vessel (e.g., a beaker with a stir bar) in an ice bath.
-
Add a large volume of a less reactive solvent, such as THF or acetone.
-
Slowly and carefully add a solution of a weak nucleophile, like isopropanol or methanol, to the stirring solvent.
-
Once the isopropanol solution is cold, slowly add the residual this compound to it. This ensures the reactive bromide is always the limiting reagent in a dilute, cold environment.
-
After the reaction is complete, the neutralized mixture can be disposed of according to your institution's hazardous waste guidelines.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]
-
LibreTexts. (2021). Reactions of Amines. Chemistry LibreTexts. [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
LibreTexts. (2023). Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Berka, L. H., & Field, R. J. (2007). Kinetics of the Bromate-Bromide Reaction at High Bromide Concentrations. ResearchGate. [Link]
-
Ashenhurst, J. (2023). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Fiveable. (n.d.). Reactions of Amines. Fiveable. [Link]
-
Faria, R. B., & Cortes, C. E. S. (2001). Revisiting the Kinetics and Mechanism of Bromate-Bromide Reaction. ResearchGate. [Link]
-
Faria, R. B., & Cortes, C. E. S. (2001). Revisiting the Kinetics and Mechanism of Bromate-Bromide Reaction. SciELO. [Link]
-
Giri, B. R., et al. (2012). A theoretical analysis of the kinetics of the reaction of atomic bromine with tetrahydrofuran. ResearchGate. [Link]
Sources
Technical Support Center: Preventing the Hydrolysis of Octanoyl Bromide During Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of preventing the hydrolysis of octanoyl bromide during chemical reactions. As an acyl bromide, this compound is a highly reactive and valuable reagent in organic synthesis, particularly for forming amides and esters.[1] However, its high reactivity also makes it extremely susceptible to hydrolysis by water, which can significantly impact reaction yield and purity.[1][2] This guide offers practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to water, and what are the consequences of hydrolysis?
A1: this compound is an acyl halide, a class of compounds characterized by a halogen atom bonded to a carbonyl carbon. This arrangement makes the carbonyl carbon highly electrophilic and thus very reactive towards nucleophiles, including water.[3] When this compound encounters water, it undergoes rapid hydrolysis to form octanoic acid and hydrobromic acid (HBr).[2]
This hydrolysis has several negative consequences for your reaction:
-
Reduced Yield: The consumption of this compound by water decreases the amount available to react with your desired nucleophile, leading to a lower yield of your target product.[2]
-
Product Contamination: The formation of octanoic acid introduces a significant impurity that can be difficult to separate from your desired product, especially if they have similar physical properties.[4]
-
Side Reactions: The generation of HBr can catalyze unwanted side reactions or react with acid-sensitive functional groups in your starting materials or products.
Q2: What are the essential precautions to take before starting a reaction with this compound?
A2: The cornerstone of preventing hydrolysis is to maintain strictly anhydrous (water-free) conditions throughout the entire experimental setup and procedure.[5][6] This involves meticulous preparation of glassware, solvents, and reagents.
Key Preparatory Steps:
-
Glassware: All glassware must be thoroughly dried to remove any adsorbed water. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a vacuum.[7] Assemble the glassware while still hot and allow it to cool under a stream of inert gas (nitrogen or argon).[7]
-
Solvents: Use only high-purity, anhydrous solvents. Commercially available anhydrous solvents are often a reliable choice.[2] Alternatively, solvents can be dried using appropriate drying agents and freshly distilled before use.
-
Inert Atmosphere: The entire reaction should be conducted under an inert atmosphere to prevent the ingress of atmospheric moisture.[5][7] This is typically achieved using a nitrogen or argon manifold connected to the reaction flask via a bubbler. For highly sensitive reactions, a glove box or Schlenk line is recommended.[7]
Q3: How do I choose the right drying agent for my solvent?
A3: The choice of drying agent is critical and depends on the solvent being used and the required level of dryness. Some drying agents can react with certain solvents or the reagents in your reaction.
| Drying Agent | Compatible Solvents | Incompatible With | Speed | Capacity | Intensity |
| Magnesium Sulfate (MgSO₄) | Ethers, esters, alkyl halides, aromatic hydrocarbons | Acids | Fast | High | Medium-High |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | --- | Slow | High | Low |
| Calcium Chloride (CaCl₂) | Alkanes, alkyl halides, ethers | Alcohols, phenols, amines, amides, ketones, esters | Medium | High | High |
| Calcium Sulfate (CaSO₄, Drierite®) | Most organic solvents | --- | Very Fast | Low | High |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | --- | Fast | High | High |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, dichloromethane | Protic solvents (alcohols, acids), some esters and ketones | Medium | High | Very High |
Data compiled from various sources.[8]
For achieving very low water content (sub-10 ppm), activated 3Å molecular sieves are highly effective for solvents like THF, toluene, and acetonitrile when allowed to stand for at least 24 hours.[7][8] Calcium hydride is an excellent choice for drying dichloromethane.[7][8]
Q4: What is the best way to handle and transfer this compound?
A4: Due to its moisture sensitivity, this compound should be handled exclusively under an inert atmosphere.[1]
Recommended Transfer Technique (Syringe/Cannula):
-
If the bottle is sealed with a septum (e.g., a Sure/Seal™ bottle), create a positive pressure of inert gas inside the bottle by inserting a needle connected to the inert gas line.[7]
-
Use a clean, dry syringe to pierce the septum and withdraw the required amount of this compound.
-
Quickly transfer the reagent to the reaction flask, which should also be under a positive pressure of inert gas.
-
For larger quantities, a double-tipped needle (cannula) can be used to transfer the liquid from the reagent bottle to the reaction flask under inert gas pressure.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound and provides systematic solutions.
Problem 1: Low or no yield of the desired product, with the starting material consumed.
-
Possible Cause: Significant hydrolysis of this compound occurred before or during the reaction.
-
Troubleshooting Steps:
-
Review Anhydrous Technique: Re-evaluate your procedure for drying glassware and solvents. Ensure there are no leaks in your inert gas setup.[9]
-
Check Solvent Purity: If you are drying your own solvents, verify their water content using a Karl Fischer titrator. Commercial anhydrous solvents should be from a freshly opened bottle.
-
Reagent Quality: The this compound itself may have been compromised by exposure to moisture. If the reagent appears cloudy or fumes excessively upon opening, it has likely been hydrolyzed.[7] Consider using a fresh bottle.
-
Reaction Temperature: While many reactions with acyl halides are run at low temperatures (e.g., 0°C) to control exothermicity, this also slows down the desired reaction, potentially giving hydrolysis more time to occur if water is present.[4] Ensure your nucleophile is sufficiently reactive at the chosen temperature.
-
Problem 2: The reaction mixture turns cloudy or a precipitate forms immediately upon addition of this compound.
-
Possible Cause: This could be the formation of octanoic acid (if it is insoluble in your reaction solvent) or the hydrochloride/hydrobromide salt of a base (like pyridine or triethylamine) if one is used.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: As with low yield, this is a strong indicator of water contamination.
-
Base Addition: If using a base like pyridine or triethylamine to scavenge the HBr produced, ensure the base is also anhydrous.[5][10] The formation of the salt is expected, but excessive and immediate precipitation might indicate a very wet system.
-
Problem 3: Difficulty in purifying the product from a white, waxy solid.
-
Possible Cause: The white, waxy solid is likely octanoic acid, the hydrolysis byproduct.
-
Troubleshooting Steps:
-
Aqueous Workup: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4] This will deprotonate the octanoic acid, forming sodium octanoate, which is soluble in the aqueous layer and can be separated. Be cautious, as this will also neutralize any remaining this compound, which can be a vigorous reaction.
-
Chromatography: If the basic wash is insufficient, column chromatography may be necessary. The polarity difference between your product and octanoic acid will determine the appropriate solvent system.
-
Experimental Protocols
Protocol 1: General Setup for a Reaction Under Anhydrous Conditions
This protocol outlines the fundamental steps for setting up a reaction to prevent the hydrolysis of this compound.
-
Glassware Preparation:
-
Place all necessary glassware (reaction flask, condenser, addition funnel, etc.) in an oven at 125°C for at least 4 hours (overnight is ideal).
-
Alternatively, assemble the glassware and flame-dry all surfaces under a vacuum.
-
-
Assembly and Inert Atmosphere:
-
While the glassware is still hot, assemble the apparatus.
-
Immediately connect the assembly to a source of dry inert gas (nitrogen or argon) through a bubbler system to maintain a positive pressure.[7]
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Reagent Addition:
-
Add the anhydrous solvent and other non-moisture-sensitive reagents to the reaction flask via a syringe or cannula.
-
If your nucleophile is a solid, ensure it is thoroughly dried in a vacuum oven before addition.
-
Add the this compound dropwise using a dry syringe, typically at a controlled temperature (e.g., in an ice bath).[2][4]
-
Diagram: Experimental Workflow for Preventing Hydrolysis
Caption: Workflow for preventing hydrolysis in reactions.
Diagram: Hydrolysis Mechanism of this compound
Caption: The hydrolysis of this compound proceeds via nucleophilic acyl substitution.
By rigorously applying these principles and techniques, researchers can successfully prevent the hydrolysis of this compound, leading to higher yields, improved product purity, and more reliable experimental outcomes.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: n-OCTYL BROMIDE. Retrieved from [Link]
-
ReactionWeb.io. (n.d.). Carboxylic Acid + Acyl halide. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]
-
University of the West Indies, St. Augustine Campus. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]
-
Indian Academy of Sciences. (2004). Synthesis of anhydrides from acyl halides and zinc carboxylates under aprotic conditions. Retrieved from [Link]
-
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6166-47-8, this compound. Retrieved from [Link]
- Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
- Delloyd's Lab-Tech Chemistry Resource. (n.d.). Solvent drying and drying agents.
-
ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1: 1-Bromooctane. Retrieved from [Link]
-
ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? Retrieved from [Link]
-
ResearchGate. (2003, June). Micellar properties of octyldimethylbenzylammonium bromide in water. Retrieved from [Link]
-
ResearchGate. (2013, May 20). How can I perform click reaction of propagyl bromide and sodium azide? Retrieved from [Link]
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Technical Support Center: Monitoring Reactions with Octanoyl Bromide
A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC)
Welcome to the technical support guide for monitoring reactions involving octanoyl bromide. As a highly reactive acyl halide, this compound presents unique challenges for real-time reaction tracking using standard Thin-Layer Chromatography (TLC) techniques. This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and interpret your results with confidence.
Frequently Asked Questions (FAQs): The Core Challenges
This section addresses the most common issues researchers face when using TLC for reactions with this compound. The central theme is the compound's instability on standard silica gel plates.
Q1: I'm running a reaction with this compound, but I can't see a spot for it on my silica TLC plate. Why is it invisible?
There are two primary reasons for this observation:
-
Lack of a UV Chromophore: this compound is a simple aliphatic acyl bromide. It does not possess the conjugated double bonds or aromatic rings necessary to absorb UV light at 254 nm, which is the most common non-destructive visualization technique.[1][2] Therefore, it will not appear as a dark spot on a fluorescent TLC plate.
-
On-Plate Hydrolysis: More critically, this compound is highly susceptible to hydrolysis. Silica gel is a polar stationary phase with a surface rich in hydroxyl groups (-OH) and adsorbed water.[3] When you spot this compound onto the plate, it can rapidly react with this surface moisture, converting it into octanoic acid.[3][4] You are essentially trying to analyze a compound that is decomposing at the starting line.
Q2: My TLC shows a new spot appearing, but it has the same Rf value as my starting material, octanoic acid. Does this mean my reaction has failed?
Not necessarily. This is a classic and often misleading result when working with acyl halides. The spot you are likely seeing is, in fact, octanoic acid. This spot can arise from two sources:
-
Hydrolysis on the TLC plate: As mentioned in Q1, the this compound in your reaction aliquot is likely hydrolyzing upon contact with the silica gel.[3]
-
Hydrolysis in the reaction mixture: If your reaction conditions are not scrupulously anhydrous, some this compound may hydrolyze back to octanoic acid within the reaction flask itself.
Therefore, observing a spot corresponding to octanoic acid does not provide reliable information about the consumption of this compound or the formation of your desired product.
Q3: If I can't directly monitor this compound, how can I effectively track my reaction's progress using TLC?
This is the most important question. The solution is to use an indirect monitoring method by quenching an aliquot of the reaction mixture. The goal is to convert the highly reactive this compound into a stable, easily analyzable derivative. The most common method is to form a simple ester.[5]
By taking a small sample of your reaction mixture and quenching it with a dry alcohol (e.g., methanol or ethanol), any unreacted this compound is instantly converted into the corresponding methyl or ethyl octanoate. This ester is stable on silica gel and chromatographically distinct from the starting octanoic acid and your final product. You can then confidently run a TLC on this "quenched" sample.
Troubleshooting Guide: From Streaks to Spots
Use this section to diagnose and solve specific chromatographic problems.
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: The concentration of the spotted sample is too high.[6] 2. Acidic/Basic Compounds: Octanoic acid (from hydrolysis) can interact strongly with the silica, causing streaking.[7] 3. On-Plate Decomposition: The compound is unstable on the silica gel.[8] | 1. Dilute the reaction aliquot before spotting. 2. Add a small amount (0.1-1%) of acetic acid to the mobile phase to suppress the ionization of any carboxylic acid, leading to sharper spots.[6][7] 3. Use the indirect quenching method described above to analyze a stable derivative. |
| Spots Are Not Visible After Staining | 1. Wrong Stain: The chosen stain may not react with the functional groups present. 2. Sample Too Dilute: Not enough compound was spotted on the plate.[6] 3. Compound Volatility: The compound may have evaporated from the plate, especially if excessive heat was used for visualization.[6] | 1. Use a broad-spectrum oxidizing stain like Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) . KMnO₄ is excellent for any oxidizable group.[1][9][10] 2. Spot the sample multiple times in the same location, ensuring the solvent dries completely between applications.[6][11] 3. Use gentle heating with a heat gun for visualization. |
| Spots Remain on the Baseline (Rf ≈ 0) | 1. Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the polar compounds up the plate.[6] | 1. Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Spots Run to the Solvent Front (Rf ≈ 1) | 1. Mobile Phase is Too Polar: The eluent is too strong, carrying all components with the solvent front without separation.[6] | 1. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Unexpected Spots Appear | 1. Decomposition: The starting material or product may be unstable under the reaction conditions or on the TLC plate.[8] 2. Contamination: Solvents or reagents may be contaminated. | 1. Run a 2D TLC to check for compound stability. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a new mobile phase. Unstable compounds will appear as spots off the diagonal.[8] 2. Always use clean glassware and high-purity reagents. |
Experimental Protocols & Workflows
Protocol 1: Indirect TLC Monitoring via Ester Quench
This is the most reliable method for monitoring the consumption of this compound.
-
Prepare Quenching Vials: In a set of small, dry vials, add ~0.5 mL of anhydrous methanol. Cap them until use.
-
Sample the Reaction: Using a glass capillary spotter, withdraw a small aliquot from your reaction mixture at a designated time point (e.g., T=0, T=30 min, etc.).
-
Quench the Aliquot: Immediately dispense the reaction aliquot into one of the methanol-containing vials and mix briefly. This instantly converts any remaining this compound to methyl octanoate.
-
Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil. Mark three lanes:
-
SM: Starting Material (e.g., the alcohol or amine you are acylating).
-
C: Co-spot (a spot of SM, on top of which you will spot the reaction mixture).
-
RXN: The quenched reaction mixture.
-
-
Spot the Plate:
-
Spot the starting material (SM) in the 'SM' and 'C' lanes.
-
Spot the quenched reaction mixture (from step 3) in the 'RXN' and 'C' lanes.
-
-
Develop and Visualize: Develop the plate in an appropriate mobile phase (see table below). Dry the plate and visualize using a suitable stain (e.g., KMnO₄).
Interpretation: The reaction is complete when the starting material spot (SM) is no longer visible in the 'RXN' lane, and a new product spot has appeared. The co-spot lane helps to resolve spots with similar Rf values.
Protocol 2: Preparation of Potassium Permanganate (KMnO₄) Stain
This is a versatile oxidative stain that visualizes a wide range of organic compounds.
-
Dissolve Reagents: In a 250 mL glass jar, dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water.
-
Add Base: Carefully add 1.25 mL of a 10% aqueous NaOH solution.[12]
-
Mix and Store: Cap the jar and mix until all solids are dissolved. The stain is stable for several months when stored in a dark place.
-
Usage: After developing and thoroughly drying a TLC plate, quickly dip it into the stain solution. Remove it, wipe the back with a paper towel, and gently warm the plate with a heat gun. Spots will appear as yellow-brown on a purple background.[9]
Data Presentation: Representative Rf Values
The Rf value is highly dependent on the exact conditions (silica plate activity, solvent saturation, temperature). This table provides guideline values in a common solvent system to help you identify your spots.
| Compound | Typical Functional Group | Representative Mobile Phase | Approximate Rf Value | Notes |
| Octanoic Acid | Carboxylic Acid | 3:1 Hexane : Ethyl Acetate | 0.2 - 0.3 | Can streak; add 0.5% acetic acid to eluent for a sharper spot. |
| Methyl Octanoate | Ester | 9:1 Hexane : Ethyl Acetate | 0.6 - 0.7 | Stable, well-behaved spot. This is your quenched derivative. |
| N-Benzyl Octanamide | Amide | 3:1 Hexane : Ethyl Acetate | 0.4 - 0.5 | Product example. Polarity and Rf will vary based on the amine used. |
Troubleshooting Logic Diagram
This decision tree can help you systematically diagnose issues with your TLC analysis.
// Branch 1: Streaking streaking [label="Spots are Streaking", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_conc [label="Is sample\nconcentrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dilute [label="Dilute sample\nand re-spot", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_acid [label="Add 0.5% Acetic Acid\nto mobile phase", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; problem -> streaking [label="Streaking"]; streaking -> is_conc; is_conc -> dilute [label="Yes"]; is_conc -> add_acid [label="No"];
// Branch 2: No Spots no_spots [label="No Spots Visible", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stain [label="Using an\noxidative stain?\n(KMnO₄ / PMA)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_stain [label="Use KMnO₄ or\nPMA stain", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; spot_more [label="Spot multiple times\nin the same location", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; problem -> no_spots [label="No Spots"]; no_spots -> check_stain; check_stain -> spot_more [label="Yes"]; check_stain -> use_stain [label="No"];
// Branch 3: Bad Rf bad_rf [label="Rf is too High / Low", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rf_val [label="Rf Value?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; more_polar [label="Increase eluent polarity\n(more Ethyl Acetate)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; less_polar [label="Decrease eluent polarity\n(less Ethyl Acetate)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; problem -> bad_rf [label="Poor Separation"]; bad_rf -> rf_val; rf_val -> more_polar [label="Too Low (≈0)"]; rf_val -> less_polar [label="Too High (≈1)"];
// Branch 4: Misleading Results misleading [label="Results are confusing\n(e.g., only see SM)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_quench [label="Use Indirect Quenching\nProtocol (Protocol 1)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; problem -> misleading [label="Confusing Results"]; misleading -> use_quench; } .enddot Caption: A decision tree for troubleshooting common TLC issues.
References
-
Sciencemadness Discussion Board. (2007). Acyl chloride on TLC. [Link]
-
Svendsen, J. S., & Skjetne, T. (n.d.). Visualizing agents for short-chain fatty acids in TLC. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
-
Reddit r/Chempros. (2024). TLC stains for Acyl halides. [Link]
-
Bajpai, A. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Dr. Aman. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (n.d.). TLC to check the hydrolysis products. [Link]
-
Organic Chemistry. (n.d.). TLC stains. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Reddit r/Chempros. (2022). How do I monitor this reaction and do column chromatography on the product?[Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
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- 5. reddit.com [reddit.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. depts.washington.edu [depts.washington.edu]
Technical Support Center: Acylation of Sterically Hindered Substrates
Welcome to the technical support center for navigating the complexities of acylating sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when attempting to form ester or amide bonds with bulky molecules. Here, we move beyond standard protocols to explore the underlying causes of common failures and provide field-proven, advanced solutions.
Part 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section directly addresses the most common issues encountered during the acylation of sterically demanding substrates, such as tertiary alcohols, hindered phenols, and secondary anilines.
Q1: My standard acylation (e.g., Ac₂O, Et₃N, DMAP) is failing or giving very low yields with my hindered alcohol. What's the primary cause?
A1: The failure of this workhorse reaction is almost always due to severe steric hindrance around the nucleophilic center (the alcohol's oxygen). The classic 4-(Dimethylamino)pyridine (DMAP) catalytic cycle involves the formation of a highly reactive N-acylpyridinium intermediate.[1] The alcohol must then attack this intermediate. With a sterically bulky substrate, like a tertiary alcohol, the approach to the electrophilic carbonyl carbon is physically blocked, dramatically slowing down or completely stalling the reaction.[2][3][4]
Causality Explained:
-
Nucleophilic Attack: DMAP attacks the anhydride to form an N-acylpyridinium salt. This is typically fast.
-
The Steric Clash: Your hindered alcohol must then attack this new, also bulky, intermediate. The steric shields of both molecules repel each other, increasing the activation energy for the rate-determining step.[3]
-
Insufficient Basicity: The auxiliary base, typically triethylamine (Et₃N), is often not strong enough to significantly deprotonate a hindered alcohol to make it a more potent alkoxide nucleophile.
Q2: I'm observing significant amounts of an elimination byproduct (alkene) instead of my desired ester. How can I prevent this?
A2: This is a classic problem with tertiary and some bulky secondary alcohols. The conditions that promote acylation can also favor E1 or E2 elimination pathways.
Key Factors & Solutions:
-
Base Selection: Strong, non-nucleophilic bases can promote elimination. If you are using a strong base to deprotonate the alcohol, you may be inadvertently promoting elimination.
-
Solution: Switch to a milder, non-nucleophilic base like 2,6-lutidine or use a purely nucleophilic catalyst system that does not require a strong stoichiometric base.
-
-
Temperature: Higher temperatures provide the energy to overcome the activation barrier for elimination.
-
Solution: Run the reaction at lower temperatures (e.g., 0 °C to room temperature) for a longer period. Patience often pays off in higher selectivity.
-
-
Leaving Group: The activated acyl group can sometimes act as a good leaving group, especially if protonated by an acid byproduct.
-
Solution: Ensure a scavenger base (like Et₃N or pyridine) is present in sufficient stoichiometry to neutralize any acid generated during the reaction.
-
Q3: My Steglich esterification (DCC/DMAP) with a hindered acid is producing primarily N-acylurea byproduct. What is happening and how do I fix it?
A3: This is a known failure mode of the Steglich reaction. The O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC, is highly reactive.[5] If the nucleophilic attack by the alcohol is slow (due to sterics), this intermediate can undergo an intramolecular acyl transfer (a 1,3-rearrangement) to form a stable, unreactive N-acylurea.[5][6]
Solutions:
-
Increase DMAP Stoichiometry: DMAP intercepts the O-acylisourea to form the N-acylpyridinium salt, which cannot undergo the rearrangement.[5] For very hindered systems, increasing the DMAP from a catalytic amount (5-10 mol%) to a stoichiometric amount (1.0-1.2 equivalents) can favor the desired pathway.
-
Switch to a More Active Carbodiimide: EDC (EDCI) is often more effective and its urea byproduct is water-soluble, simplifying purification.[1]
-
Employ a Different Coupling Strategy: For extremely challenging cases, the Steglich reaction may not be suitable. Consider moving to a more powerful activating strategy, such as the Yamaguchi esterification.[7][8]
Part 2: Advanced Strategies & Reagent Selection
When standard methods fail, a change in strategy is required. This involves using more potent reagents designed specifically to overcome steric barriers.
Hyper-Nucleophilic Acyl-Transfer Catalysts (Alternatives to DMAP)
While DMAP is excellent, several alternatives have been developed for exceptionally challenging substrates.[1]
| Catalyst | Key Feature | Common Use Case |
| 4-(Pyrrolidino)pyridine (PPY) | More nucleophilic than DMAP due to the pyrrolidine ring's electronic properties. | Acylation of very unreactive tertiary alcohols.[9] |
| 1-Methylimidazole (MI) | An excellent, less toxic, and inexpensive catalyst that can be highly effective for hindered alcohols and tosylations.[10][11][12] | A good first alternative to DMAP, especially when toxicity is a concern.[10] |
| Conformationally-Restricted DMAP Analogs | Analogs like 9-Azajulolidine (and others) have their nitrogen lone pair locked into a more favorable orientation for nucleophilicity, making them more potent catalysts.[13] | For state-of-the-art syntheses where maximum catalytic activity is required. |
Powerful Acylating & Activating Agents
Sometimes, the issue lies not with the catalyst, but with the acylating agent itself or the activation of the carboxylic acid.
-
For Hindered Alcohols: Instead of anhydrides, using more reactive acyl halides (e.g., acetyl chloride, benzoyl chloride) can accelerate the reaction.[14]
-
For Hindered Carboxylic Acids:
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a highly reactive mixed anhydride.[7][8] This is often the go-to method for macrolactonization and esterification of sterically demanding acids.
-
Carbodiimide Reagents (EDC, DCC): These are standard for amide bond formation and Steglich esterification, converting the carboxylic acid's hydroxyl into a better leaving group.[5][15]
-
Thionyl Chloride (SOCl₂): Converts the carboxylic acid directly to the highly reactive acyl chloride.[6][16]
-
Lewis Acid Catalysis
Several Lewis acids have been shown to catalyze the acylation of hindered alcohols by activating the acid anhydride, making it more electrophilic.
-
Bismuth(III) Triflate (Bi(OTf)₃): A highly powerful and practical catalyst for acylating even tertiary alcohols with less reactive anhydrides like pivalic anhydride.[17] It is tolerant of many functional groups.
-
Copper(I/II) and Palladium(II) Triflates: These metal triflates are also effective catalysts for activating anhydrides under mild conditions, successfully acylating hindered substrates like adamantanol.[18][19]
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Acylation of a Hindered Secondary Alcohol using DMAP
This procedure is a robust starting point for moderately hindered systems.[1][4]
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the hindered alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (1.5 equiv.) followed by a catalytic amount of DMAP (0.1–0.2 equiv.). Stir the solution.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acid anhydride (e.g., acetic anhydride, 1.2–1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for troubleshooting failed acylation reactions.
Caption: Troubleshooting Decision Tree for Hindered Acylations.
DMAP Catalysis & Steric Hindrance Mechanism
This diagram illustrates why the standard DMAP mechanism can fail.
Caption: Steric hindrance blocking nucleophilic attack on the acylpyridinium intermediate.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I just heat the reaction mixture to force it to go to completion?
-
A: While increasing temperature can sometimes overcome activation barriers, for hindered substrates it often leads to undesired side reactions like elimination or decomposition, especially with tertiary alcohols.[10] A better approach is to use a more potent catalyst at a lower temperature.
-
-
Q: Is there a universal "best" solvent for these reactions?
-
A: Dichloromethane (DCM) is a very common and effective solvent due to its inertness and ability to dissolve a wide range of organic compounds. However, nonpolar solvents can sometimes accelerate DMAP-catalyzed reactions.[9] For specific protocols like Yamaguchi esterification, toluene is often preferred.[8]
-
-
Q: My starting materials are acid- or base-sensitive. What are my options?
-
A: This is a critical consideration.
-
Acid-Sensitive: Avoid Lewis acid catalysts and strongly acidic workups. Steglich esterification with EDC/DMAP is performed under mild, near-neutral conditions and is a good choice.[5][20]
-
Base-Sensitive: Avoid using strong stoichiometric bases. A Lewis acid-catalyzed protocol, such as with Bi(OTf)₃, can be effective as it does not require a strong amine base.[17]
-
-
-
Q: How do Yamaguchi and Steglich esterifications compare for hindered substrates?
-
A: Both are powerful methods, but they have key differences. Steglich is a one-pot reaction using a carbodiimide activator.[5][15] It's very convenient but can fail with hindered acids due to N-acylurea formation.[5][6] Yamaguchi is typically a two-step, one-pot procedure where a mixed anhydride is formed first, then reacted with the alcohol.[7] It is generally considered more robust and higher-yielding for extremely hindered acid/alcohol pairings.[8]
-
References
- A Comparative Guide to 4-Dimethylaminopyridine (DMAP) in Total Synthesis: Performance, Alternatives, and Modern Applications. (n.d.). Benchchem.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities, 26(1), 55-59.
- Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Journal of Organic Chemistry, 66(26), 8926–8934.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (n.d.). ResearchGate.
- Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments. (n.d.). ResearchGate.
- What chemical can replace DMAP (4-Dimethylaminopyridine)? (2017, February 5). ResearchGate.
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV.
- Fischer, C. B., Xu, S., & Zipse, H. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols--quantifying the window of opportunity in kinetic resolution experiments. Chemistry, 12(22), 5779–5784.
- Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. (n.d.). ResearchGate.
- A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. (n.d.). Benchchem.
- Highly Efficient Cationic Palladium Catalyzed Acetylation of Alcohols and Carbohydrate-Derived Polyols. (n.d.). MDPI.
- Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. (n.d.). MDPI.
- Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069–2076.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry Letters and Reviews, 14(3), 435-443.
- Yamaguchi Esterification. (n.d.). Organic Chemistry Portal.
- Majhi, P. K. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(31), 21373-21394.
- Khan, I., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 7, 101344.
- Carboxylic Acids Derivatives Part 18 - Activation of Carboxylic acids. (2023, January 6). YouTube.
- ACYLATION of ALCOHOLS / AMINES. (2016, June 5). Chemsheets.
- Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole. (n.d.). Beijing Institute of Technology.
- Esterification/Amidation Problems. (2024, February 18). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Yamaguchi Esterification [organic-chemistry.org]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole - Beijing Institute of Technology [pure.bit.edu.cn]
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- 20. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Technical Support Center: Scale-Up of Octanoyl Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving octanoyl bromide. As a highly reactive acylating agent, this compound is a valuable building block, but its use in large-scale synthesis presents unique challenges. This document is structured to provide practical, field-proven insights to ensure safe, efficient, and successful scale-up campaigns.
Section 1: General Scale-Up Principles & Safety
Scaling a reaction from the laboratory bench to a pilot or manufacturing plant is not merely about using larger flasks and more reagents. The physical principles governing heat and mass transfer change dramatically with volume, which can significantly impact reaction safety, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with handling this compound at a kilogram scale?
A1: this compound is a volatile and corrosive acyl halide. At scale, the primary hazards are:
-
Corrosivity and Moisture Sensitivity: It reacts exothermically with water, including moisture in the air or on skin, to produce hydrobromic acid (HBr) and octanoic acid.[1] This makes it a severe irritant to the eyes, skin, and respiratory system.[2][3] All transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in thoroughly dried equipment.
-
Inhalation Toxicity: Vapors are lachrymatory (tear-inducing) and can cause severe respiratory irritation.[3] Operations must be performed in a well-ventilated area, such as a walk-in fume hood or a contained charging system, with appropriate respiratory protection.
-
Thermal Hazards: Reactions involving this compound, particularly with nucleophiles like amines or alcohols, are highly exothermic. On a large scale, the reduced surface-area-to-volume ratio makes it much harder to dissipate this heat, increasing the risk of a thermal runaway.[4]
Q2: What are the most critical parameters to consider when scaling up an this compound acylation?
A2: The most critical parameters are interconnected and revolve around managing the reaction's energy and rate.
-
Heat Transfer: This is arguably the most significant challenge. A reaction that warms moderately in a 1 L flask could boil uncontrollably in a 100 L reactor if the addition rate and cooling capacity are not properly scaled. Reaction calorimetry is an essential tool for measuring the heat of reaction and determining the required cooling capacity for the target scale.[5][6]
-
Mass Transfer & Mixing: Inadequate mixing can create localized "hot spots" where the concentration of reagents is high, leading to rapid heat generation and the formation of byproducts. The efficiency of stirring does not scale linearly and what works in a flask may be insufficient in a large reactor.
-
Reagent Addition Rate: The rate of addition of this compound (or the nucleophile) is the primary method for controlling the rate of heat generation. This must be carefully calculated based on the calorimetric data and the reactor's cooling capacity.
-
Purification Strategy: Methods that are convenient at the lab scale, such as column chromatography, are often impractical or prohibitively expensive at an industrial scale.[7] Developing a scalable purification method, such as crystallization or distillation, is crucial.[8]
Section 2: Troubleshooting Guide for Acylation Reactions
This section addresses specific problems encountered during the scale-up of common reactions involving this compound.
2.1 Esterification with Alcohols
The reaction of this compound with alcohols to form octanoate esters is a common transformation. While seemingly straightforward, scale-up can introduce several challenges.
Q1: My esterification reaction is showing a much larger exotherm than in the lab, and I'm seeing discoloration. What's happening?
A1: This is a classic heat transfer issue. The heat generated by the reaction is proportional to the volume, while the ability to remove that heat is proportional to the surface area of the reactor. As you scale up, the volume increases cubed while the surface area increases squared, leading to less efficient cooling.[7]
-
Causality: The excessive heat is likely causing thermal degradation of your starting material or product, leading to discoloration. It can also accelerate side reactions. The reaction between an acyl halide and an alcohol is a nucleophilic acyl substitution, which is typically fast and exothermic.[9]
-
Solutions:
-
Reduce Addition Rate: Slow down the rate at which you add the this compound to allow the reactor's cooling system to keep up.
-
Lower Reaction Temperature: Start the reaction at a lower initial temperature to create a larger temperature difference (ΔT) between the reaction mass and the cooling jacket, improving the heat removal rate.
-
Use a Co-solvent: Adding a higher-boiling, inert solvent can increase the overall heat capacity of the reaction mixture, helping to absorb the energy released.
-
Q2: The reaction is stalling at ~90% conversion on a pilot scale, even after extended reaction time. What are the likely causes?
A2: Stalling reactions at scale are often due to issues with mixing, moisture, or byproduct inhibition.
-
Causality & Solutions:
-
Poor Mixing: The unreacted material may be in a poorly mixed region of the reactor. Verify that your agitator speed and design are sufficient for the vessel geometry and batch volume.
-
Byproduct Inhibition: The reaction generates HBr as a byproduct. While often scavenged by a base (like pyridine or triethylamine), poor mixing can lead to localized low pH, which can protonate the alcohol, reducing its nucleophilicity. Ensure your base is well-dispersed.
-
Moisture Ingress: Even small leaks in a large reactor can introduce enough moisture to hydrolyze the this compound back to octanoic acid, consuming your reagent.[1] Re-verify that your system is scrupulously dry and under a positive pressure of inert gas.
-
Steric Hindrance: If you are using a secondary or tertiary alcohol, the reaction is inherently slower due to steric hindrance, which can be more pronounced at the lower concentrations sometimes used at scale.[9][10] You may need to increase the temperature or reaction time compared to the lab-scale experiment.
-
2.2 Amidation with Amines
Amidation reactions are typically very fast and highly exothermic, presenting significant safety challenges on scale-up.
Q1: During the addition of this compound to my amine, a thick, un-stirrable slurry is forming. How can I prevent this?
A1: This is a common problem caused by the precipitation of the amine hydrobromide salt. The reaction of an amine with this compound produces one equivalent of HBr, which is immediately neutralized by a second equivalent of the starting amine to form a salt (RNH₃⁺Br⁻).[11]
-
Causality: These salts are often poorly soluble in common organic solvents, leading to a thick precipitate that can stall the agitator and create a severe safety hazard due to poor heat transfer from the unmixed mass.
-
Solutions:
-
Increase Solvent Volume: While counterintuitive for process efficiency, increasing the amount of solvent can help keep the salt suspended, if not fully dissolved.
-
Use a Non-Nucleophilic Scavenger Base: Instead of using two equivalents of your valuable amine, use one equivalent of the amine and at least one equivalent of a less sterically hindered, non-nucleophilic tertiary amine like triethylamine or N,N-diisopropylethylamine (DIPEA). The resulting triethylammonium bromide or DIPEA hydrobromide salt may have better solubility in your chosen solvent.
-
Reverse Addition: Add the amine solution to the this compound. This keeps the amine concentration low initially, which can sometimes prevent rapid, large-scale precipitation. This must be approached with extreme caution and thorough safety analysis, as it means the highly reactive acyl bromide is present in excess for much of the reaction.
-
Q2: My final amide product is difficult to purify from residual starting amine and the amine salt. What scalable purification strategies can I use?
A2: Removing polar starting materials and salts from a less polar product is a common scale-up challenge.
-
Causality: Column chromatography is not a viable option for multi-kilogram production. You need a purification method based on differential solubility.[7]
-
Solutions:
-
Aqueous Washes: During work-up, wash the organic phase with a dilute acid solution (e.g., 1M HCl or citric acid). This will protonate the excess amine, making it and its salt highly water-soluble and easily removed in the aqueous phase. Follow with a water wash and then a brine wash to remove residual water.
-
Crystallization: This is the most common and effective method for purifying solid amides at scale.[8] A systematic screening of solvents is necessary to find a system where the amide has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
-
Distillation: If your amide is thermally stable and has a reasonable boiling point, short-path distillation under high vacuum can be an effective purification method for liquid products.
-
Section 3: Analytical and Monitoring Strategies at Scale
Effective process monitoring is crucial for ensuring consistency and safety during scale-up. Relying solely on intermittent TLC or HPLC analysis is often insufficient for large, fast-moving reactions.
Process Analytical Technology (PAT) FAQs
Q1: How can I monitor the consumption of this compound in real-time during a large-scale reaction?
A1: Process Analytical Technology (PAT) tools are designed for this purpose. In-line spectroscopic methods allow for continuous monitoring without the need to take and prep samples.
-
FTIR Spectroscopy: An attenuated total reflectance (ATR) FTIR probe inserted directly into the reactor can monitor the reaction in real-time.[12] You can track the disappearance of the characteristic acyl bromide carbonyl peak (~1800 cm⁻¹) and the appearance of the product ester (~1735 cm⁻¹) or amide (~1650 cm⁻¹) carbonyl peak. This provides immediate feedback on reaction rate and completion.[13][14]
-
Benchtop NMR: For reactions in deuterated solvents or with sufficient concentration, flow NMR can be a powerful tool for monitoring multiple species simultaneously, providing detailed kinetic and mechanistic information.[15][16]
Q2: My reaction is multiphasic (e.g., a slurry). Can I still use PAT?
A2: Yes, but it requires careful consideration. Reflectance-based techniques are generally more suitable for multiphasic systems.
-
FTIR and Raman Spectroscopy: Both techniques can monitor the liquid phase of a slurry.[13] However, the probe window can become fouled by solids, so proper placement in the reactor is key. The choice between FTIR and Raman often depends on the specific vibrational modes of your molecules of interest.
Section 4: Data and Visualization
Data Presentation
The following table summarizes typical changes in process parameters when scaling an exothermic acylation reaction from the lab to a pilot plant.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Acylation Parameters
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Rationale for Change |
| Batch Size | 50 g | 5 kg | 100x scale-up factor. |
| Solvent Volume | 500 mL | 60 L | Solvent volume is often increased more than linearly to aid in mixing and temperature control.[7] |
| Reagent Addition Time | 15 minutes | 2-4 hours | Addition rate is slowed significantly to match the lower heat removal capacity of the larger reactor.[5] |
| Stirrer Speed (RPM) | 300-400 RPM | 80-150 RPM | Tip speed and torque are more important than RPM at scale. Lower RPM can still provide effective mixing with a properly designed impeller. |
| Work-up | Separatory Funnel | Reactor Washes | Liquid-liquid extractions are performed in the reactor itself by charging wash solutions, stirring, and allowing phases to separate. |
| Purification | Column Chromatography | Recrystallization/Distillation | Chromatography is generally not economically viable at this scale.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Esterification with Base Scavenger
-
Reactor Setup: Ensure a clean, dry, glass-lined or Hastelloy reactor is equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser.
-
Inerting: Purge the reactor with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge Reagents: Charge the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene, ~10-12 L/kg of alcohol). Begin agitation. Charge a tertiary amine base (e.g., triethylamine, 1.1 eq).
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).
-
This compound Addition: Add this compound (1.05 eq) subsurface via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed the set limit (e.g., 10 °C).
-
Reaction: Allow the reaction to stir at the specified temperature until completion is confirmed by in-line PAT or off-line analysis (e.g., GC, HPLC).
-
Quench: Slowly add water or a dilute aqueous acid to quench any unreacted this compound and dissolve the amine salt.
-
Work-up: Separate the aqueous layer. Wash the organic layer sequentially with dilute acid, water, and brine.
-
Isolation: Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation or crystallization as determined during process development.
Visualizations
Diagram 1: General Scale-Up Workflow This diagram illustrates the logical progression from laboratory development to full-scale production, emphasizing the central role of safety and process understanding.
Caption: A typical workflow for scaling up a chemical process.
Diagram 2: Troubleshooting Low Yield in Acylation This decision tree provides a logical path to diagnose and solve the common problem of low yield in a scaled-up acylation reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Miller, G. H. (n.d.). Optimizing and Scaling Up TCFH–NMI Pyrrole Acylation for Organic Syntheses. ScholarWorks@GVSU. Retrieved January 7, 2026, from [Link]
-
Zhou, Y., Min, D., Kuga, S., & Wu, M. (2014). Cellulose esterification with octanoyl chloride and its application to films and aerogels. BioResources, 9(3). [Link]
-
Häusler, T., Lobedann, M., & Scholl, S. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(11), 2518–2527. [Link]
-
Ying, Y., et al. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health. [Link]
-
Martins, J. E. D., & Spanevello, R. A. (2015). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Bruker. (n.d.). PAT-Driven Real-Time Reaction Monitoring by Integrating synTQ with Bruker's Fourier 80 Benchtop NMR. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2016). Using PAT to accelerate the transition to continuous API manufacturing. [Link]
-
ResearchGate. (n.d.). Cellulose Esterification with Octanoyl Chloride and its Application to Films and Aerogels. Retrieved January 7, 2026, from [Link]
-
Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Reactivity of Octanoyl Bromide and Octanoyl Chloride
For professionals engaged in organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Among the most potent acylating agents are the acyl halides, prized for their high reactivity. This guide provides an in-depth, objective comparison of two homologous eight-carbon reagents: octanoyl bromide and octanoyl chloride. We will explore the fundamental principles governing their reactivity, present quantitative comparisons, and provide detailed experimental protocols for their empirical evaluation.
I. Theoretical Framework: Unpacking the Reactivity Hierarchy
The reactivity of any carboxylic acid derivative in a nucleophilic acyl substitution reaction is primarily governed by the stability of the leaving group.[1][2] The fundamental principle is straightforward: a more stable leaving group departs more readily, accelerating the reaction. The general reactivity hierarchy places acyl halides at the apex, above anhydrides, esters, and amides.[1][3]
When comparing this compound and octanoyl chloride, the key differentiator is the halogen atom. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻).[4][5] This can be rationalized by considering two core concepts:
-
Basicity: The stability of a leaving group is inversely related to its basicity. We can gauge this by looking at the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr is a stronger acid than HCl, which means its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.[4][6] This greater stability facilitates the departure of the bromide ion from the tetrahedral intermediate during the substitution reaction.[5][7]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, with average bond energies of approximately 285 kJ/mol and 327 kJ/mol, respectively.[4][5] The lower bond energy of the C-Br bond means less energy is required to break it during the elimination step of the nucleophilic acyl substitution, contributing to a faster overall reaction rate.
While chlorine is more electronegative than bromine, which slightly increases the electrophilicity of the carbonyl carbon in octanoyl chloride, the effect of leaving group ability is the dominant factor in determining the overall reactivity.[4] Therefore, this compound is predicted to be the more reactive of the two.[5][7]
Physicochemical Properties
A summary of the key properties for both reagents is provided below for easy reference.
| Property | Octanoyl Chloride | This compound |
| Molecular Formula | C₈H₁₅ClO | C₈H₁₅BrO |
| Molecular Weight | 162.66 g/mol [8] | 207.11 g/mol [9] |
| Appearance | Clear colorless to straw-colored liquid[10] | Colorless to pale yellow liquid[9] |
| Boiling Point | ~196 °C (385 °F)[10] | ~205–210 °C (estimated)[9] |
| Density | ~0.973 g/cm³[10] | ~1.25 g/cm³ (approximate)[9] |
| Reactivity | Highly reactive, especially with water/nucleophiles[10][11] | More reactive than octanoyl chloride[4][5] |
II. Experimental Verification of Reactivity
To empirically validate the theoretical differences in reactivity, a competitive acylation experiment can be designed. This protocol provides a self-validating system to quantitatively compare the reaction rates of this compound and octanoyl chloride with a model nucleophile.
Protocol: Competitive Acylation of Benzylamine
This experiment involves reacting an equimolar mixture of octanoyl chloride and this compound with a limited amount of benzylamine. The relative amounts of the two resulting amide products (N-benzyl octanamide) will directly reflect the relative reactivity of the starting acyl halides. Gas Chromatography with Flame Ionization Detection (GC-FID) is an ideal method for quantifying the product ratio.
Objective: To determine the relative reactivity of this compound and octanoyl chloride by quantifying the product distribution in a competitive amidation reaction.
Materials:
-
Octanoyl chloride (≥99% purity)
-
This compound (≥99% purity)
-
Benzylamine (≥99% purity)
-
Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)
-
Triethylamine (TEA), distilled
-
Dodecane (internal standard, ≥99.5% purity)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
GC-FID system with a suitable capillary column (e.g., DB-5 or equivalent)
Experimental Workflow Diagram
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Methodology:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Acyl Halide/Internal Standard Solution: In a dry 25 mL volumetric flask, accurately weigh octanoyl chloride (1.0 mmol, ~163 mg) and this compound (1.0 mmol, ~207 mg). Add dodecane (internal standard, 0.5 mmol, ~85 mg). Dilute to the mark with anhydrous DCM. This ensures an exact 1:1 molar ratio of the acyl halides.
-
Nucleophile/Base Solution: In a separate dry 25 mL volumetric flask, add benzylamine (0.5 mmol, ~54 mg) and triethylamine (1.1 mmol, ~111 mg). Dilute to the mark with anhydrous DCM. The base neutralizes the HCl/HBr byproduct.[12]
-
-
Reaction Execution:
-
Transfer the Acyl Halide solution to a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the flask to 0 °C in an ice bath.
-
Using a dropping funnel, add the Nucleophile solution dropwise to the stirring Acyl Halide solution over 10 minutes.
-
Once the addition is complete, allow the reaction to stir at 0 °C for an additional 20 minutes.
-
-
Workup and Sample Preparation:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and collect the filtrate for analysis.
-
-
GC-FID Analysis:
-
Inject a 1 µL aliquot of the final organic solution into the GC-FID.
-
The expected products are N-benzyl octanamide and the unreacted internal standard, dodecane. Since both acyl halides produce the same amide, this protocol is flawed for competitive analysis. A corrected approach is needed.
-
Correction and Refinement of Protocol: The above protocol incorrectly assumes different products. A better approach is to use two separate, parallel reactions and monitor their kinetics.
Revised Protocol: Parallel Kinetic Monitoring
Objective: To determine the pseudo-first-order rate constants for the reaction of octanoyl chloride and this compound with an excess of a nucleophile.
Methodology:
-
Prepare two separate reaction flasks under identical conditions (temperature, solvent volume, stirring rate).
-
In each flask, dissolve a large excess of a suitable nucleophile (e.g., 10 equivalents of 4-nitroaniline, whose disappearance can be monitored by UV-Vis, or an alcohol like isopropanol).
-
Initiate each reaction by injecting a precise amount of either octanoyl chloride (Flask A) or this compound (Flask B).
-
At fixed time intervals (e.g., every 30 seconds), withdraw an aliquot, quench it immediately (e.g., with a solution of a highly reactive amine in a large volume of solvent), and analyze it using a calibrated analytical technique (HPLC or GC).
-
Plot the natural logarithm of the concentration of the starting acyl halide versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants (k_bromide vs. k_chloride) to determine the relative reactivity.
III. Data Interpretation and Expected Results
Based on the principles of leaving group ability, the reaction with this compound is expected to proceed significantly faster than the reaction with octanoyl chloride.
Hypothetical Kinetic Data (Parallel Monitoring)
| Acyl Halide | Nucleophile | Temp (°C) | Pseudo-First-Order Rate Constant (k, s⁻¹) | Relative Rate |
| Octanoyl Chloride | Isopropanol | 25 | kCl | 1.0 |
| This compound | Isopropanol | 25 | kBr | > 1.0 |
The ratio kBr / kCl would provide a quantitative measure of the enhanced reactivity of the acyl bromide. This ratio is expected to be significantly greater than 1, confirming that this compound is the more potent acylating agent.
Mechanism of Nucleophilic Acyl Substitution
The underlying mechanism for these reactions is the two-step addition-elimination pathway.[13] The superior reactivity of this compound is manifested as a lower activation energy for the overall process, primarily due to the more facile expulsion of the stable bromide ion from the tetrahedral intermediate.
Caption: General mechanism for nucleophilic acyl substitution.
IV. Practical Implications and Conclusion
Expertise in Application: The choice between this compound and octanoyl chloride is not merely academic; it has significant practical consequences in synthesis design.
-
For High-Reactivity Needs: When acylating sterically hindered or electronically deactivated nucleophiles (e.g., tertiary alcohols or deactivated anilines), the superior reactivity of This compound can be decisive, leading to higher yields and faster reaction times where octanoyl chloride might be sluggish or fail.
-
For Controlled Reactions: The slightly attenuated reactivity of octanoyl chloride can be advantageous when dealing with highly sensitive substrates containing multiple nucleophilic sites, potentially offering greater selectivity.[14] Its lower cost and wider commercial availability also make it the default choice for less demanding transformations.
-
Handling and Stability: Both reagents are highly sensitive to moisture and should be handled under an inert atmosphere.[11][12] However, due to its higher reactivity, this compound will hydrolyze more rapidly upon exposure to ambient moisture, necessitating more stringent anhydrous conditions.
References
-
Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?. Quora. [Link]
-
Quora. (2022). Which of the following compounds will you expect to be more reactive: acetyl chloride or acetyl bromide? Explain your answer. Quora. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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LookChem. (n.d.). Cas 6166-47-8, this compound. LookChem. [Link]
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Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. [Link]
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Organic Chemistry Tutor. (n.d.). Reactivity of acyl halides. Organic Chemistry Tutor. [Link]
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Pearson. (n.d.). Nucleophilic Acyl Substitution. Pearson. [Link]
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Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
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Reddit. (2020). Better Leaving Group: Bromide VS Chloride. Reddit. [Link]
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Journal of the American Chemical Society. (1954). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Journal of the American Chemical Society. [Link]
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The Organic Chemistry Tutor. (2020). Acyl Halides: Reactions Forming and Reactions of. YouTube. [Link]
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ResearchGate. (n.d.). Hammett plot for the reaction of para-substituted acyl transfer.... ResearchGate. [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]
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A Head-to-Head Battle of Acylating Agents: Octanoyl Bromide vs. Octanoic Anhydride
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Octanoylation
In the realm of organic synthesis and drug development, the precise installation of functional groups is paramount. The octanoyl group, an eight-carbon aliphatic chain, is a frequently utilized moiety for increasing lipophilicity, modulating biological activity, or serving as a key intermediate in the synthesis of complex molecules. The choice of the acylating agent is a critical decision that significantly impacts reaction efficiency, selectivity, and overall success. This guide provides an in-depth comparison of two common reagents for this purpose: octanoyl bromide and octanoic anhydride.
Understanding the Acylation Landscape: A Mechanistic Overview
Acylation is the process of adding an acyl group (R-C=O) to a molecule. In the context of octanoylation, we are introducing the CH₃(CH₂)₆C=O– group. Both this compound and octanoic anhydride are acylating agents, but they operate through different mechanisms and exhibit distinct reactivity profiles.
-
Acyl Halides (e.g., this compound): These are among the most reactive acylating agents. The high electronegativity of the halogen (bromine) atom polarizes the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, further driving the reaction forward.
-
Acid Anhydrides (e.g., Octanoic Anhydride): Anhydrides are generally less reactive than acyl halides. The leaving group is a carboxylate anion (octanoate), which is more stable than a halide ion and therefore a better leaving group than a hydroxyl group, but not as good as a halide. Their reactivity can be enhanced with the use of catalysts.
Below is a diagram illustrating the general mechanism of nucleophilic acyl substitution.
Figure 1: Generalized mechanism for acylation by this compound and octanoic anhydride.
This compound: The High-Reactivity Workhorse
This compound is a powerful acylating agent, favored for its high reactivity. This reactivity, however, comes with trade-offs in terms of handling and selectivity.
Key Characteristics:
-
High Reactivity: Due to the excellent leaving group ability of the bromide ion, this compound reacts rapidly with a wide range of nucleophiles, including alcohols, amines, and even less reactive ones.
-
Moisture Sensitivity: It readily hydrolyzes in the presence of water to form octanoic acid. This necessitates the use of anhydrous reaction conditions, which can add complexity and cost to a process.
-
Corrosive Nature: As with most acyl halides, this compound is corrosive and requires careful handling in a well-ventilated fume hood.
-
Byproduct Formation: The reaction produces hydrogen bromide (HBr), an acidic and corrosive gas. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is often required to scavenge the HBr, which can complicate purification.
Experimental Protocol: Acylation of Benzylamine with this compound
This protocol details a standard procedure for the N-acylation of an amine using this compound.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Octanoic Anhydride: The Selective and Stable Alternative
Octanoic anhydride offers a milder and often more selective approach to acylation. Its reduced reactivity can be advantageous when dealing with sensitive substrates or when chemoselectivity is a concern.
Key Characteristics:
-
Moderate Reactivity: It is less reactive than this compound, which can be beneficial for avoiding side reactions with sensitive functional groups.
-
Moisture Tolerance: While it will hydrolyze in the presence of water, it is significantly more stable than this compound, making it easier to handle and store.
-
Catalyst Requirement: Reactions with less reactive nucleophiles often require a catalyst, such as 4-dimethylaminopyridine (DMAP) or a Lewis acid, to proceed at a reasonable rate.
-
Benign Byproduct: The byproduct of the reaction is octanoic acid, which is less corrosive and generally easier to remove during workup than HBr.
Experimental Protocol: Acylation of Benzyl Alcohol with Octanoic Anhydride
This protocol demonstrates the esterification of an alcohol using octanoic anhydride with DMAP as a catalyst.
Materials:
-
Benzyl alcohol
-
Octanoic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere, add octanoic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Head-to-Head Comparison: Making an Informed Decision
The choice between this compound and octanoic anhydride is not always straightforward and depends on several factors.
Quantitative Data Summary
| Feature | This compound | Octanoic Anhydride |
| Reactivity | Very High | Moderate |
| Moisture Sensitivity | High | Low to Moderate |
| Byproduct | HBr (corrosive gas) | Octanoic acid (liquid) |
| Catalyst Required | Typically none (base for HBr scavenging) | Often (e.g., DMAP, Lewis acids) |
| Handling | Requires anhydrous conditions, fume hood | Easier to handle, less stringent conditions |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |
| Cost | Generally higher per mole | Generally lower per mole |
| Atom Economy | Lower | Higher |
Decision-Making Flowchart
The following diagram provides a simplified decision-making framework for selecting the appropriate acylating agent.
Figure 2: Decision-making flowchart for selecting an octanoylating agent.
Conclusion and Future Outlook
Both this compound and octanoic anhydride are effective reagents for introducing an octanoyl group. This compound is the more reactive choice, suitable for a wide range of nucleophiles but requires more stringent handling procedures. Octanoic anhydride, while less reactive, offers greater stability, milder reaction conditions, and a more benign byproduct, making it ideal for sensitive substrates.
The selection of the acylating agent should be a deliberate choice based on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and scalability. As the field of organic synthesis continues to evolve, the development of new, more efficient, and selective acylating agents and catalytic systems will undoubtedly provide even more tools for the modern chemist.
References
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
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-
Scriven, E. F. V., & Murugan, R. (2009). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. In Advances in Heterocyclic Chemistry (Vol. 98, pp. 1-85). Elsevier. [Link]
A Guide to Peptide Octanoylation: A Comparative Analysis of Acylation Reagents
Introduction: The Therapeutic Promise of Lipidation
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, rapid renal clearance, and low membrane permeability.[1] A powerful and widely adopted strategy to overcome these limitations is lipidation , the covalent attachment of a lipid moiety to the peptide backbone.[2][3]
Octanoylation, the attachment of an eight-carbon fatty acid (C8), is a specific form of lipidation that significantly enhances the peptide's lipophilicity. This modification can profoundly improve pharmacokinetic and pharmacodynamic profiles by promoting binding to serum albumin, which reduces renal clearance and prolongs plasma half-life.[1] Furthermore, increased lipophilicity can facilitate passage across cellular membranes, which is critical for engaging intracellular targets.[4]
Prominent examples underscore the success of this strategy. The biological activity of the hunger-regulating hormone ghrelin is contingent upon the O-octanoylation of a specific serine residue.[4][5][6] In the realm of metabolic disease, blockbuster GLP-1 receptor agonists like liraglutide and semaglutide incorporate fatty acid modifications to achieve their extended duration of action, transforming the management of type 2 diabetes and obesity.[7][8][9]
This guide provides a comparative analysis of the primary chemical methods for peptide octanoylation, offering researchers the technical insights needed to select the optimal strategy for their specific application. We will delve into the mechanisms, advantages, and drawbacks of three common classes of reagents, supported by experimental protocols and data.
The Chemistry of N-Octanoylation: Navigating the Challenges
The goal of octanoylation is the formation of a stable amide bond between the carboxyl group of octanoic acid and a free amine on the peptide. This is typically the N-terminal α-amino group or the ε-amino group of a lysine (Lys) side chain. While seemingly straightforward, the reaction is fraught with potential challenges that demand careful consideration.
-
Selectivity: A primary challenge is achieving acylation at the desired position. Peptides can contain multiple nucleophilic sites, including the N-terminus, Lys side chains, and the hydroxyl groups of serine (Ser), threonine (Thr), or tyrosine (Tyr). Aggressive, non-selective reagents can lead to a heterogeneous mixture of mono-, di-, and multi-acylated products, complicating purification and reducing the yield of the desired conjugate.[10][11]
-
Racemization: The chiral integrity of amino acids is paramount to a peptide's biological activity. The harsh conditions or activating species involved in some acylation methods can promote racemization at the α-carbon of the C-terminal amino acid being coupled, rendering the final product inactive.[12][13]
-
Reagent and Peptide Solubility: Octanoylating reagents are highly hydrophobic, while peptides can range from hydrophilic to amphipathic. Achieving a homogenous reaction environment where both components are fully solvated is critical for efficient reaction kinetics.
-
Side Reactions: Beyond over-acylation, other side reactions such as the formation of 2,5-diketopiperazine (DKP) at the N-terminus can occur, leading to peptide truncation.[14]
Understanding these challenges is the first step in selecting a reagent and designing a protocol that maximizes yield and purity.
Comparative Analysis of Octanoylation Reagents
We will compare the three most common strategies for peptide octanoylation: the highly reactive octanoyl chloride, the controlled in-situ activation of octanoic acid via coupling reagents, and the convenient use of pre-activated octanoic acid NHS-esters.
Method 1: The Aggressive Acylator - Octanoyl Chloride
Octanoyl chloride is a highly reactive acyl halide used to introduce the octanoyl group directly.[15][16] Its reactivity stems from the excellent leaving group ability of the chloride ion, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's amine.
Mechanism of Action: The reaction is a direct nucleophilic acyl substitution. The amine group of the peptide attacks the carbonyl carbon of octanoyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to prevent protonation of the reactive amine and drive the reaction to completion.[4]
Advantages:
-
High Reactivity: Reactions are typically fast, often completing within 1-3 hours at room temperature.[4]
-
Low Cost: Octanoyl chloride is an inexpensive and readily available commodity chemical.
-
Simple Reagents: The reaction requires only the acyl chloride and a base, minimizing the number of components in the reaction mixture.
Disadvantages & Mitigation Strategies:
-
Poor Selectivity: The high reactivity of octanoyl chloride is its primary drawback. It can readily acylate multiple amine groups (N-terminus and lysine side chains) and even less nucleophilic hydroxyl groups on Ser, Thr, or Tyr, leading to a mixture of products.
-
Mitigation: Use of precisely controlled stoichiometry (e.g., 1.0-1.2 equivalents of octanoyl chloride) is crucial.[4] Running the reaction at a reduced temperature (0 °C) and adding the reagent slowly can help temper its reactivity and improve selectivity.
-
-
Moisture Sensitivity: As an acyl halide, octanoyl chloride is highly sensitive to moisture and will rapidly hydrolyze to octanoic acid, quenching the reaction. Anhydrous solvents and inert atmosphere are required.
-
Safety Concerns: Generates corrosive HCl gas as a byproduct.
Method 2: The Controlled Approach - Octanoic Acid with Peptide Coupling Reagents
This is the most versatile and widely used method in modern peptide synthesis, including for lipidation.[17] Instead of using a highly reactive acyl chloride, this approach activates the carboxyl group of the more stable octanoic acid in situ using a specialized coupling reagent.
Mechanism of Action: The process involves two steps. First, octanoic acid is mixed with a coupling reagent and a base. The coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea, aminium/uronium active ester, or phosphonium active ester).[18][19] This activated intermediate is then readily attacked by the peptide's amine group to form the desired amide bond, regenerating the coupling reagent byproduct.
Common coupling reagents include:
-
Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide)
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is considered one of the most efficient coupling reagents due to its high reactivity and low propensity for racemization.[19]
Advantages:
-
Excellent Control and Selectivity: The reaction is significantly more controlled than with octanoyl chloride. By adjusting the stoichiometry and reaction time, selective acylation of the more nucleophilic N-terminal amine over lysine side chains can often be achieved.
-
Low Risk of Racemization: Modern coupling reagents, especially those based on HOAt (like HATU), are designed to suppress racemization, preserving the peptide's stereochemical integrity.[18]
-
High Efficiency: These reagents facilitate rapid and high-yielding couplings, even for sterically hindered amines.
-
Robustness: The method is less sensitive to moisture than using acyl chlorides and is the standard for both solution-phase and Solid-Phase Peptide Synthesis (SPPS).
Disadvantages & Mitigation Strategies:
-
Higher Cost: Coupling reagents are significantly more expensive than octanoyl chloride.
-
Byproduct Removal: The reaction generates byproducts (e.g., tetramethylurea from HATU, diisopropylurea from DIC) that must be removed during purification.
-
Mitigation: These byproducts are typically small, non-peptidic molecules that are easily separated from the desired lipopeptide by standard reverse-phase HPLC.
-
Method 3: The Convenient Intermediate - Pre-activated NHS Esters
This method utilizes a pre-synthesized, stable active ester of octanoic acid, most commonly the N-Hydroxysuccinimide (NHS) ester.[21] This reagent is stable enough to be isolated, purified, and stored, offering a convenient "off-the-shelf" solution for acylation.
Mechanism of Action: Octanoic acid N-hydroxysuccinimide ester is an activated form of octanoic acid where the hydroxyl group has been replaced by the NHS group. NHS is a good leaving group, making the ester susceptible to nucleophilic attack by the peptide's amine. The reaction is typically performed in a suitable organic solvent like DMF with a mild base.[21]
Advantages:
-
Simplicity and Convenience: The reaction setup is very simple, often just requiring the mixing of the peptide and the NHS-ester in a solvent. No in-situ activation step is needed.
-
Good Stability: The NHS-ester reagent is bench-stable, easy to handle, and not as moisture-sensitive as octanoyl chloride.
-
Clean Reactions: The only major byproduct is N-hydroxysuccinimide, which is water-soluble and easily removed during purification.
Disadvantages & Mitigation Strategies:
-
Lower Reactivity: NHS-esters are generally less reactive than the intermediates formed during in-situ coupling with reagents like HATU. This can lead to longer reaction times or incomplete reactions, especially with sterically hindered or less nucleophilic amines.
-
Mitigation: The reaction can be gently heated or the equivalents of the NHS-ester can be increased to drive the reaction to completion. Monitoring by LC-MS is essential.
-
-
Hydrolysis: While more stable than acyl chlorides, NHS-esters can still hydrolyze in the presence of water, particularly at neutral or basic pH, reducing the effective concentration of the acylating agent.
Data-Driven Comparison of Octanoylation Reagents
The following table summarizes the key performance characteristics of the three methods. Values for yield and purity are illustrative and highly dependent on the specific peptide sequence, reaction scale, and optimization.
| Parameter | Octanoyl Chloride | Octanoic Acid + HATU/DIPEA | Octanoic Acid NHS-Ester |
| Reactivity | Very High | High | Moderate |
| Selectivity (Nα vs. Nε) | Low | Moderate to High | Moderate |
| Racemization Risk | Moderate | Very Low | Very Low |
| Ease of Use | Moderate (requires anhydrous conditions) | High (standard protocol) | Very High (simple mixing) |
| Relative Cost | Low | High | Moderate |
| Typical Crude Purity | Variable (often <60%) | High (often >80%) | Good (often >70%) |
| Primary Byproducts | HCl, over-acylated species | Tetramethylurea, DIPEA salts | N-Hydroxysuccinimide |
| Best For | Simple peptides without sensitive side chains; cost-sensitive projects | Complex peptides, SPPS, applications requiring high purity and stereochemical integrity | Routine conjugations, convenience, simplified workup |
Visualizing the Workflow and Mechanisms
General Workflow for Peptide Octanoylation
The following diagram outlines the typical steps involved in producing an octanoylated peptide, from synthesis to final characterization.
Caption: Simplified mechanisms for the three primary octanoylation methods.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Octanoylation using Octanoyl Chloride
This protocol is for the N-terminal acylation of a peptide in solution.
-
Peptide Dissolution: Dissolve the purified, lyophilized peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 2-5 mg/mL. Ensure the peptide is fully dissolved.
-
Cooling: Place the reaction vessel in an ice bath and stir for 10 minutes to cool the solution to 0 °C.
-
Base Addition: Add DIPEA (3.0 eq) to the peptide solution and continue stirring for 5 minutes. The base scavenges the HCl generated during the reaction. [4]4. Acylation: Slowly, dropwise, add a solution of octanoyl chloride (1.2 eq) in anhydrous DMF to the stirring peptide solution.
-
Reaction: Let the reaction proceed at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by taking a small aliquot (e.g., 5 µL), diluting it, and analyzing via LC-MS to check for the disappearance of the starting peptide and the appearance of the octanoylated product mass.
-
Quenching: Once the reaction is complete, quench excess octanoyl chloride by adding a small amount of water (e.g., 50 µL) and stirring for 30 minutes.
-
Workup: Dilute the reaction mixture with a solution of 50% acetonitrile in water containing 0.1% Trifluoroacetic acid (TFA) and proceed to purification.
Protocol 2: Octanoylation using Octanoic Acid and HATU
This protocol is suitable for both solution-phase and on-resin (SPPS) acylation.
-
Reagent Preparation: In a separate vial, pre-activate the octanoic acid. Dissolve octanoic acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) to the octanoic acid/HATU solution. The solution may change color (e.g., to yellow). Allow the activation to proceed for 5-10 minutes.
-
Peptide Preparation (Solution Phase): Dissolve the peptide (1.0 eq) in anhydrous DMF.
-
Acylation: Add the pre-activated octanoic acid solution to the stirring peptide solution.
-
Reaction: Let the reaction proceed at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress via LC-MS as described in Protocol 1.
-
Workup: Once complete, dilute the mixture with an appropriate solvent for purification by RP-HPLC. No quenching step is typically required.
Protocol 3: Octanoylation using Octanoic Acid NHS-Ester
This protocol is valued for its simplicity.
-
Peptide Dissolution: Dissolve the peptide (1.0 eq) in DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the peptide solution.
-
Reagent Addition: Add octanoic acid N-hydroxysuccinimide ester (1.5 eq) directly to the peptide solution as a solid or dissolved in a small amount of DMF.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction is slower than the other methods and may require overnight stirring.
-
Monitoring: Monitor the reaction progress via LC-MS.
-
Workup: Once the reaction has reached completion, dilute and purify by RP-HPLC.
Conclusion and Recommendations
The octanoylation of peptides is a critical tool for enhancing their therapeutic properties. The choice of acylation reagent is a crucial experimental decision that directly impacts the yield, purity, and cost-effectiveness of the synthesis.
-
Octanoyl Chloride remains a viable option for simple, robust peptides where cost is a primary driver and potential side products can be easily removed. However, its use requires careful control to mitigate poor selectivity.
-
Octanoic Acid with Coupling Reagents , particularly with modern reagents like HATU, represents the gold standard for performance. It offers the best combination of efficiency, control, and protection against racemization, making it the method of choice for complex, high-value peptides and for all on-resin acylations. [18][19]* Octanoic Acid NHS-Ester provides an excellent balance of convenience and performance for routine applications. [21]Its simplicity makes it an attractive option for researchers who may not specialize in peptide chemistry, though its slower kinetics must be considered.
Ultimately, the optimal method depends on the specific peptide, the scale of the synthesis, and the purity requirements of the final application. By understanding the underlying chemistry and trade-offs of each approach, researchers can confidently select the right tool to advance their peptide-based therapeutic programs.
References
-
Malik, U., Tulla-Puche, J., & Albericio, F. (2021). Lipidization as a tool toward peptide therapeutics. Expert Opinion on Drug Discovery, 16(11), 1249-1264. [Link]
-
Naumann, W., & Naundorf, A. (2004). Synthesis of lipidated peptides. Methods in Molecular Biology, 283, 221-232. [Link]
-
Pharmaffiliates. (n.d.). Mastering Peptide Synthesis with Octanoic Acid N-Hydroxysuccinimide Ester. Pharmaffiliates Blog. [Link]
-
Toth, I., & Simerska, P. (2015). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. In Peptides and Peptide-based Biomaterials and their Biomedical Applications. Springer. [Link]
-
LifeTein. (2024). Should My Peptide Be Lipidated?. [Link]
-
Salar-Behzadi, S., & Hubbuch, J. (2024). Peptide Acylation in Aliphatic Polyesters: a Review of Mechanisms and Inhibition Strategies. AAPS PharmSciTech, 25(3), 73. [Link]
-
Di Gioia, M. L., Leggio, A., & Liguori, A. (2024). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 29(11), 2539. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Vettore, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(19), e202200985. [Link]
-
Pistel, K. F., et al. (2000). Minimizing acylation of peptides in PLGA microspheres. Journal of Controlled Release, 68(3), 393-405. [Link]
-
Na, D. H., & DeLuca, P. P. (2005). A new class of inhibitors of peptide sorption and acylation in PLGA. Pharmaceutical Research, 22(5), 765-771. [Link]
-
Lucke, A., et al. (2002). Acylation of peptides by lactic acid solutions. Pharmaceutical Research, 19(2), 175-181. [Link]
-
Kurihara, T., et al. (1971). Chemical Synthesis and Characterization of aN-Octanoyl and Other aN-Acyl Colistin Nonapeptide Derivatives. Yakugaku Zasshi, 91(4), 433-439. [Link]
-
Ji, C., et al. (2010). Nα Selective Acetylation of Peptides. Journal of the Korean Chemical Society, 54(4), 458-461. [Link]
-
Góngora-Benítez, M., et al. (2012). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 10(37), 7483-7487. [Link]
-
Jia, T. Z., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15833-15836. [Link]
-
Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis?. r/chemistry. [Link]
-
Yang, J., et al. (2008). Ghrelin octanoylation mediated by an orphan lipid transferase. Proceedings of the National Academy of Sciences, 105(8), 2765-2770. [Link]
-
Barnett, B. P., et al. (2010). Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides. Journal of Biological Chemistry, 285(51), 40018-40025. [Link]
- Samant, M. P., & D'Souza, L. J. (2021). Solid phase synthesis of acylated peptides.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Wikipedia. (2025). Octanoyl chloride. [Link]
-
Taylor, M. S., et al. (2018). Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling. Biochemical Society Transactions, 46(1), 193-199. [Link]
-
Flanagan, E. W., et al. (2024). Nutritional Approaches to Enhance GLP-1 Analogue Therapy in Obesity: A Narrative Review. Nutrients, 16(11), 1735. [Link]
-
Zhao, X., et al. (2022). The Beneficial Effects of GLP-1 Receptor Agonists Other than Their Anti-Diabetic and Anti-Obesity Properties. Journal of Clinical Medicine, 11(17), 5028. [Link]
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A Senior Application Scientist's Guide to Confirming Protein Octanoylation: Methods and Experimental Protocols
For researchers, scientists, and drug development professionals, the precise identification and quantification of post-translational modifications (PTMs) are paramount. Among these, octanoylation, the attachment of an eight-carbon fatty acid chain, presents unique analytical challenges due to its labile nature and often low stoichiometry. This guide provides an in-depth comparison of the primary analytical methods for confirming octanoylation, complete with experimental insights and detailed protocols to ensure robust and reliable results.
Mass Spectrometry-Based Methods: The Gold Standard
Mass spectrometry (MS) is the cornerstone for the definitive identification and site-localization of octanoylation. The fundamental principle lies in the detection of a specific mass shift (+126.1 Da for the octanoyl group, C8H14O) on a modified peptide or protein.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most powerful and widely used MS-based approach. It combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry to identify and sequence octanoylated peptides from complex biological samples.
The Causality Behind the Workflow: The goal of the LC-MS/MS workflow is to isolate, fragment, and identify peptides bearing the octanoylation. Each step is critical for success. Protein digestion breaks down the protein into manageable peptides. Enrichment is often necessary because octanoylated peptides can be present in very low amounts compared to their unmodified counterparts. The LC step separates peptides by their physicochemical properties, reducing the complexity of the mixture entering the mass spectrometer and thereby increasing the chances of detecting low-abundance species. The MS/MS step provides the fragmentation data needed to determine the peptide sequence and pinpoint the exact site of modification.
Caption: LC-MS/MS workflow for octanoylation analysis.
Experimental Protocol: LC-MS/MS Analysis of Octanoylated Peptides
-
Protein Digestion:
-
Start with 100 µg of purified protein or total cell lysate.
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Octanoylated Peptides (Optional but Recommended):
-
Desalting:
-
Acidify the peptide solution with 0.1% trifluoroacetic acid (TFA).
-
Use a C18 solid-phase extraction cartridge to bind the peptides.
-
Wash the cartridge with 0.1% TFA to remove salts.
-
Elute the peptides with 50% acetonitrile in 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Nano-LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Load the sample onto a nano-flow C18 column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.[3]
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions from the MS1 scan are selected for fragmentation in the MS2 scan.
-
Fragmentation Techniques: CID vs. ETD
The choice of fragmentation technique is critical for localizing the octanoyl group.
-
Collision-Induced Dissociation (CID): This method uses high-energy collisions with an inert gas to fragment peptide bonds. However, CID can cause the labile octanoyl group to be lost from the peptide backbone, making it difficult to pinpoint the exact modification site.[4]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone while preserving labile PTMs. This makes it the superior choice for confirming the site of octanoylation.[4][5]
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Mechanism | Vibrational excitation through collisions. | Electron transfer from a radical anion. |
| PTM Stability | Prone to neutral loss of labile PTMs. | Preserves labile PTMs like octanoylation.[4] |
| Sequence Coverage | Can be incomplete, especially for proline-rich peptides. | Often provides more complete sequence coverage. |
| Suitability for Octanoylation | Less suitable for precise localization. | Highly recommended for site-specific analysis.[5] |
Metabolic Labeling with Bioorthogonal Reporters
This powerful technique allows for the study of octanoylation in living cells. Cells are incubated with a modified octanoic acid analog containing a "bioorthogonal" chemical handle, such as an alkyne or an azide.[6][7] This handle is incorporated into proteins by the cell's natural metabolic machinery. The tagged proteins can then be detected and identified through a "click chemistry" reaction with a complementary probe.[8][9]
The Causality Behind the Workflow: The logic here is to introduce a reporter tag that the cell treats like the natural molecule. The bioorthogonal nature of the tag ensures that it does not interfere with normal cellular processes and that the subsequent chemical ligation is highly specific. This two-step process allows for the visualization of octanoylated proteins via fluorescent probes or their enrichment for mass spectrometry analysis using biotin tags.
Caption: Bioorthogonal labeling workflow for octanoylation.
Experimental Protocol: Bioorthogonal Labeling and Detection
-
Cell Culture and Labeling:
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a buffer containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the azide-functionalized probe (e.g., azide-biotin for enrichment or azide-fluorophore for imaging).
-
Add the copper(I) catalyst (e.g., from a CuSO4 and sodium ascorbate solution) to initiate the click reaction.[8]
-
Incubate for 1-2 hours at room temperature.
-
-
Downstream Analysis:
-
For enrichment: Use streptavidin beads to pull down the biotin-tagged proteins. The enriched proteins can then be analyzed by Western blot or digested for LC-MS/MS analysis.
-
For imaging: The fluorescently tagged proteins can be visualized by in-gel fluorescence or microscopy.
-
| Approach | Advantages | Disadvantages |
| In-gel Fluorescence | Rapid visualization of labeled proteins. | Does not provide protein identity. |
| Enrichment + Western Blot | Confirms labeling of a specific protein of interest. | Requires a specific antibody for the target protein. |
| Enrichment + Mass Spectrometry | Allows for proteome-wide identification of octanoylated proteins.[10] | More technically demanding and time-consuming. |
Immunoassays
Immunoassays, such as ELISA and Western blotting, can be used for the detection and quantification of octanoylated proteins, provided that a specific antibody is available. This is particularly relevant for well-characterized octanoylated proteins like ghrelin.[11]
Experimental Protocol: ELISA for Quantifying Octanoylated Ghrelin
Commercial ELISA kits are available for the specific quantification of acylated ghrelin.[11] The general principle is as follows:
-
A capture antibody specific for ghrelin is coated onto the wells of a microplate.
-
Standards and samples containing octanoylated ghrelin are added to the wells.
-
A detection antibody that specifically recognizes the octanoylated form of ghrelin is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric signal is measured, which is proportional to the amount of octanoylated ghrelin in the sample.
| Method | Best For | Throughput | Sensitivity |
| ELISA | Quantification of a specific octanoylated protein in many samples. | High | High |
| Western Blot | Detection and semi-quantitative analysis of a specific octanoylated protein. | Low | Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While not typically used for the direct analysis of octanoylated proteins, it can be employed to analyze the octanoate moiety after its chemical cleavage from the protein or for the analysis of small octanoylated molecules. A key step in GC-MS analysis of fatty acids is derivatization to increase their volatility.[12][13]
Experimental Protocol: GC-MS Analysis of Octanoate
-
Cleavage of the Octanoyl Group: Chemically cleave the ester or amide bond linking the octanoyl group to the protein (e.g., by hydrolysis).
-
Extraction: Extract the released octanoic acid using an organic solvent.
-
Derivatization: Convert the octanoic acid into a more volatile ester (e.g., a methyl or isobutyl ester) by reacting it with an appropriate reagent.[14]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compound will be separated on the GC column and then detected by the mass spectrometer.
| Feature | Description |
| Principle | Separation of volatile compounds followed by mass analysis. |
| Requirement | Derivatization is often necessary to increase volatility.[12][15] |
| Application | Quantification of the total amount of octanoate, not for site-specific analysis on proteins. |
| Limitations | Indirect method for protein octanoylation; does not provide information on the modified protein. |
Comparative Summary of Methods
| Method | Information Provided | Sensitivity | Specificity | Throughput | Key Advantage |
| LC-MS/MS (ETD) | Site of modification, sequence, and relative quantification. | High | Very High | Moderate | Definitive identification and localization. |
| Metabolic Labeling | In vivo dynamics, identification of novel targets. | High | High | Moderate-High | Probes acylation in living cells.[6][7] |
| Immunoassays (ELISA) | Absolute quantification of a known target. | Very High | High (antibody-dependent) | High | High-throughput quantification.[11] |
| GC-MS | Total amount of octanoate. | High | High | High | Accurate quantification of the fatty acid.[14] |
References
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Bioorthogonal pro-metabolites for profiling short chain fatty acylation. PubMed Central - NIH. Available at: [Link]
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Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins. Chembiochem. Available at: [Link]
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A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. iScience. Available at: [Link]
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Metabolic labeling for tracking acetylation dynamics in human cells! News in Proteomics Research. Available at: [Link]
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Chemical Reporters for Exploring Protein Acylation. PubMed Central - NIH. Available at: [Link]
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Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins. PubMed Central - NIH. Available at: [Link]
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Bioorthogonal metabolic labelling with acyl-CoA reporters: targeting protein acylation. MedChemComm. Available at: [Link]
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A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. Cell Press. Available at: [Link]
-
Metabolic labelling of cellular protein acylations. ResearchGate. Available at: [Link]
-
Lipid metabolic labeling workflows to detect S-acylated proteins and sites. ResearchGate. Available at: [Link]
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Acylation Reagents for Gas Chromatography. Labinsights. Available at: [Link]
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Identification of the Site of the Octanoic Acid Post-Translational Modification in Human Ghrelin Using Electron Transfer Dissociation. Waters Corporation. Available at: [Link]
-
Identification of the Site of the Octanoic Acid Post-Translational Modification in Human Ghrelin Using Electron Transfer Dissociation. Waters Corporation. Available at: [Link]
-
Schematics of methods of detecting acylation. ResearchGate. Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central - NIH. Available at: [Link]
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Identification of the Site of the Octanoic Acid Post-Translational Modification in Human Ghrelin Using Electron Transfer Dissociation. Technology Networks. Available at: [Link]
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Notum Deacylates Octanoylated Ghrelin. ResearchGate. Available at: [Link]
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Notum deacylates octanoylated ghrelin. PubMed Central - NIH. Available at: [Link]
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Mass spectra. a Obtained after derivatization of octanoate by... ResearchGate. Available at: [Link]
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How to Choose the Right Enrichment Strategy for Acylated Peptides? MtoZ Biolabs. Available at: [Link]
-
Enrichment Strategies - Analysis of Protein Post-Translational Modifications by Mass Spectrometry. ScienceDirect. Available at: [Link]
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Derivatization in Gas Chromatography (Part II). YouTube. Available at: [Link]
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- 15. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Spectroscopy for the Characterization of Octanoylated Compounds
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of octanoylated compounds. It is intended for researchers, scientists, and drug development professionals who require robust and unambiguous characterization of acylated molecules. The methodologies and insights presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
The Analytical Challenge of Octanoylation
Octanoylation, the covalent attachment of an eight-carbon fatty acid chain (octanoyl group), is a critical modification in biochemistry and pharmaceutical sciences. It governs the function of proteins like ghrelin, where octanoylation is essential for its biological activity, and is used in drug development to enhance the pharmacokinetic properties of peptides and small molecules. The analytical challenge lies in confirming not only the presence of the octanoyl group but also its precise location on the parent molecule, especially in the presence of multiple potential acylation sites (e.g., lysine residues, serine/threonine hydroxyl groups). While several techniques can detect the mass change associated with octanoylation, NMR spectroscopy stands out for its ability to provide a complete and unambiguous structural picture.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise chemical structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-Dimensional (1D) NMR: Identifying the Octanoyl Fingerprint
The initial step in NMR analysis involves acquiring simple 1D ¹H and ¹³C spectra. The octanoyl group presents a series of characteristic signals that serve as a structural fingerprint.
-
¹H NMR Spectrum: The proton spectrum reveals distinct resonances for the aliphatic chain. The integration of these signals, which corresponds to the number of protons, provides the first confirmation of the chain's length.
-
¹³C NMR Spectrum: The carbon spectrum complements the proton data, with the carbonyl carbon (C=O) signal being particularly diagnostic.
Table 1: Typical NMR Chemical Shift Ranges for an Octanoyl Group
| Group | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Terminal Methyl | -CH₃ | 0.8 - 0.9 | 14.0 - 14.5 |
| Methylene Chain | -(CH₂)₅- | 1.2 - 1.4 | 22.0 - 32.0 |
| β-Methylene | -CH₂-CH₂-C=O | 1.5 - 1.7 | 25.0 - 26.0 |
| α-Methylene | -CH₂-C=O | 2.1 - 2.5 | 34.0 - 35.0 |
| Carbonyl | -C=O | N/A | 170 - 175 |
Note: Chemical shifts are dependent on the solvent and the nature of the molecule to which the octanoyl group is attached.
Two-Dimensional (2D) NMR: Pinpointing the Acylation Site
While 1D NMR confirms the presence of the octanoyl group, 2D NMR experiments are essential for unambiguously determining its point of attachment.
-
COSY (Correlation Spectroscopy): This experiment maps the connectivity of protons that are coupled to each other (typically separated by two or three bonds). It is used to trace the entire spin system of the octanoyl chain, from the terminal methyl group to the α-methylene protons, confirming the integrity of the linear C8 chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, providing a highly resolved map that confirms the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for identifying the acylation site. It reveals correlations between protons and carbons that are separated by two or three bonds. The key correlation is from the protons on the α-methylene of the octanoyl chain to the carbon of the parent molecule where the acylation occurred (e.g., the epsilon-carbon of a lysine residue). Conversely, a correlation from the proton on the acylated atom (e.g., the lysine ε-NH) to the octanoyl carbonyl carbon provides definitive proof of the connection point.
Figure 1. Key HMBC correlations for identifying the site of octanoylation on a lysine residue.
Comparative Analysis with Alternative Methods
While NMR is definitive, other techniques are often used and provide complementary information. A multi-faceted approach is common in rigorous scientific studies.
Table 2: Comparison of Analytical Techniques for Characterizing Octanoylated Compounds
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | HPLC | FTIR Spectroscopy |
| Primary Information | Unambiguous structure, connectivity, conformation | Molecular weight, elemental composition, fragmentation | Purity, quantity, retention time | Presence of functional groups |
| Site of Acylation | Definitive (via HMBC) | Inferred (via MS/MS fragmentation), often ambiguous with isomers | Not determinable | Not determinable |
| Sensitivity | Low to moderate (mg-scale) | Very high (pg to fg-scale) | High (ng to µg-scale) | Moderate (µg to mg-scale) |
| Sample Requirement | Non-destructive, requires pure sample | Destructive | Non-destructive (sample can be collected) | Non-destructive |
| Experimental Time | Hours to days | Minutes | Minutes to hours | Minutes |
| Key Advantage | Complete structural elucidation in a single analysis | High sensitivity and speed | Excellent for purification and quantification | Rapid confirmation of functional groups |
| Key Limitation | Lower sensitivity, can be complex to interpret | Difficulty in distinguishing isomers | Provides no structural information | Very limited structural detail |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool that measures the mass-to-charge ratio of ions. It can confirm the addition of an octanoyl group (mass increase of 126.11 Da) with high accuracy. Tandem MS (MS/MS) can provide clues about the acylation site by fragmenting the molecule and analyzing the resulting daughter ions. However, fragmentation pathways can be complex, and distinguishing between isomers (e.g., acylation on a Lysine vs. a Serine) can be challenging without extensive validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily a separation technique. It is invaluable for purifying the octanoylated compound from the unreacted starting material and other byproducts. When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), it is a powerful tool for quantification and purity assessment. However, HPLC alone provides no structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For an octanoylated compound, it can confirm the presence of the aliphatic C-H stretches (around 2850-2960 cm⁻¹) and the carbonyl (C=O) stretch of the new amide or ester bond (around 1630-1750 cm⁻¹). It is a good preliminary check but cannot confirm the chain length or the site of modification.
Experimental Workflow and Protocols
A robust characterization workflow leverages the strengths of multiple techniques, culminating in definitive NMR analysis.
Figure 2. A typical experimental workflow for the characterization of octanoylated compounds.
Protocol: NMR Sample Preparation of an Octanoylated Peptide
-
Lyophilize the Sample: Ensure the HPLC-purified peptide is completely free of water and residual solvents by lyophilizing it to a fluffy powder.
-
Select an Appropriate Solvent: Choose a deuterated solvent in which the peptide is highly soluble. For many peptides, DMSO-d₆ or a mixture of H₂O/D₂O (90/10) with a suitable buffer is used. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (e.g., amide N-H).
-
Determine Concentration: Weigh an accurate amount of the peptide (typically 1-5 mg) and dissolve it in a precise volume of the deuterated solvent (e.g., 500-600 µL). The ideal concentration is one that maximizes signal while avoiding aggregation.
-
Transfer to NMR Tube: Use a clean, high-quality NMR tube. Filter the sample if any particulate matter is visible.
-
Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be added.
-
Initiate NMR Acquisition: Place the sample in the NMR spectrometer and proceed with instrument setup (locking, shimming) before acquiring the desired 1D and 2D spectra.
Conclusion
For the comprehensive and unambiguous characterization of octanoylated compounds, NMR spectroscopy is the most powerful and definitive tool available to the modern researcher. While techniques like mass spectrometry and HPLC are essential for confirming molecular weight and assessing purity, only NMR, through a combination of 1D and 2D experiments like HMBC, can provide a complete picture of the molecular structure and definitively identify the site of acylation. This level of structural certainty is paramount in fields where structure-activity relationships are critical, such as drug development and chemical biology.
References
-
Ghrelin: a stomach-derived peptide hormone regulating feeding behavior and energy homeostasis. Source: Journal of Clinical Investigation, URL: [Link]
-
The role of ghrelin in the CNS: new insights for the treatment of obesity. Source: CNS Neuroscience & Therapeutics, URL: [Link]
-
Structure determination of a novel lipopeptide antibiotic, plusbacin A3, by 2D-NMR. Source: Journal of Antibiotics, URL: [Link]
-
Mass spectrometry in the characterization of synthetic peptides. Source: Peptide Science, URL: [Link]
-
Distinguishing peptide isomers by mass spectrometry. Source: Mass Spectrometry Reviews, URL: [Link]
A Senior Application Scientist's Comparative Guide to HPLC Analysis for the Purity of Octanoylated Molecules
The Analytical Imperative: Why Purity Matters for Octanoylated Molecules
Octanoylation, the covalent attachment of an eight-carbon fatty acid (octanoic acid), is a critical post-translational modification that governs the biological activity of peptides and proteins. The most prominent example is ghrelin, the "hunger hormone," which requires octanoylation at its serine-3 residue to activate its receptor, GHS-R1a.[1] This lipid modification dramatically increases the molecule's hydrophobicity, fundamentally altering its interaction with biological systems.
In drug development and research, ensuring the purity of a synthesized or purified octanoylated molecule is not merely a quality control checkpoint; it is a prerequisite for valid, reproducible data. The primary analytical challenge lies in separating the desired octanoylated product from a constellation of closely related impurities, chiefly the non-acylated precursor and products of incomplete or incorrect acylation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques, explaining the causality behind methodological choices to empower researchers to build robust, self-validating purity assessment systems.
The Workhorse Technique: Reversed-Phase HPLC
For the purity analysis of octanoylated molecules, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed cornerstone method.[2][3] The logic is rooted in the physicochemical change imparted by the octanoyl group itself.
The Principle of Separation: Exploiting Induced Hydrophobicity The addition of the C8 alkyl chain makes the molecule significantly more hydrophobic. RP-HPLC capitalizes on this by using a non-polar stationary phase (typically silica particles bonded with C8 or C18 alkyl chains) and a polar mobile phase.[4] When a mixture is introduced, molecules partition between the two phases. The more hydrophobic a molecule is, the more strongly it will adsorb to the stationary phase, and the longer it will be retained on the column.
This differential affinity allows for a clean separation:
-
Non-acylated precursors: Being more polar, these have a weak affinity for the stationary phase and elute early.
-
Octanoylated product: The increased hydrophobicity leads to stronger binding and a later elution time.
-
Other impurities: Their elution position depends on their relative polarity.
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol provides a robust starting point for the analysis of an octanoylated peptide.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: A wide-pore C18 column (e.g., 300 Å, 4.6 x 250 mm, 5 µm particle size). Rationale: Wide-pore columns (>300 Å) are essential for peptides and larger molecules to prevent size exclusion effects and allow access to the bonded phase.[5] A C18 phase provides strong retention needed to resolve the acylated product from its precursor.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. Rationale: Acetonitrile is a common organic modifier. TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase and forming neutral ion pairs with charged residues on the peptide, which results in sharper, more symmetrical peaks.[3][5]
-
Gradient: 20% to 80% B over 30 minutes. Rationale: A gradient is necessary because of the significant difference in polarity between the analyte and impurities. The initial low organic concentration allows polar impurities to elute, while the increasing concentration is required to elute the strongly retained octanoylated product.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm. Rationale: This wavelength is optimal for detecting the peptide backbone and is less susceptible to interference from the mobile phase.[4]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the sample in Mobile Phase A or a compatible solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
A Comparative Framework: HPLC vs. Orthogonal Methods
While RP-HPLC is powerful, relying on a single method is insufficient for comprehensive characterization, especially in a regulatory context. Orthogonal methods—techniques that separate molecules based on different principles—are crucial for a complete purity profile.
// Nodes for different analytical goals qc [label="Routine Purity & QC", fillcolor="#FBBC05", fontcolor="#202124"]; id [label="Impurity ID & Structural Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant [label="Absolute Quantification\n(No Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chain [label="Acyl Chain Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes for techniques hplc [label="RP-HPLC-UV", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; lcms [label="LC-MS", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; qnmr [label="qNMR", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; gcms [label="GC-MS\n(after hydrolysis & derivatization)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> qc; start -> id; start -> quant; start -> chain;
qc -> hplc [label="Primary Method"]; id -> lcms [label="Confirms Mass"]; id -> qnmr [label="Confirms Structure"]; quant -> qnmr [label="Primary Method"]; chain -> gcms [label="Specific for Fatty Acid"];
hplc -> lcms [style=dashed, label="Orthogonal Check"]; } mend Caption: Decision workflow for selecting the appropriate analytical method.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in a gaseous mobile phase. MS provides mass information for identification.
-
Causality for Use: GC is not suitable for analyzing intact octanoylated peptides or large molecules due to their non-volatile nature.[6] Its power lies in analyzing the octanoyl group itself. After chemical hydrolysis to cleave the fatty acid from the parent molecule, the resulting octanoic acid can be derivatized (e.g., to its fatty acid methyl ester, FAME) to increase its volatility for GC analysis.[7][8] This confirms the identity of the attached acyl chain but provides no information on the purity of the parent molecule.
-
Experimental Protocol (Post-Hydrolysis):
-
Hydrolysis & Derivatization: Saponify the sample to free fatty acids, then transesterify with methanol to form FAMEs.[7]
-
GC Column: A polar capillary column (e.g., wax-type) is used for FAME separation.[8]
-
Injector/Oven: Use a temperature program starting at a low temperature and ramping up to elute the FAMEs.
-
Detection: Mass Spectrometry (MS) to confirm the mass of the octanoate derivative.[7][9]
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: This is a hyphenated technique that couples the separation power of HPLC directly with the detection and identification power of mass spectrometry.
-
Causality for Use: LC-MS is the most powerful tool for impurity identification. While HPLC-UV can show a peak for an impurity, it cannot identify it. MS provides the molecular weight of the eluting compound, allowing for definitive identification of the main product and impurities like the non-acylated precursor.[10] This is a self-validating system: the HPLC provides the purity based on peak area, and the MS confirms the identity of those peaks.
-
Experimental Protocol:
-
LC Conditions: Use the same RP-HPLC conditions as described above, with one critical change: replace the non-volatile buffer TFA with a volatile alternative like formic acid (FA) (e.g., 0.1% FA in water/acetonitrile) to ensure compatibility with the MS inlet.
-
MS Detector: An electrospray ionization (ESI) source is typically used for peptides.
-
MS Analysis: Operate in full scan mode to acquire mass spectra across a relevant m/z range. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
-
C. Quantitative NMR (qNMR)
-
Principle: Nuclear Magnetic Resonance spectroscopy provides detailed structural information and, in its quantitative application, can determine the concentration of a molecule without needing a chemically identical reference standard.[11][12]
-
Causality for Use: qNMR serves as a primary method for determining absolute purity. The integral of an NMR signal is directly proportional to the number of protons giving rise to it.[11] By comparing the integration of a unique signal from the octanoylated molecule to a certified internal standard of known concentration, one can calculate the absolute purity of the sample. It is also invaluable for confirming the site of octanoylation through 2D NMR experiments. However, its sensitivity is significantly lower than chromatographic methods.[11]
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).
-
Data Analysis: Identify well-resolved, unique signals for both the analyte and the internal standard. Calculate the purity based on the ratio of their integrals, molar masses, and weights.
-
Head-to-Head: Comparative Data Summary
The following table presents hypothetical data for a sample of an octanoylated peptide ("Oct-Peptide") contaminated with its non-acylated precursor ("Peptide") and an unknown process impurity.
| Parameter | RP-HPLC-UV | LC-MS | GC-MS (of cleaved acyl chain) | qNMR |
| Principle | Hydrophobicity | Hydrophobicity & Mass-to-Charge Ratio | Volatility & Mass-to-Charge Ratio | Nuclear Spin Properties |
| Analyte | Intact Molecule | Intact Molecule | Derivatized Acyl Chain | Intact Molecule |
| Primary Use | Routine Purity QC | Impurity Identification | Acyl Chain Confirmation | Absolute Purity/Structure |
| Purity Result | 97.5% (Area %) | 97.5% (Area %) with MW confirmation | N/A for parent molecule | 96.8% (w/w, absolute) |
| Impurity Info | Precursor at RT=5.2 min (1.8%); Unknown at RT=10.1 min (0.7%) | Precursor at RT=5.2 min, [M+H]⁺ confirmed; Unknown at RT=10.1 min, [M+H]⁺ identified | Octanoate-Me ester confirmed | Structural details of impurities may be elucidated |
| Sensitivity | High (ng) | Very High (pg-ng) | Very High (pg) | Low (µg-mg) |
| Analysis Time | ~40 min | ~40 min | ~30 min | ~15 min (plus sample prep) |
| Key Advantage | Robust, reproducible, cost-effective | Definitive identification of unknowns | Confirms fatty acid identity | No reference standard needed for quantification |
| Key Limitation | Cannot identify unknown peaks | Potential for ion suppression, higher cost | Indirect analysis of parent molecule | Low sensitivity, complex mixtures are challenging |
Conclusion: An Integrated Analytical Strategy
For researchers and drug developers working with octanoylated molecules, a multi-faceted analytical approach is paramount.
-
RP-HPLC remains the gold standard for routine purity assessment due to its robustness and resolving power. It provides the foundational data for batch release and stability studies.
-
LC-MS is indispensable during process development and for investigating out-of-spec-results. Its ability to provide molecular weight information transforms unknown peaks in an HPLC chromatogram into identified entities.
-
GC-MS , while an indirect method, offers an orthogonal confirmation of the specific lipid modification, ensuring the correct acyl chain has been incorporated.
-
qNMR provides the ultimate benchmark for purity, offering an absolute measure independent of specific reference standards, which is critical for the validation of primary HPLC methods.
By strategically combining these techniques, scientists can build a self-validating and comprehensive analytical package, ensuring the quality, efficacy, and safety of their octanoylated molecules from the research bench to clinical development.
References
- Impact Solutions. (2023, January 31).
- American Meat Science Association.
- Analytical Techniques in Aquaculture Research.
- Eurofins USA. (2024, January 19).
- JoVE. (2014, March 13).
- SelectScience. (2025, October 10). Complex lipid analysis challenges solved with bio-inert HPLC columns.
- Thermo Fisher Scientific. Analysis of Lipids by HPLC-CAD.
- ResearchGate. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ResearchGate.
- PubMed. (2021, July 1). An improved strategy for analysis of lipid molecules utilising a reversed phase C30 UHPLC column and scheduled MS/MS acquisition.
- PubMed Central. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling.
- Creative Biolabs.
- ResearchGate. (2025, August 6).
- BenchChem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
- Ulster University. Purification of naturally occurring peptides by reversed-phase HPLC.
- Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- PubMed. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
- LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry.
- ACS Publications.
- PubMed. Isotope dilution gas chromatography with mass spectrometry for the analysis of 4-octyl phenol, 4-nonylphenol, and bisphenol A in vegetable oils.
- YouTube. (2025, July 26). How Can NMR Identify Unknown Compounds?.
Sources
- 1. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. hplc.eu [hplc.eu]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 8. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 9. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Studies of Octanoyl Bromide Hydrolysis
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for process optimization, formulation stability, and mechanistic elucidation. This guide provides an in-depth technical comparison of methodologies for studying the kinetics of octanoyl bromide hydrolysis. While specific kinetic data for this compound is not extensively published, we will draw upon the well-documented behavior of its close analog, octanoyl chloride, and fundamental chemical principles to provide a comprehensive analysis. This guide will delve into the theoretical underpinnings of acyl halide reactivity, compare state-of-the-art experimental techniques for monitoring rapid reactions, and present a detailed protocol for acquiring high-quality kinetic data.
The Reactivity of Acyl Halides: A Mechanistic Overview
Acyl halides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1] Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the halogen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] The hydrolysis of an acyl halide, such as this compound, proceeds through a nucleophilic addition-elimination mechanism.[3]
The reaction is initiated by the attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4] This is followed by the elimination of the halide ion (in this case, bromide) and a proton to yield the corresponding carboxylic acid (octanoic acid) and hydrobromic acid.[4]
The Leaving Group Effect: Bromide vs. Chloride
A crucial factor influencing the rate of hydrolysis is the nature of the leaving group.[5] A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. In the context of acyl halides, the halide ion is the leaving group. As we move down the halogen group in the periodic table, the basicity of the halide ion decreases, and its ability as a leaving group increases. Therefore, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This fundamental principle leads to the prediction that This compound will hydrolyze faster than octanoyl chloride under identical conditions.
Experimental Methodologies for Monitoring Fast Kinetics
The hydrolysis of this compound is expected to be a rapid reaction, often complete within seconds or even milliseconds, especially in aqueous environments.[1][6] Consequently, conventional kinetic methods are often inadequate. This section compares two powerful techniques suitable for studying such fast reactions: stopped-flow UV-Vis spectroscopy and conductometry.
| Feature | Stopped-Flow UV-Vis Spectroscopy | Conductometry |
| Principle | Measures the change in absorbance of a chromophore over time as the reaction proceeds. | Monitors the change in electrical conductivity of the solution due to the formation of ions.[7] |
| Applicability | Requires a change in the UV-Vis spectrum during the reaction. For this compound hydrolysis, this can be achieved by monitoring the disappearance of the acyl bromide or the appearance of the carboxylic acid if their spectra differ sufficiently, or by using a pH indicator. | Directly applicable as the hydrolysis of this compound produces HBr, which dissociates into H⁺ and Br⁻ ions, significantly increasing the solution's conductivity. |
| Sensitivity | High sensitivity, capable of detecting small changes in concentration. | Highly sensitive to the production of ionic species. |
| Time Resolution | Millisecond timescale, ideal for very fast reactions.[8] | Can also achieve millisecond time resolution with appropriate instrumentation. |
| Instrumentation | Requires a specialized stopped-flow instrument coupled with a UV-Vis spectrometer.[9] | Requires a fast-response conductivity meter and a suitable reaction cell. |
| Advantages | Versatile, can be applied to a wide range of reactions with suitable chromophores. Provides direct information about the concentration of specific species.[10] | Excellent for reactions that produce or consume ions. Often simpler instrumentation than stopped-flow spectroscopy. |
| Limitations | Requires a chromophoric change. The solvent may have strong absorbance in the region of interest. | Non-specific, as any change in ionic concentration will be detected. Requires careful control of the initial ionic strength. |
For the hydrolysis of this compound, conductometry presents a direct and highly effective method due to the production of hydrobromic acid.
Experimental Protocol: A Conductometric Approach
This section provides a detailed, step-by-step protocol for determining the pseudo-first-order rate constant for the hydrolysis of this compound using conductometry. The reaction is studied under pseudo-first-order conditions by using a large excess of water (as the solvent), making the concentration of water effectively constant throughout the reaction.
Materials and Instrumentation
-
This compound (high purity)
-
High-purity, deionized water
-
Acetone (or other suitable organic solvent, dry)
-
Fast-response conductivity meter and probe
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
-
Micropipettes
-
Data acquisition system
Experimental Workflow
Caption: Workflow for the conductometric study of this compound hydrolysis.
Step-by-Step Procedure
-
Prepare the Solvent System: Prepare a suitable aqueous-organic solvent mixture (e.g., water-acetone). The presence of an organic co-solvent is necessary to dissolve the long-chain acyl bromide. Ensure the water concentration is in large excess.
-
Thermostat the System: Place the solvent mixture in the thermostatted reaction vessel and allow it to reach thermal equilibrium at the desired temperature (e.g., 25.0 °C).
-
Prepare the Reactant Solution: Prepare a dilute stock solution of this compound in a dry organic solvent like acetone.
-
Initiate the Reaction: While stirring the solvent mixture, rapidly inject a small, known volume of the this compound stock solution. Simultaneously, start recording the conductivity of the solution as a function of time.
-
Data Acquisition: Continue recording the conductivity until the value becomes constant, indicating the completion of the reaction. This final conductivity is denoted as σ∞.
-
Data Analysis: The pseudo-first-order rate constant, k', can be determined from the following relationship: ln(σ∞ - σt) = -k't + ln(σ∞ - σ₀) where σt is the conductivity at time t, and σ₀ is the initial conductivity. A plot of ln(σ∞ - σt) versus time should yield a straight line with a slope of -k'.
Comparative Kinetic Data: this compound vs. Octanoyl Chloride
While specific experimental data for this compound hydrolysis is scarce in the literature, we can predict the relative rates and activation parameters based on established principles of chemical kinetics and the leaving group effect.
| Parameter | Octanoyl Chloride | This compound (Predicted) | Justification |
| Rate Constant (k) | k_Cl | k_Br | k_Br > k_Cl |
| Activation Energy (Ea) | Ea_Cl | Ea_Br | Ea_Br < Ea_Cl |
| Enthalpy of Activation (ΔH‡) | ΔH‡_Cl | ΔH‡_Br | ΔH‡_Br < ΔH‡_Cl |
| Entropy of Activation (ΔS‡) | ΔS‡_Cl | ΔS‡_Br | ΔS‡_Br ≈ ΔS‡_Cl |
The Nucleophilic Acyl Substitution Mechanism in Detail
The hydrolysis of this compound follows a well-established two-step nucleophilic addition-elimination pathway.
Caption: Mechanism of this compound hydrolysis.
-
Nucleophilic Attack: The reaction commences with the lone pair of electrons on the oxygen atom of a water molecule attacking the electrophilic carbonyl carbon of this compound.[3]
-
Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a formal negative charge, while the attacking water molecule becomes a positively charged oxonium ion.[4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the carbonyl double bond, and in a concerted or stepwise fashion, the bromide ion departs as the leaving group.
-
Deprotonation: A nearby water molecule acts as a base to deprotonate the oxonium ion, yielding the final products: octanoic acid and hydrobromic acid.
Conclusion
The kinetic study of this compound hydrolysis, while not extensively documented, can be effectively approached using techniques designed for rapid reactions, with conductometry being a particularly suitable method. By drawing parallels with the more thoroughly studied octanoyl chloride, we can confidently predict that this compound will exhibit a faster rate of hydrolysis due to the superior leaving group ability of the bromide ion. The detailed experimental protocol and mechanistic insights provided in this guide offer a robust framework for researchers to design and execute their own kinetic investigations, contributing to a deeper understanding of acyl halide reactivity and its implications in various scientific disciplines.
References
-
[No Author]. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl. Retrieved from [Link]
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Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. Retrieved from [Link]
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[No Author]. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Retrieved from [Link]
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[No Author]. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Retrieved from [Link]
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Barton, S. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Chemistry LibreTexts. Retrieved from [Link]
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[No Author]. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Retrieved from [Link]
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[No Author]. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Retrieved from [Link]
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[No Author]. (2023). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. Retrieved from [Link]
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[No Author]. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Michigan State University Department of Chemistry. Retrieved from [Link]
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Vale, P. (2012). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Toxins, 4(11), 1019-1031. Retrieved from [Link]
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[No Author]. (n.d.). Leaving Groups. OpenOChem Learn. Retrieved from [Link]
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[No Author]. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]
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[No Author]. (n.d.). Specific Solvent Effects in the Hydrolysis of p-Nitrobenzhydryl Bromide. ACS Publications. Retrieved from [Link]
-
Reusch, W. (n.d.). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]
-
[No Author]. (2015). Are alkyl bromides susceptible to hydrolysis?. ResearchGate. Retrieved from [Link]
-
[No Author]. (2019). 7.4 Kinetics. Chemistry LibreTexts. Retrieved from [Link]
-
[No Author]. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Semantic Scholar. Retrieved from [Link]
-
Liu, Q., & Margerum, D. W. (2001). Equilibrium and kinetics of bromine chloride hydrolysis. Environmental science & technology, 35(6), 1127-1133. Retrieved from [Link]
-
[No Author]. (n.d.). Kinetics of hydrolysis of n-hexyl bromide, n-heptyl bromide, and n-octyl bromide in alkaline and neutral media. ResearchGate. Retrieved from [Link]
-
Beckwith, F. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000. Retrieved from [Link]
-
[No Author]. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. Retrieved from [Link]
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[No Author]. (n.d.). Fast Kinetics of Reactions and Conformational Changes. University of Colorado Boulder. Retrieved from [Link]
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[No Author]. (2012). Reaction Rates and Rate Laws. 2012 Book Archive. Retrieved from [Link]
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[No Author]. (2016). 13.3: Concentration and Rate. Chemistry LibreTexts. Retrieved from [Link]
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[No Author]. (n.d.). This compound. PubChem. Retrieved from [Link]
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[No Author]. (n.d.). A temperature dependent kinetic study of the reaction of the hydroxyl radical with CH2Br. ResearchGate. Retrieved from [Link]
-
[No Author]. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. Retrieved from [Link]
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[No Author]. (n.d.). A conductometric study of the ionic liquid surfactant (C14mimBr) in binary mixtures. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Applied Photophysics. Retrieved from [Link]
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[No Author]. (n.d.). Conductometric studies on the effect of NaBr on the micellization of Sodium dodecyl Sulphate in Pure water and Methanol water mixed solvent media at different temperatures. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Conductometric and refractometric studies of 1-Propyl-3-methylimidazolium bromide ionic liquid in water + ethylene carbonate mixtures at T = (298.2, 308.2 and 318.2) K. ResearchGate. Retrieved from [Link]
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A Researcher's Guide to the Chemoselectivity of Octanoyl Bromide in Multifunctional Compounds
In the intricate landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the ability to selectively modify one functional group in the presence of others is paramount. This guide provides an in-depth analysis of the chemoselectivity of octanoyl bromide, a versatile acylating agent, in reactions with multifunctional compounds. We will explore the underlying principles governing its reactivity towards common nucleophilic functional groups—amines, alcohols, and thiols—and provide a comparative assessment with other acylating agents, supported by experimental data and detailed protocols.
The Fundamental Principle: Nucleophilicity as the Guiding Force
This compound, as an acyl bromide, is a highly reactive electrophile due to the excellent leaving group ability of the bromide ion. Its reactions with nucleophiles proceed via a nucleophilic acyl substitution mechanism. The chemoselectivity of this compound in a molecule containing multiple nucleophilic sites is primarily dictated by the relative nucleophilicity of those sites.
Generally, the order of nucleophilicity for the functional groups discussed here is:
Amine > Thiol > Alcohol
This hierarchy forms the basis for predicting the outcome of competitive acylation reactions. The lone pair of electrons on the nitrogen atom of a primary or secondary amine is more available for nucleophilic attack than the lone pairs on the sulfur of a thiol or the oxygen of an alcohol. This inherent difference in reactivity allows for selective acylation under appropriate reaction conditions.
dot
Caption: Factors influencing the chemoselective acylation by this compound.
Amine vs. Hydroxyl: A Tale of Two Nucleophiles
The most common scenario in the selective acylation of biomolecules and pharmaceutical intermediates involves the competition between amino and hydroxyl groups.
Under Neutral or Basic Conditions: The Triumph of N-Acylation
In the absence of acid, the amino group, being the stronger nucleophile, will preferentially attack the electrophilic carbonyl carbon of this compound. This leads to the formation of an N-octanoyl amide, leaving the hydroxyl group untouched. The addition of a non-nucleophilic base, such as triethylamine or pyridine, is often employed to scavenge the HBr byproduct, driving the reaction to completion.
dot
Caption: Workflow for selective N-acylation of an amino alcohol.
Under Acidic Conditions: A Strategic Reversal for O-Acylation
To achieve selective O-acylation in the presence of an amino group, a clever strategy is employed: protonation of the amine. In a strongly acidic medium, such as trifluoroacetic acid (TFA) or methanesulfonic acid, the amino group is protonated to form an ammonium salt.[1] This protonation effectively quenches the nucleophilicity of the nitrogen atom, preventing it from participating in the acylation reaction. Consequently, the less nucleophilic hydroxyl group is free to react with the acyl bromide, leading to the formation of the O-octanoyl ester.
This method is particularly useful for the O-acylation of hydroxyamino acids and their derivatives.[1]
The Role of Thiols: An Intermediate Reactivity
Thiols are more nucleophilic than alcohols but generally less nucleophilic than amines. Therefore, in a molecule containing all three functional groups, the expected order of acylation with this compound under neutral conditions would be amine first, followed by the thiol, and finally the alcohol. Selective S-acylation in the presence of an amine can be challenging and often requires specific strategies, such as pH control or the use of protecting groups. However, in the absence of an amine, selective S-acylation over an alcohol is readily achievable.
Comparative Performance: this compound vs. Other Acylating Agents
The choice of acylating agent can significantly impact the chemoselectivity, reaction rate, and overall efficiency of an acylation reaction.
| Acylating Agent | General Reactivity | Advantages | Disadvantages |
| This compound | High | Good balance of reactivity and handling; often provides good yields. | Moisture sensitive; generates corrosive HBr byproduct. |
| Octanoyl Chloride | Very High | More reactive than the bromide, leading to faster reaction times.[2][3] | Highly moisture sensitive; generates corrosive HCl byproduct; can be less selective in some cases due to higher reactivity.[2] |
| Octanoic Anhydride | Moderate | Less corrosive byproducts (octanoic acid); can be more selective for the more nucleophilic site due to lower reactivity. | Slower reaction rates; requires higher temperatures or catalysts; one equivalent of octanoic acid is wasted. |
Data Summary: While specific quantitative comparative data for this compound is sparse in the literature, the general principles of acyl halide reactivity are well-established. For instance, in competitive acylations, the more reactive acyl chloride may exhibit slightly lower chemoselectivity compared to the bromide or anhydride, especially if the nucleophilicity difference between the competing groups is not substantial.
Experimental Protocols
Protocol 1: Selective N-Octanoylation of an Amino Alcohol
This protocol is a general procedure for the selective acylation of a primary or secondary amine in the presence of a hydroxyl group.
Materials:
-
Amino alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective O-Octanoylation of an Amino Alcohol under Acidic Conditions
This protocol is adapted from methods for the O-acylation of hydroxyamino acids.[1]
Materials:
-
Amino alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the amino alcohol in anhydrous TFA in a round-bottom flask at 0 °C.
-
Slowly add this compound to the stirred solution.
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, precipitate the product by the slow addition of anhydrous diethyl ether.
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product is typically obtained as the trifluoroacetate salt of the amine.
Conclusion
This compound is a highly effective reagent for the chemoselective acylation of multifunctional compounds. By understanding the principles of nucleophilicity and judiciously choosing reaction conditions, researchers can achieve high selectivity for the desired functional group. Under neutral or basic conditions, the inherent higher nucleophilicity of amines allows for selective N-acylation in the presence of hydroxyl and thiol groups. Conversely, acidic conditions can be employed to protonate the amine, enabling selective O-acylation. When compared to other acylating agents, this compound offers a good balance of reactivity and practicality. The choice between this compound, chloride, or anhydride will ultimately depend on the specific substrate, the desired level of selectivity, and the practical constraints of the synthesis.
References
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Lund, M. B., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530–569. Available at: [Link]
- Heymes, R., et al. (1993). Selective n-acylation of amino alcohols. Google Patents, WO1993020038A1.
-
Adam, G. C., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15893–15896. Available at: [Link]
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Nishiwaki, N., et al. (2019). Reported O‐selective acylation of amino alcohols without protecting the amino group. ResearchGate. Available at: [Link]
-
Singh, P., & Kumar, S. (2012). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. ResearchGate. Available at: [Link]
-
Das, B., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Available at: [Link]
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Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link]
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Zysman, A., et al. (1995). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office, EP 0633875 B1. Available at: [Link]
-
Sortais, J.-B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701352. Available at: [Link]
-
Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. Available at: [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. Available at: [Link]
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Weber, A. L. (1984). Oxidative acylation using thioacids. Journal of Molecular Evolution, 20(2), 157–166. Available at: [Link]
-
Zhang, Y., et al. (2019). An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 24(18), 3246. Available at: [Link]
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A Senior Application Scientist's Guide to Acylation: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the precise and efficient formation of amide and ester bonds through acylation is a cornerstone of molecular synthesis. The choice of acylation method can significantly impact reaction yield, purity, and scalability. This guide provides an in-depth comparative analysis of common acylation methods, offering experimental data, detailed protocols, and the scientific rationale behind procedural choices to empower you to select the optimal strategy for your synthetic challenges.
The Landscape of Acylation: Understanding the Core Principles
Acylation is the process of introducing an acyl group (RCO-) into a compound.[1] The reaction typically proceeds via nucleophilic acyl substitution, where a nucleophile, such as an alcohol or amine, attacks the electrophilic carbonyl carbon of the acylating agent.[2] The reactivity of the acylating agent is a critical determinant of the reaction's success and is largely governed by the nature of the leaving group. A well-established hierarchy of reactivity exists for common carboxylic acid derivatives:
Acyl Chloride > Acid Anhydride > Ester > Amide
This hierarchy underscores that more reactive derivatives can be converted into less reactive ones, a fundamental concept in synthetic planning. For instance, a highly reactive acyl chloride can be readily transformed into an ester or an amide.
Comparative Analysis of Key Acylation Methods
The selection of an acylation method is a multifactorial decision that balances yield, substrate compatibility, reaction conditions, and practical considerations such as reagent handling and waste disposal. Here, we compare some of the most prevalent methods.
The Schotten-Baumann Reaction: A Classic and Robust Method
First described in the 1880s, the Schotten-Baumann reaction remains a widely used method for acylating amines and alcohols, particularly for amide synthesis.[2][3][4] It is typically carried out using an acyl chloride or anhydride in a two-phase system consisting of an organic solvent and an aqueous base solution (e.g., sodium hydroxide).[2][3] The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl), thereby driving the reaction to completion.[4]
Key Advantages:
-
High Yields: The Schotten-Baumann reaction is known for its high efficiency in amide and ester formation.[2]
-
Wide Substrate Scope: It is applicable to a diverse range of primary and secondary amines, as well as alcohols.[2][3]
-
Mild Conditions: The reaction is often conducted at room temperature.[3]
Causality Behind Experimental Choices: The biphasic system is advantageous as it keeps the reactants and products in the organic phase while the base in the aqueous phase neutralizes the generated acid, minimizing side reactions like the hydrolysis of the acyl chloride.[3]
Friedel-Crafts Acylation: A Gateway to Aromatic Ketones
Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[5][6] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]
Key Advantages:
-
Formation of Aromatic Ketones: It is a primary method for the synthesis of aryl ketones, which are important intermediates in medicinal chemistry.[7][9]
-
No Polyacylation: The product of a Friedel-Crafts acylation is a deactivated aromatic ring, which prevents further acylation reactions.[10]
Causality Behind Experimental Choices: The Lewis acid catalyst is essential for generating the highly electrophilic acylium ion, which is then attacked by the aromatic ring. The deactivation of the product ring is a key advantage over Friedel-Crafts alkylation, which often suffers from polyalkylation.
Acylation with Acid Anhydrides
Acid anhydrides offer a good balance of reactivity and ease of handling compared to the more reactive and moisture-sensitive acyl chlorides.[11] They are widely used for the acylation of alcohols and amines.
Key Advantages:
-
Safer to Handle: Less reactive and corrosive than acyl chlorides.
-
Good Yields: Capable of producing high yields of esters and amides.
Causality Behind Experimental Choices: The choice between an acyl chloride and an acid anhydride often comes down to a trade-off between reactivity and safety/handling considerations. For highly reactive substrates or when milder conditions are preferred, an anhydride is often the reagent of choice.
Modern and "Greener" Approaches
In recent years, there has been a significant push towards developing more environmentally friendly acylation methods. These often focus on using less hazardous reagents and catalysts, and minimizing waste. Examples include:
-
Enzymatic Acylation: The use of enzymes, such as lipases, as catalysts for acylation offers high selectivity and mild reaction conditions.
-
Heterogeneous Catalysts: Solid acid catalysts are being explored as reusable and more environmentally benign alternatives to traditional Lewis acids in Friedel-Crafts reactions.[12]
-
Solvent-Free Reactions: Conducting acylations without a solvent can significantly reduce waste and simplify purification.
Quantitative Yield Comparison
The following table summarizes typical yields for different acylation methods across various substrates. It is important to note that yields are highly dependent on the specific substrate, reaction conditions, and optimization. The data presented here is a synthesis from multiple sources to provide a comparative overview.
| Acylation Method | Substrate Type | Acylating Agent | Typical Yield Range (%) | Key Considerations |
| Schotten-Baumann | Primary/Secondary Amine | Benzoyl Chloride | 85 - 95[13] | Excellent for amide synthesis. Biphasic conditions are key. |
| Primary Alcohol | Acetyl Chloride | 90 - 99 | Generally high yielding for ester formation. | |
| Friedel-Crafts | Aromatic Ring (e.g., Thioanisole) | Acetyl Chloride | 70 - 90[12] | Requires a strong Lewis acid catalyst. |
| Aromatic Ring (e.g., m-xylene) | Butyryl Chloride | ~80[5] | Product is typically the less sterically hindered isomer. | |
| Anhydride Acylation | Benzyl Alcohol | Acetic Anhydride | 90 - 98[11] | Milder than using acyl chlorides. |
| Aniline | Acetic Anhydride | 92 - 98[11] | A common and efficient method for N-acetylation. | |
| Enzymatic Acylation | 2-Aminophenol | Vinyl Acetate | ~95 | Highly chemoselective for the amino group. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, detailed experimental protocols for two common acylation reactions are provided below.
Protocol 1: N-Benzoylation of Aniline via Schotten-Baumann Reaction
This protocol details the synthesis of benzanilide from aniline and benzoyl chloride.
Materials:
-
Aniline (2.5 mL, 2.6 g)
-
Benzoyl chloride (3.5 mL, 4.3 g)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)
-
Cold water
-
Ethanol (for recrystallization)
Equipment:
-
250 mL Erlenmeyer flask
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 2.5 mL of aniline with 25 mL of 10% aqueous NaOH solution.
-
Gradually add 3.5 mL of benzoyl chloride to the mixture in small portions.
-
After each addition, stopper the flask and shake vigorously for approximately one minute. The reaction is exothermic, and the flask will become warm.
-
Continue shaking for 5-10 minutes after all the benzoyl chloride has been added. A solid white precipitate of crude benzanilide will form.
-
Add 25 mL of cold water to the flask to break up the solid mass.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to obtain pure benzanilide.
Protocol 2: Friedel-Crafts Acylation of Thioanisole
This protocol describes the acylation of thioanisole using acetyl chloride and aluminum chloride.
Materials:
-
Thioanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.
-
After stirring for 15 minutes, add a solution of thioanisole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-(methylthio)acetophenone.[12]
Mechanistic Insights and Logical Frameworks
Understanding the underlying mechanisms of these reactions is paramount for troubleshooting and optimization.
General Nucleophilic Acyl Substitution
The majority of acylation reactions of alcohols and amines proceed through a nucleophilic acyl substitution mechanism.
Caption: General mechanism of nucleophilic acyl substitution.
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation follows an electrophilic aromatic substitution pathway.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Conclusion: Making an Informed Decision
The choice of an acylation method is a critical step in synthetic design. For the high-yield synthesis of amides and esters from a wide range of amines and alcohols, the Schotten-Baumann reaction offers a robust and reliable solution. When the goal is the formation of aryl ketones, Friedel-Crafts acylation is the preeminent method, with the significant advantage of avoiding poly-substitution. The use of acid anhydrides provides a milder and often safer alternative to acyl chlorides for the acylation of nucleophiles.
As the field of chemistry evolves, "greener" methods employing enzymatic or heterogeneous catalysis are becoming increasingly attractive, offering high selectivity and reduced environmental impact. Ultimately, the optimal acylation strategy will depend on the specific molecular context, desired yield, and practical constraints of the synthesis. This guide provides the foundational knowledge and comparative data to make an informed and effective choice.
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-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. NIH. [Link]
-
What is the Schottan-Baumann reaction?. Quora. [Link]
-
Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. [Link]
-
Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
-
Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]
-
Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. MDPI. [Link]
-
(Open Access) The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes (2016) | Penny Whalley | 3 Citations. SciSpace. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Publications. [Link]
-
Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. [Link]
-
Selective Acylation of Alcohols in the Presence of Phenols. ResearchGate. [Link]
-
Mechanochemical Friedel–Crafts acylations. PMC - NIH. [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]
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A Senior Application Scientist's Guide to Octanoylation: A Cost-Benefit Analysis of Octanoyl Bromide
For researchers navigating the complexities of organic synthesis, the choice of an acylating agent is a critical decision point, balancing reactivity, cost, and practicality. The introduction of an octanoyl moiety is pivotal in the synthesis of numerous high-value molecules, from potent anticancer agents to advanced polymers.[1][2] This guide provides an in-depth cost-benefit analysis of octanoyl bromide, objectively comparing its performance against its primary alternatives—octanoyl chloride and octanoic anhydride—to empower scientists in making informed, evidence-based decisions for their synthetic strategies.
The Role of the Octanoyl Group in Modern Chemistry
The eight-carbon acyl chain, or octanoyl group, is more than just a simple lipophilic tail. Its incorporation into molecular scaffolds is a key strategy for modulating hydrophobicity, enhancing membrane permeability, and influencing the biological activity of pharmaceutical compounds.[2] For instance, the thioester moiety in Largazole, a potent histone deacetylase (HDAC) inhibitor, is installed using an octanoyl source and is crucial for its prodrug mechanism.[1] Similarly, in polymer science, octanoyl groups can be introduced to tailor the mechanical properties of polyesters and polyamides.[2]
Deep Dive: this compound as a High-Reactivity Acylating Agent
This compound (C₈H₁₅BrO) is a highly reactive acylating agent valued for its ability to drive difficult acylation reactions.[2][3] Its reactivity stems from the fundamental principles of halogen chemistry: the bromide ion is an excellent leaving group, superior to chloride, which makes the carbonyl carbon of this compound exceptionally electrophilic.
Causality of Reactivity: The increased reactivity compared to its chloride counterpart is a direct consequence of the lower bond strength of the C-Br bond versus the C-Cl bond and the greater stability of the bromide anion (Br⁻) as a leaving group. This makes this compound the reagent of choice for acylating sterically hindered or electronically deactivated nucleophiles, such as certain alcohols and amines, where other agents may fail or provide low yields.
Synthesis and Purity
This compound is typically synthesized by treating octanoic acid with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide.[2][3] This reaction requires careful temperature control to minimize side products.[2] The purity of the final product is paramount, as residual starting materials can complicate subsequent reactions.
Caption: Logical workflow for selecting an appropriate octanoylation reagent.
Experimental Protocols: N-Octanoylation of Aniline
This section provides a comparative, self-validating protocol for a standard acylation reaction. The success of the reaction is validated by product formation, which can be monitored by TLC and confirmed by characterization (NMR, MS).
Protocol 1: Using Octanoyl Chloride (The Standard)
Objective: To synthesize N-phenyloctanamide using octanoyl chloride.
Materials:
-
Aniline (1.0 eq)
-
Octanoyl Chloride (1.1 eq) [4]* Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial because acyl chlorides react with moisture. [4]2. Reagent Preparation: Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. The base (TEA) is essential to neutralize the HCl byproduct generated during the reaction.
-
Controlled Addition: Cool the solution to 0 °C using an ice bath. This step is critical to manage the exothermic nature of the acylation and prevent side reactions.
-
Reaction: Add a solution of octanoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline spot has been consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (to remove excess TEA and aniline), saturated NaHCO₃ (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-phenyloctanamide by recrystallization or column chromatography.
Protocol 2: Using this compound (For Higher Reactivity)
The protocol for this compound is identical to that of octanoyl chloride. However, the following should be noted:
-
Increased Exothermicity: The initial addition at 0 °C is even more critical due to the higher reactivity of this compound. A slower dropwise addition may be required.
-
Faster Reaction Time: The reaction may reach completion faster than with octanoyl chloride. Frequent TLC monitoring is advised.
-
Byproduct: The byproduct is HBr, which is neutralized by the triethylamine base in the same manner as HCl.
Safety and Handling: A Critical Comparison
Acyl halides are hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [5]
| Reagent | GHS Hazard Statements | Key Handling Precautions |
|---|---|---|
| This compound | Causes severe skin burns and eye damage. Fatal if inhaled. | Handle under an inert atmosphere. Use a full-face respirator. Store locked up in a cool, dry, well-ventilated area. |
| Octanoyl Chloride | Causes severe skin burns and eye damage. May cause respiratory irritation. [6] | Handle under an inert atmosphere. Avoid breathing fumes. Store in a cool, dry, well-ventilated area. [4] |
| Octanoic Anhydride | Causes skin and eye irritation. [7]| Less sensitive to moisture than acyl halides, but still requires careful handling to avoid contact. |
Trustworthiness of Protocols: The protocols described are standard laboratory procedures for acylation. Their self-validating nature comes from the direct feedback loop of reaction monitoring via TLC. The disappearance of starting material and the appearance of a new, less polar product spot provides real-time confirmation of the reaction's progress. Final validation is achieved through standard spectroscopic characterization of the purified product.
Conclusion and Recommendations
The choice between this compound and its alternatives is a classic synthesis problem of balancing reactivity against cost and safety.
-
This compound is a specialist's tool. Its high cost is justified when maximum reactivity is paramount for acylating challenging, high-value substrates where yield cannot be compromised.
-
Octanoyl Chloride remains the undisputed workhorse for the vast majority of applications. Its combination of robust reactivity, widespread availability, and cost-effectiveness makes it the standard choice for both academic research and industrial production. [8][9]* Octanoic Anhydride and Octanoic Acid with Coupling Agents occupy important niches. They are excellent choices for syntheses involving acid-sensitive substrates or when "greener," less corrosive conditions are a primary project goal, provided the economics of lower atom economy or expensive reagents are acceptable.
Ultimately, the optimal reagent is dictated by the specific demands of the chemical transformation. By understanding the distinct cost-benefit profile of each alternative, researchers can design more efficient, cost-effective, and successful synthetic routes.
References
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LookChem. (n.d.). Cas 6166-47-8, this compound. Retrieved from [Link]
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Mol-Instincts. (n.d.). This compound - 6166-47-8. Retrieved from [Link]
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ChemBK. (2024). OCTANOIC ANHYDRIDE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Octanoyl Chloride: Properties, Applications, and Sourcing in the Chemical Industry. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). Octanoyl chloride. Retrieved from [Link]
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A Senior Scientist's Guide to the Validation of Protein Octanoylation Sites
Introduction: Beyond the Canonical – The Rise of Protein Octanoylation
For decades, post-translational modifications (PTMs) like phosphorylation and ubiquitination have been in the spotlight, their roles in cellular signaling and disease extensively mapped. However, the landscape of PTMs is continually expanding, with protein acylation emerging as a critical regulatory mechanism. Among these, octanoylation—the covalent attachment of an eight-carbon fatty acid (octanoic acid)—is a particularly fascinating modification.
The most well-documented example of functional octanoylation is on ghrelin, the "hunger hormone," where octanoylation of the serine-3 residue is essential for its binding to the growth hormone secretagogue receptor (GHSR) and subsequent biological activity. This singular, well-established example underscores the potential for octanoylation to dramatically alter a protein's function, making the accurate identification and validation of new octanoylation sites a critical endeavor for researchers in cell biology and drug development.
This guide provides a comprehensive comparison of modern techniques used to validate protein octanoylation sites. We will move beyond simple protocol lists to explain the causality behind experimental choices, empowering you to design robust, self-validating workflows.
Core Methodologies for Octanoylation Site Validation
The validation of a novel octanoylation site is not a single experiment but a multi-faceted process. It typically begins with a discovery-based approach, like mass spectrometry, and is then confirmed by orthogonal, hypothesis-driven methods. Here, we compare the primary techniques: Mass Spectrometry-based Proteomics, Antibody-based Detection, Metabolic Labeling with Chemical Reporters, and Site-Directed Mutagenesis.
The Workflow of Discovery and Validation
The overall process follows a logical progression from broad discovery to specific confirmation. An initial, large-scale screen identifies potential candidates, which are then rigorously validated through targeted and functional experiments.
Caption: General workflow from discovery to validation of an octanoylation site.
Method 1: Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry is the undisputed gold standard for the de novo identification of PTMs, including octanoylation. It is the only method that can pinpoint the exact modified amino acid residue within a protein sequence.
Why it Works: Octanoylation adds a specific mass (+126.0994 Da) to a peptide. High-resolution mass spectrometers can detect this mass shift on fragmented peptides (MS/MS spectra), allowing for precise localization of the modification.
Causality in Experimental Design:
-
The Challenge of Stoichiometry: Like many PTMs, octanoylation is often sub-stoichiometric, meaning only a small fraction of a given protein is modified at any time. This makes detection in a complex cell lysate extremely difficult.
-
The Solution - Enrichment: To overcome this, an enrichment step is crucial. This is typically achieved using affinity purification. One powerful method involves using "pan-acyl-lysine" antibodies that recognize the acetylated lysine structure, which can also enrich for other acyl modifications, including octanoylation, when more specific reagents are not available. For known proteins, an antibody against the protein of interest can be used to immunoprecipitate it before MS analysis.
Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS) for a Target Protein
-
Cell Lysis: Lyse cells in a buffer containing inhibitors of proteases and deacylases (e.g., Trichostatin A, a histone deacetylase inhibitor that can have broader effects). This is critical to preserve the modification state of the protein.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to your protein of interest, which has been pre-conjugated to magnetic or agarose beads. This step isolates your target protein from the complex mixture.
-
Elution and Digestion: Elute the protein from the beads. Reduce and alkylate cysteine residues to break disulfide bonds and prevent their reformation. Digest the protein into smaller peptides using a protease like trypsin. Trypsin cleaves after lysine and arginine residues, generating peptides of a suitable size for MS analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The liquid chromatography step separates peptides by their hydrophobicity, reducing the complexity of the mixture entering the mass spectrometer at any given time.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database. The software should be configured to search for a variable modification of +126.0994 Da on serine, threonine, lysine, or cysteine residues. The identification of fragment ions in the MS/MS spectrum that correspond to the modified peptide provides confident site localization.
Method 2: Metabolic Labeling and Bio-orthogonal Chemistry
This technique allows for the detection and enrichment of newly synthesized octanoylated proteins by introducing a "taggable" version of octanoic acid into cellular metabolism.
Why it Works: Cells are fed a modified octanoic acid analogue containing a bio-orthogonal functional group, such as an alkyne (e.g., oct-7-ynoic acid) or an azide. Cellular enzymes incorporate this analogue into proteins instead of the natural fatty acid. The alkyne or azide handle then allows for the specific attachment of a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) via a highly specific chemical reaction known as "click chemistry".
Causality in Experimental Design:
-
The Need for Specificity: In a complex cellular environment, you need a reaction that is highly specific and occurs under biological conditions without cross-reacting with other cellular components. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most common form of click chemistry, provides this exquisite specificity.
-
The Advantage - Dynamic Information: Unlike antibody or standard MS approaches that provide a snapshot of the total modified protein pool, metabolic labeling specifically identifies proteins that have been actively octanoylated during the labeling period.
Caption: Workflow for metabolic labeling and click chemistry-based detection.
Method 3: Antibody-Based Detection (Western Blotting)
While discovery proteomics is powerful, Western blotting is a lower-cost, widely accessible technique for validating the octanoylation of a specific protein.
Why it Works: This method relies on an antibody that can specifically recognize the octanoylated residue. This could be a "pan-octanoyl" antibody that recognizes any octanoylated residue, or ideally, a highly specific antibody that recognizes the octanoylation site only in the context of the surrounding amino acid sequence of your protein of interest.
Causality in Experimental Design:
-
The Specificity Problem: The primary challenge and critical consideration for this method is antibody specificity. The generation of truly specific antibodies against PTMs is notoriously difficult. The antibody must be rigorously validated to ensure it does not cross-react with the unmodified protein or with other acyl modifications (e.g., acetylation, butyrylation).
-
The Solution - Proper Controls: A robust Western blot experiment for octanoylation must include:
-
Positive Control: A recombinant version of the protein known to be octanoylated.
-
Negative Control: The unmodified version of the protein.
-
Site-Directed Mutant: The protein with the putative acylation site (e.g., Serine) mutated to a non-acylatable residue (e.g., Alanine). The antibody signal should be lost in this mutant.
-
Method 4: Site-Directed Mutagenesis and Functional Assays
This is the ultimate validation step. It directly tests the functional importance of the octanoylation at a specific site.
Why it Works: By mutating the amino acid residue that is believed to be octanoylated (e.g., Serine to Alanine), you prevent the attachment of octanoic acid at that site. You can then compare the function of this mutant protein to the wild-type (unmodified) version.
Causality in Experimental Design:
-
Connecting Modification to Function: The central goal is to establish a causal link. If the wild-type protein exhibits a certain function (e.g., binds to a receptor, has enzymatic activity) and the site-specific mutant loses this function, it provides strong evidence that octanoylation at that site is required for that function.
-
The Self-Validating System: The experiment should be designed to demonstrate both the loss of modification and the loss of function. For example:
-
Express both wild-type (WT) and mutant (e.g., S3A Ghrelin) proteins.
-
Use MS or Western blotting to confirm that the WT protein is octanoylated while the S3A mutant is not.
-
Perform a functional assay (e.g., a calcium flux assay in cells expressing the GHSR receptor) to show that the WT protein is active, but the S3A mutant is not. This two-pronged validation provides irrefutable evidence.
-
Comparative Analysis of Validation Methods
| Feature | Mass Spectrometry | Metabolic Labeling | Western Blotting | Site-Directed Mutagenesis |
| Primary Use | Discovery & Site ID | Detection of new synthesis | Target validation | Functional validation |
| Information | Site-specific, quantitative | Protein-level, dynamic | Protein-level, semi-quant. | Functional consequence |
| Sensitivity | High (with enrichment) | High | Moderate to Low | N/A (tests function) |
| Specificity | Very High | High (Bio-orthogonal) | Variable (Antibody-dependent) | Very High |
| Throughput | High (Proteome-wide) | High | Low | Very Low |
| Key Advantage | Unbiased discovery | Tracks active modification | Accessibility, Low Cost | Direct functional link |
| Key Limitation | Requires enrichment | Indirect site ID | Antibody availability/specificity | Does not prove modification |
Conclusion: An Integrated Approach for Confident Validation
References
-
Title: Ghrelin is a growth-hormone-releasing acylated peptide from stomach. Source: Nature URL: [Link]
-
Title: Identification of the Acyltransferase that Octanoylates Ghrelin, an Appetite-Stimulating Peptide Hormone. Source: Cell URL: [Link]
-
Title: Global analysis of protein lysine acylation. Source: Nature Methods URL: [Link]
-
Title: A chemical proteomics approach for global analysis of lysine monomethylation. Source: Nature Communications URL: [Link]
-
Title: Fatty Acid-Modified Azide and Alkyne Probes for Studying Protein Acylation. Source: Current Protocols in Chemical Biology URL: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Acylation Products
For researchers navigating the landscape of chemical synthesis and drug development, acylation reactions are a cornerstone of molecular construction. The introduction of an acyl group (R-C=O) is a fundamental transformation, yet verifying the successful and precise formation of the desired product is a critical step that demands rigorous analytical validation. This guide provides an in-depth comparison of the primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize acylation products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present an integrated workflow for unambiguous structural confirmation.
Pillar 1: The Strategic Role of Spectroscopy in Acylation Analysis
The choice of spectroscopic method is not arbitrary; it is a strategic decision based on the specific question being asked. Are you performing a quick check to see if a reaction has proceeded, or do you need to definitively prove the exact atomic connectivity and purity of a novel compound? Each technique offers a unique lens through which to view the molecular world.
-
Infrared (IR) Spectroscopy acts as a rapid functional group "detector." By measuring the vibrations of molecular bonds, it can instantly tell you if the characteristic carbonyl (C=O) group of your product has appeared and if the starting material's key functional group (e.g., an alcohol's O-H or an amine's N-H) has vanished.[1][2][3] This makes it an invaluable tool for real-time reaction monitoring.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the molecular blueprint. It maps the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom, revealing the precise connectivity and structure of the final product.[6][7] For acylation, NMR confirms not just the addition of the acyl group, but where on the molecule it has attached.[8][9]
-
Mass Spectrometry (MS) serves as the molecular scale. It measures the precise mass-to-charge ratio of a molecule, confirming that the molecular weight of the product is consistent with the addition of the acyl group.[2][10] When coupled with fragmentation techniques (MS/MS), it can provide further structural clues, particularly for complex molecules like acylated proteins.[11][12]
The true power lies not in using one technique, but in the logical integration of their complementary data to build an irrefutable case for the product's identity.
Pillar 2: Comparative Deep Dive into the Techniques
Infrared (IR) Spectroscopy: The First Line of Inquiry
The principal strength of IR spectroscopy is its speed and simplicity in identifying functional groups. The acylation reaction introduces a carbonyl group and consumes another functional group, creating distinct changes in the IR spectrum.
Causality in Experimental Choice: When monitoring a reaction like the esterification of 1-butanol with acetic acid, the primary goal is to observe the disappearance of the broad O-H stretch of the alcohol (around 3300-3500 cm⁻¹) and the appearance of the strong, sharp C=O stretch of the ester (around 1735-1750 cm⁻¹).[1][3][13] The presence of the C=O peak and absence of the O-H peak is strong evidence the reaction has proceeded towards the desired product.[14]
Limitations: While excellent for confirming the presence of functional groups, IR spectroscopy provides minimal information about the overall molecular skeleton.[15] It cannot, for instance, distinguish between isomeric acylation products.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Significance in Acylation Analysis |
| O-H (Alcohol/Acid) | 3200 - 3600 (broad) | Disappearance indicates consumption of starting material.[16] |
| N-H (Amine/Amide) | 3300 - 3500 (medium, sharp) | Disappearance of amine or appearance of amide N-H indicates reaction.[3] |
| C=O (Ester) | 1735 - 1750 (strong, sharp) | Appearance confirms the formation of an ester product.[13] |
| C=O (Amide) | 1650 - 1700 (strong, sharp) | Appearance confirms the formation of an amide product.[1] |
| C=O (Acyl Chloride) | ~1800 (strong, sharp) | Disappearance indicates consumption of the acylating agent.[17] |
| C-O (Ester) | 1000 - 1300 (strong) | Appearance of two distinct C-O stretches is characteristic of esters.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides the detailed structural information that IR lacks. It is the gold standard for elucidating the precise connectivity of atoms.
Causality in Experimental Choice: In a Friedel-Crafts acylation of anisole, for example, the acyl group can add to the ortho or para position relative to the methoxy group.[18] ¹H NMR can distinguish these isomers. The protons on the aromatic ring will have different chemical shifts and splitting patterns depending on their position relative to the new acyl group.[19] Furthermore, the appearance of a new singlet corresponding to the methyl protons of the acetyl group (e.g., around 2.1 ppm) provides clear evidence of acylation.[17] ¹³C NMR would show a new signal in the downfield region (190-210 ppm) corresponding to the ketone carbonyl carbon.[20]
Self-Validation: The integration (area under the peak) of ¹H NMR signals is directly proportional to the number of protons it represents.[19] A valid structure assignment must be consistent with the observed integration ratios. For example, the ratio of aromatic protons to methoxy protons to acyl group protons must match the proposed structure.
| Proton Type (¹H NMR) | Typical Chemical Shift (δ, ppm) | Significance in Acylation Analysis |
| -CH₃ adjacent to C=O | 2.0 - 2.5 | Confirms presence of an acetyl group.[17] |
| -CH₂ adjacent to C=O | 2.2 - 2.6 | Confirms presence of a larger acyl chain. |
| -CH adjacent to ester oxygen | 3.5 - 4.8 | Shifted downfield upon ester formation. |
| -NH of an amide | 5.0 - 8.5 | Broad signal, confirms amide formation. |
| Carbon Type (¹³C NMR) | Typical Chemical Shift (δ, ppm) | Significance in Acylation Analysis |
| C=O (Ester, Acid) | 160 - 185 | Confirms product formation. |
| C=O (Ketone, Aldehyde) | 190 - 215 | Confirms product of Friedel-Crafts acylation.[20] |
| C=O (Amide) | 160 - 180 | Confirms product formation. |
Mass Spectrometry (MS): The Molecular Weight Confirmation
MS provides the final piece of the puzzle: the molecular weight of the product. This technique is exceptionally sensitive and is the cornerstone for analyzing acylation in biological systems, such as post-translational modifications of proteins.[11]
Causality in Experimental Choice: The primary goal is to find the molecular ion peak (M⁺). If you acylate aniline (MW = 93.13 g/mol ) with acetyl chloride to form acetanilide, you expect the product's molecular weight to be 135.17 g/mol (93.13 + 42.04 - 1). Observing a molecular ion peak at an m/z of 135 confirms the successful addition of the acetyl group and loss of HCl.[10]
Fragmentation Analysis: In addition to the molecular ion, MS breaks molecules into characteristic fragments. For carbonyl compounds, a common fragmentation is α-cleavage, where the bond adjacent to the C=O group breaks, often resulting in a stable acylium ion.[21][22] This fragmentation pattern can be used to piece together the structure of the product.[12][23]
| Analysis Type | Information Gained | Significance in Acylation Analysis |
| Full Scan MS | Molecular Weight | Confirms the mass of the product matches the theoretical mass after acylation.[10] |
| Tandem MS (MS/MS) | Fragmentation Pattern | Helps identify the site of acylation in complex molecules by analyzing fragment ions.[11][24] |
| LC-MS | Purity and Quantification | Separates reaction components before MS analysis, allowing for purity assessment and yield calculation.[10] |
Pillar 3: Integrated Workflow and Experimental Protocols
A robust analysis relies on an integrated workflow that leverages the strengths of each technique.
Caption: Integrated workflow for acylation product characterization.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol details the synthesis of 4-methoxyacetophenone, a common example of electrophilic aromatic substitution.[25][26]
Safety: Always work in a fume hood and wear appropriate personal protective equipment. Anhydrous aluminum chloride is highly reactive with water, and acetyl chloride is corrosive.[27]
-
Setup: To a dry 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (4.0 g, 30 mmol). Add 20 mL of dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (2.1 mL, 30 mmol) to the stirred suspension. After 10 minutes, add a solution of anisole (2.7 g, 25 mmol) in 10 mL of dichloromethane dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 15 mL of concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with 20 mL of dichloromethane. Combine the organic layers and wash with 10% NaOH solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Protocol: Spectroscopic Sample Preparation and Analysis
1. Infrared (IR) Spectroscopy (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Acquire a background spectrum.
-
Place a small drop of the crude or purified product directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).
-
Expected Result: Appearance of a strong C=O stretch around 1680 cm⁻¹ (conjugated ketone) and disappearance of any starting material signals.[18]
2. ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[18]
-
Cap the tube and invert several times to ensure the solution is homogeneous.
-
Place the tube in the NMR spectrometer and acquire the spectrum according to the instrument's standard proton acquisition protocol.
-
Expected Result: Signals corresponding to the aromatic protons (doublets around 6.9 and 7.9 ppm), a singlet for the methoxy protons (~3.8 ppm), and a singlet for the acetyl methyl protons (~2.5 ppm).
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Prepare a dilute solution of the product (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a small volume (1-5 µL) into the LC-MS system.[10]
-
LC Method: Use a C18 column with a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over several minutes.[10]
-
MS Method: Use electrospray ionization (ESI) in positive mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-300).[10]
-
Expected Result: A major peak in the chromatogram corresponding to the product, with the mass spectrum for that peak showing a strong ion at m/z 151.07 [M+H]⁺.
Synthesizing the Evidence
The final step is to integrate the data from all three techniques to build a conclusive argument.
Caption: Logical integration of spectroscopic data for structure proof.
By following this multi-faceted approach, researchers can move beyond simple detection to achieve a comprehensive and defensible characterization of their acylation products. This commitment to rigorous analysis is fundamental to ensuring the integrity and reproducibility of scientific research in chemistry and drug discovery.
References
- A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products. (n.d.). Benchchem.
- High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. (n.d.). SpringerLink.
-
IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Mass spectrometry of acylated peptides and proteins. (2024). Figshare. Retrieved from [Link]
-
Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). IGI Global. Retrieved from [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2025). Royal Society of Chemistry. Retrieved from [Link]
-
Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy. (2025). NIH National Library of Medicine. Retrieved from [Link]
-
Infrared and 13C MAS nuclear magnetic resonance spectroscopic study of acetylation of cotton. (2004). PubMed. Retrieved from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]
-
Acetylation Site Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]
-
NMR-based detection of acetylation sites in peptides. (2010). PubMed. Retrieved from [Link]
-
Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. (n.d.). MDPI. Retrieved from [Link]
-
Spectroscopic methods for kinetic measurements. (n.d.). Fiveable. Retrieved from [Link]
-
The Mechanism Of The Friedel-Crafts Acylation Reaction. (2018). Master Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Stability of Octanoyl Esters and Amides: A Handbook for Drug Development Professionals
In the landscape of drug discovery and development, the strategic choice of functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Among these, ester and amide linkages are frequently employed as biodegradable linkers in prodrugs or as key structural motifs within active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the stability of octanoyl esters and their corresponding octanoyl amides, offering experimental frameworks to empower researchers in making informed decisions.
The Fundamental Dichotomy: Electronic and Steric Influences on Stability
The inherent stability of an ester versus an amide bond is rooted in fundamental principles of organic chemistry. Amides are generally more stable and less susceptible to hydrolysis than esters.[1][2] This increased stability is primarily due to the superior resonance stabilization of the amide bond. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl system compared to the lone pair on the ester's oxygen atom.[2] This is because nitrogen is less electronegative than oxygen, making it a better electron donor in this resonance structure.[2] This enhanced resonance imparts a greater double-bond character to the carbon-nitrogen bond, making it stronger and more resistant to nucleophilic attack.[2][3]
The octanoyl group, a saturated eight-carbon aliphatic chain, introduces steric bulk that can influence the rate of hydrolysis for both esters and amides. While this steric hindrance can offer a degree of protection to the carbonyl center from nucleophilic attack, the fundamental electronic differences between the ester and amide linkages remain the dominant factor in their relative stability.
Chemical Stability: Forced Degradation Studies
To quantitatively assess and compare the intrinsic chemical stability of octanoyl esters and amides, forced degradation studies are indispensable.[4][5][6][7] These studies expose the compounds to extreme conditions to accelerate degradation, providing critical insights into their degradation pathways and the specificity of analytical methods.[4][5][6][7]
A crucial aspect of these studies is evaluating the susceptibility to acid and base-catalyzed hydrolysis.[4][5] Functional groups like esters and amides are known to be susceptible to these conditions.[4][5]
Table 1: Representative Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C, 2-24 hours | Simulates acidic environments (e.g., stomach) and assesses acid-catalyzed bond cleavage. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C, 2-24 hours | Simulates alkaline environments (e.g., intestine) and evaluates susceptibility to base-catalyzed hydrolysis. |
| Oxidation | 3-30% H₂O₂, Room Temperature, 24 hours | Assesses vulnerability to oxidative degradation, which can occur in vivo. |
| Thermal Stress | 60-80 °C (in solid state and solution), 24-72 hours | Evaluates the impact of elevated temperatures on stability during manufacturing and storage. |
| Photostability | ICH Q1B recommended light exposure | Determines sensitivity to light, which can cause photodegradation. |
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Biological Stability: In Vitro Assays
While forced degradation provides insights into intrinsic chemical stability, the behavior of these compounds in a biological milieu is of greater relevance for drug development. The primary routes of degradation in the body for esters and amides are enzymatic hydrolysis.[8][9][10] Plasma and liver microsomes are two key in vitro systems used to model this metabolic instability.[8][9][10][11][12]
Plasma contains a variety of esterases and, to a lesser extent, amidases that can hydrolyze susceptible compounds.[8][9] This assay is crucial for predicting the stability of a drug in circulation.[8][12] Compounds that are rapidly degraded in plasma are likely to have a short in vivo half-life and poor bioavailability.[9][12]
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation: Prepare stock solutions of the octanoyl ester and amide (e.g., 10 mM in DMSO).
-
Incubation: Add the test compound to pre-warmed (37°C) plasma from the species of interest (human, rat, mouse) to a final concentration of 1-10 µM.[8]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[8][12]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12] This step also serves to precipitate plasma proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8][12]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time, and the half-life (t½) is calculated.[8][12]
The liver is the primary site of drug metabolism, and liver microsomes are rich in drug-metabolizing enzymes, including cytochrome P450s (CYPs) and carboxylesterases.[11][13][14] The microsomal stability assay is a cornerstone for evaluating a compound's susceptibility to hepatic clearance.[11][13][14][15]
Protocol 2: Liver Microsomal Stability Assay
-
Preparation: Prepare stock solutions of the test compounds.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[15][16]
-
Initiation: Pre-warm the mixture and the test compound at 37°C. The reaction is initiated by adding a NADPH-regenerating system.[15][16] A control incubation without NADPH is also run to assess non-CYP mediated metabolism.[15][16]
-
Time Points: Aliquots are sampled at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[13]
-
Reaction Termination: The reaction is quenched with a cold organic solvent containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[14][15]
Data Interpretation Logic
Caption: Decision logic for in vitro stability assessment.
Comparative Performance: Expected Outcomes
Based on fundamental chemical principles and extensive empirical evidence, a clear hierarchy of stability can be predicted and is expected to be observed in the aforementioned experimental assays.
Table 2: Predicted Stability Comparison of Octanoyl Esters vs. Amides
| Assay | Octanoyl Ester | Octanoyl Amide | Rationale |
| Chemical Stability | More susceptible to both acid and base hydrolysis.[17][18] | Significantly more stable under both acidic and basic conditions.[17][19][20] | Greater resonance stabilization of the amide bond reduces the electrophilicity of the carbonyl carbon.[2][17] |
| Plasma Stability | Likely to be rapidly hydrolyzed by plasma esterases, resulting in a short half-life.[8][9][10][12] | Expected to be much more stable, with a significantly longer half-life. Plasma amidase activity is generally lower than esterase activity.[9][10] | Ester linkages are notoriously labile to the high concentration of esterases in plasma.[8][9][10][12] |
| Microsomal Stability | Susceptible to hydrolysis by hepatic carboxylesterases. | Generally stable against hydrolysis by microsomal enzymes. Metabolism, if any, is more likely to occur on the alkyl chain via CYP-mediated oxidation. | Microsomes contain a high concentration of carboxylesterases that efficiently cleave ester bonds.[11] |
An interesting case study is the hormone ghrelin, which is post-translationally modified with an octanoyl group on a serine residue, forming an ester linkage. This octanoyl modification is essential for its biological activity.[21][22] However, this ester bond is enzymatically unstable and rapidly hydrolyzed in circulation.[21][22][23] Studies have shown that replacing this ester with a more stable amide linkage enhances resistance to degradation.[24]
Conclusion and Strategic Implications
The choice between an octanoyl ester and an octanoyl amide linkage has profound implications for drug design and development.
-
Octanoyl Esters are suitable for applications where rapid cleavage is desired. This makes them ideal candidates for prodrugs , where the labile ester is designed to be cleaved in plasma or target tissues to release the active parent drug.[12] However, their inherent instability can lead to rapid systemic clearance and a short duration of action, which may be undesirable for many therapeutic applications.[9][12]
-
Octanoyl Amides offer significantly enhanced chemical and metabolic stability. This robustness makes them the preferred choice when the octanoyl-containing moiety is an integral part of the pharmacophore and needs to remain intact to exert its therapeutic effect. The increased stability translates to a longer plasma half-life, reduced clearance, and potentially improved bioavailability and in vivo efficacy.[9]
By employing the systematic experimental approaches outlined in this guide—from forced degradation to in vitro metabolic assays—researchers can generate robust, comparative data to validate these principles for their specific molecules. This empirical evidence is the cornerstone of a data-driven approach to drug design, enabling the rational selection of linkers and functional groups to achieve the desired therapeutic profile.
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Title: Ghrelin Octanoylation Is Completely Stabilized in Biological Samples by Alkyl Fluorophosphonates Source: PubMed URL: [Link]
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Title: Ghrelin Octanoylation Is Completely Stabilized in Biological Samples by Alkyl Fluorophosphonates Source: Endocrinology | Oxford Academic URL: [Link]
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Title: Plasma Stability Assay Source: Domainex URL: [Link]
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Title: Optimum Collection and Storage Conditions for Ghrelin Measurements: Octanoyl Modification of Ghrelin Is Rapidly Hydrolyzed to Desacyl Ghrelin in Blood Samples Source: Clinical Chemistry | Oxford Academic URL: [Link]
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Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]
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Title: Stability of the O-octanoyl group of rat ghrelin during chemical synthesis: Counter-ion-dependent alteration of Source: Ovid URL: [Link]
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Title: Plasma Stability Source: Cyprotex ADME-Tox Solutions - Evotec URL: [Link]
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Title: Some Basic Facts about Forced Degradation Test Source: Labinsights URL: [Link]
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Title: Forced Degradation and Stability Testing Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Title: Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships Source: epa nepis URL: [Link]
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Title: Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides Source: PNAS URL: [Link]
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Title: Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Safety Operating Guide
The Final Quench: A Comprehensive Guide to the Safe Disposal of Octanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific discovery, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper disposal of reactive compounds like octanoyl bromide is not merely a procedural afterthought but a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in its chemical reactivity. Our aim is to empower you with the knowledge to manage this reagent from cradle to grave, ensuring a safe and compliant laboratory environment.
Understanding the Inherent Reactivity of this compound
This compound (C₈H₁₅BrO) is an aliphatic acyl halide, a class of compounds characterized by their high reactivity, particularly towards nucleophiles.[1][2] The core of its reactivity lies in the electrophilic carbonyl carbon, made more so by the electron-withdrawing nature of the adjacent bromine atom. This inherent instability is the primary driver of its utility in synthesis and the main consideration for its safe disposal.
The most critical reaction for disposal purposes is its vigorous and exothermic hydrolysis.[3] When this compound comes into contact with water, it rapidly hydrolyzes to form octanoic acid and hydrobromic acid (HBr).[3] While octanoic acid is a relatively mild fatty acid, hydrobromic acid is a strong, corrosive acid. Therefore, the disposal procedure is centered around the controlled neutralization of these acidic byproducts.
Prioritizing Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. The volatile and corrosive nature of both the reagent and its breakdown products necessitates comprehensive protection.
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[4] Protects against splashes of the liquid and corrosive vapors which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Provides a barrier against skin contact, which can cause severe burns. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. Protects against splashes and potential ignition sources. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[4] In the event of a large spill or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary. |
Managing Spills: A Proactive Approach
Accidents happen, but with proper preparation, a spill of this compound can be managed safely and effectively.
Spill Kit Essentials:
| Item | Purpose |
| Inert Absorbent Material | Dry sand, vermiculite, or a commercial sorbent. Used to contain and absorb the spilled liquid without reacting with it. |
| Neutralizing Agent | Sodium bicarbonate or a commercial acid neutralizer. For neutralizing the acidic byproducts after the initial absorption. |
| Waste Container | A clearly labeled, sealable container for hazardous waste. |
| Scoop and Brush | Non-sparking tools for collecting the absorbed material. |
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading. Do not use water. [5]
-
Collect the Absorbed Material: Using non-sparking tools, carefully scoop the absorbed this compound into a designated hazardous waste container.
-
Neutralize the Area: Sprinkle sodium bicarbonate over the spill area to neutralize any remaining acidic residue.
-
Final Cleanup: Wipe the area with a damp cloth (water can be used at this stage as the bulk of the reactive material has been removed) and dispose of all contaminated materials in the hazardous waste container.
-
Decontaminate: Thoroughly wash your hands and any affected surfaces.
The Disposal Protocol: A Step-by-Step Guide
The following protocol details the safe neutralization and disposal of unwanted this compound. This procedure should be performed in a chemical fume hood with all necessary PPE.
Diagram of the Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Disposal
-
Prepare the Neutralization Solution: In a large beaker, prepare a saturated solution of sodium bicarbonate in water. The volume should be at least ten times the volume of the this compound to be disposed of. The large excess of base is to ensure complete neutralization of the hydrobromic acid that will be formed.
-
Cool the Neutralization Solution: Place the beaker containing the sodium bicarbonate solution in an ice bath to cool. The hydrolysis of this compound is exothermic, and cooling the solution will help to control the reaction rate and prevent splashing.
-
Slow Addition of this compound: Using a pipette, slowly and carefully add the this compound dropwise to the cold, stirred sodium bicarbonate solution. The addition should be done in a controlled manner to manage the rate of gas evolution (carbon dioxide) and heat generation.
-
Allow the Reaction to Complete: Continue stirring the solution in the ice bath until all the this compound has been added and the gas evolution has ceased. This indicates that the hydrolysis and neutralization are complete.
-
Verify Neutralization: Once the reaction appears to be complete, use pH paper or a pH meter to check the pH of the solution. The pH should be in the neutral range (approximately 6-8).
-
Adjust pH if Necessary: If the solution is still acidic, add more sodium bicarbonate solution until a neutral pH is achieved. If the solution is basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
Final Disposal: Once the solution is confirmed to be neutral, it can be safely washed down the drain with copious amounts of water, in accordance with local regulations.[6]
Causality Behind the Protocol:
-
Slow, Dropwise Addition: This is crucial to control the exothermic reaction and prevent a violent release of energy and corrosive fumes.
-
Use of a Weak Base (Sodium Bicarbonate): A weak base is preferred over a strong base (like sodium hydroxide) for the initial neutralization to avoid a violent reaction with the acyl halide.
-
Ice Bath: The ice bath helps to dissipate the heat generated during the exothermic hydrolysis reaction, keeping it under control.
-
pH Verification: This step is a critical self-validating measure to ensure that the waste stream is no longer corrosive and is safe for disposal.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
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Loba Chemie. OCTANOYL CHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Capot Chemical Co., Ltd. MSDS of Octanoyl chloride. Retrieved from [Link]
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Krishna Solvechem Ltd. (KSCL). Octanoyl Chloride MSDS. Retrieved from [Link]
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Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2014, October 8). CN104086357A - Production process for synthesizing n-octyl bromide.
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U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Chem-Station. (2022, October 12). This compound. Retrieved from [Link]
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Reactory. (2022, August 25). This compound | C8H15BrO. Retrieved from [Link]
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University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library. Retrieved from [Link]
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Kansas State University. Neutralization of strong acids and bases can. Retrieved from [Link]
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ResearchGate. (2025, August 10). Micellar properties of octyldimethylbenzylammonium bromide in water. Retrieved from [Link]
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Missouri State University Environmental Management. (2023, February 7). Waste Neutralization Guidance. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 16). Does Bromine React With Water?. Retrieved from [Link]
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A Guide to Personal Protective Equipment for Handling Octanoyl Bromide
Octanoyl bromide (C₈H₁₅BrO) is a highly reactive acyl halide used in a variety of organic synthesis applications, including the production of pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by its significant hazards. As a member of the acid halide family, its chemistry dictates a stringent and non-negotiable approach to personal protection.[2][3] This guide provides an in-depth, procedural framework for researchers and drug development professionals to handle this compound safely, moving beyond a simple checklist to explain the chemical causality behind each critical safety measure.
The Core Hazard: The Chemistry of Reactivity
The primary danger of this compound stems from its extreme reactivity, particularly with nucleophiles. The most common nucleophile in any laboratory environment is water. Upon contact with moisture—whether in the ambient air, on skin, in the eyes, or in the respiratory tract—this compound undergoes rapid hydrolysis.
Hydrolysis Reaction: CH₃(CH₂)₆COBr (this compound) + H₂O (Water) → CH₃(CH₂)₆COOH (Octanoic Acid) + HBr (Hydrogen Bromide)
This reaction is not trivial. The product, Hydrogen Bromide (HBr), is a strong, highly corrosive acid. It is this rapid, in-situ generation of HBr that is responsible for the severe chemical burns to skin and eyes and the potential for grave respiratory tract damage.[4][5] Therefore, all personal protective equipment (PPE) and handling protocols are designed to create an absolute barrier between the chemical and any source of moisture, especially the operator.
Essential Personal Protective Equipment: A Multi-Layered Defense
Working with this compound requires a comprehensive PPE strategy. The selection of PPE is not static; it must be adapted to the scale and nature of the procedure being performed. Below is a breakdown of the required equipment, explaining the rationale for each.
| Task/Procedure | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Low-Volume Handling (e.g., weighing <1g, preparing stock solutions in a fume hood) | Air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges | Chemical splash goggles | Double-gloving: Nitrile (inner), Neoprene or Butyl rubber (outer) | Flame-resistant lab coat |
| Standard Reaction Setup (e.g., transfers, reactions up to 1 L in a fume hood) | Air-purifying respirator with OV/AG cartridges | Chemical splash goggles AND a full-face shield | Neoprene or Butyl rubber gloves | Chemical-resistant apron over a flame-resistant lab coat |
| Large-Volume or High-Splash Potential (e.g., transfers >1 L, distillations) | Supplied-air respirator (SAR) or Self-contained breathing apparatus (SCBA) | Full-face shield worn over chemical splash goggles | Heavy-duty Butyl rubber or Viton™ gloves | Chemical-resistant coveralls or a full suit[6][7] |
| Emergency Spill Cleanup | Supplied-air respirator (SAR) or Self-contained breathing apparatus (SCBA) | Full-face shield worn over chemical splash goggles | Heavy-duty Butyl rubber or Viton™ gloves | Full-body chemical-resistant suit |
Detailed PPE Specifications
-
Respiratory Protection : Due to its pungent odor and the risk of inhaling vapors that can hydrolyze into HBr in the lungs, all work must be conducted in a certified chemical fume hood.[8][9] For most bench-scale operations, a properly fitted air-purifying respirator with combination organic vapor/acid gas (OV/AG) cartridges is mandatory.[6] In situations with high vapor concentrations or potential for oxygen displacement, a supplied-air respirator is required.
-
Eye and Face Protection : The eyes are exceptionally vulnerable. At a minimum, tight-fitting chemical splash goggles are required.[10][11] For any task involving transfers or the potential for splashing, a full-face shield must be worn over the goggles to protect the entire face from contact.[6][8][9]
-
Hand Protection : A single pair of standard nitrile gloves is insufficient. Double-gloving is the recommended practice. An inner nitrile glove provides a base layer of protection, while a more robust outer glove made of Butyl rubber or Neoprene offers extended resistance to corrosive acyl halides. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Contaminated gloves must be removed immediately and disposed of as hazardous waste.
-
Body Protection : A standard cotton lab coat is not enough. A flame-resistant (FR) lab coat should be the minimum layer. For procedures involving more than a few milliliters, a chemical-resistant apron made of neoprene or a similar material must be worn over the lab coat.[12] For large-scale work, full chemical-resistant coveralls are necessary.[7]
Operational and Disposal Plans
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step process for safely preparing for and executing work with this compound.
Caption: Workflow for handling this compound.
Emergency Response Protocol
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[11]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]
-
Spill : Evacuate the area. If the spill is large, contact your institution's environmental health and safety (EHS) department. For small spills inside a fume hood, use an inert absorbent material (like vermiculite or sand), collect it in a sealed container, and treat it as hazardous waste. Do not use combustible absorbents.
Waste Disposal Plan
Disposing of this compound and contaminated materials requires the same level of care as handling the pure substance.
-
Contaminated Solids : All used gloves, absorbent materials, and disposable labware must be collected in a dedicated, sealed hazardous waste container labeled "Halogenated Organic Waste."[13]
-
Excess Reagent : Never dispose of pure this compound directly. It must be neutralized first. A recommended procedure is to slowly add the excess this compound to a stirred, ice-cold solution of sodium bicarbonate or another weak base. This should be done in a fume hood, as the reaction will release gas (CO₂). The resulting neutralized aqueous waste should be collected and disposed of according to institutional hazardous waste protocols.
-
Rinsate : Glassware that has contained this compound should be rinsed with an organic solvent (e.g., acetone) in a fume hood. This rinsate must be collected as halogenated organic waste.
By understanding the potent reactivity of this compound and adhering to these multi-layered engineering and personal protective protocols, researchers can safely harness its synthetic utility while ensuring their personal safety and protecting the integrity of their laboratory environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET (MSDS) - KSCL (KRISHNA). (n.d.). Krishna Solvechem Ltd.
- SAFETY DATA SHEET - TCI Chemicals. (2023). TCI Chemicals.
- Bromoxynil octanoate | C15H17Br2NO2 | CID 15533. (n.d.). PubChem.
- Safety Data Sheet - CDN Isotopes. (2016). CDN Isotopes.
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- Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School.
- MATERIAL SAFETY D
- Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters. (n.d.). CHEM-GUIDE.
- Cas 6166-47-8,this compound. (n.d.). LookChem.
- PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
- Handling Corrosive Substances in the Workplace. (2023). Storemasta Blog.
- Acyl Chloride and Carboxylic Acid Anhydrides. (n.d.). KPU Pressbooks.
- 10 Tips Working Safely with corrosives. (2025). Chemsafe.
- Synthesis of Acid Halides. (2018). YouTube.
- This compound 6166-47-8. (n.d.). Guidechem.
- Ethidium Bromide Waste Disposal. (n.d.). Ohio University.
- A Dangerous Bromance. (2024).
- Sodium bromide - Registr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
